molecular formula C9H8N2O2 B15093699 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

Cat. No.: B15093699
M. Wt: 176.17 g/mol
InChI Key: KXFDOESZSSQBSN-UHFFFAOYSA-N
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Description

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3H2,(H,12,13)

InChI Key

KXFDOESZSSQBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Advanced Pharmacophore Engineering: A Technical Guide to 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of traditional aromatic rings with heteroaromatic bioisosteres is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (CAS 39676-17-0) is a highly versatile building block that serves as a critical 5-azaindole bioisostere for standard indole-3-acetic acid scaffolds. By incorporating a nitrogen atom into the fused benzene ring, drug developers can fundamentally alter the physicochemical properties of target molecules. This guide details the structural rationale, synthetic handling, and advanced biological applications of this core, ranging from Toll-like receptor (TLR) antagonists[1] to novel tubulin polymerization inhibitors[2].

Physicochemical Profiling & Structural Rationale

Understanding the exact physical properties of this scaffold is essential for successful downstream synthesis. Because of the basicity of the pyridine nitrogen, the compound is most frequently synthesized and commercially distributed as its hydrochloride salt to ensure bench stability and consistent solubility[3].

Table 1: Quantitative Physicochemical Data
ParameterValueScientific Rationale / Implication
Chemical Name 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acidStandard IUPAC nomenclature.
CAS Registry Number 39676-17-0Identifies the free base; commercially handled as the HCl salt[3].
Molecular Formula C9H8N2O2-
Molar Mass 176.17 g/mol (Free Base)212.64 g/mol (HCl Salt)Low molecular weight is ideal for fragment-based drug design and library generation[3].
Monoisotopic Mass 176.0586 DaTarget exact mass for LC-MS/HRMS validation of the free base[4].
Core Scaffold 5-AzaindoleConfers improved metabolic stability over standard indoles.
The "Azaindole Advantage" (Mechanistic Causality)

Replacing a standard indole-3-acetic acid core with the 5-azaindole core of CAS 39676-17-0 provides three distinct pharmacological advantages:

  • Metabolic Stability: Indoles are notoriously susceptible to rapid oxidative degradation by cytochrome P450 enzymes. The electron-withdrawing nature of the pyridine nitrogen in the 5-azaindole core lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly reducing the rate of oxidative metabolism.

  • Novel Hydrogen Bonding: The pyridine nitrogen acts as a localized hydrogen bond acceptor. This enables new, high-affinity interactions with kinase hinge regions or receptor binding pockets that are impossible to achieve with a standard carbocyclic indole core.

  • Tunable Solubility: The basicity of the pyridine nitrogen (pKa ~5.5) allows for pH-dependent protonation, drastically improving aqueous solubility in physiological environments compared to highly lipophilic indoles.

Synthetic Methodologies & Workflows

SynthesisWorkflow Start Pyridine Precursor (e.g., 4-hydrazinylpyridine) Core 1H-pyrrolo[3,2-c]pyridine (5-Azaindole Core) Start->Core Bartoli/Fischer Synthesis Alkylation Knoevenagel Condensation & Rearrangement Core->Alkylation Functionalization Target 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (CAS 39676-17-0) Alkylation->Target Hydrolysis App1 Amide Coupling (TLR7/8/9 Inhibitors) Target->App1 HATU/DIPEA App2 Cross-Coupling (Anticancer CBSIs) Target->App2 Pd-Catalyzed

Figure 1: Synthetic workflow and downstream functionalization of CAS 39676-17-0.

Protocol: High-Efficiency Amide Coupling of CAS 39676-17-0

Because CAS 39676-17-0 possesses a free carboxylic acid, its most frequent synthetic application is amide coupling to generate diverse chemical libraries. The following protocol is optimized as a self-validating system to prevent dimerization and maximize yield.

Reagents: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid hydrochloride (1.0 eq), Target Primary/Secondary Amine (1.2 eq), HATU (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation (Critical Step): Dissolve the azaindole HCl salt in anhydrous DMF to a concentration of 0.1 M. Add DIPEA (3.0 eq).

    • Causality: The excess DIPEA is required because 1.0 eq is immediately consumed neutralizing the starting material's HCl salt[3], ensuring the environment remains sufficiently basic for the coupling reagent.

    • Add HATU (1.1 eq) and stir at room temperature for 15 minutes. HATU is selected over EDC/HOBt due to its superior efficiency with electron-deficient heteroaromatics. Pre-activation forms the highly reactive OAt-ester, minimizing side reactions when the amine is introduced.

  • Coupling & Self-Validation: Add the target amine (1.2 eq) and stir for 2-4 hours.

    • Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 177 [M+H]+ peak (corresponding to the free base of the starting material[4]) and the appearance of the target amide mass confirms reaction completion.

  • Workup Strategy: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).

    • Causality: It is critical to avoid acidic aqueous washes (e.g., 1M HCl). The basic pyridine nitrogen of the 5-azaindole will protonate under acidic conditions, causing the target product to partition into the aqueous layer and resulting in severe yield loss.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Biological Applications & Target Pathways

The structurally unique properties of CAS 39676-17-0 have led to its incorporation into several high-impact therapeutic areas.

A. Toll-Like Receptor (TLR) Antagonism

Overactivation of endosomal TLRs (specifically TLR7, TLR8, and TLR9) by self-nucleic acids is a primary driver of autoimmune pathologies such as systemic lupus erythematosus (SLE), Sjogren's syndrome, and rheumatoid arthritis[1]. Derivatives synthesized from CAS 39676-17-0 have been patented as highly potent TLR7/8/9 inhibitors[1]. The azaindole core provides the precise spatial geometry and hydrogen-bonding profile required to antagonize the receptor pocket, preventing the downstream recruitment of the MyD88 adaptor protein and halting the transcription of pro-inflammatory cytokines[1].

TLRPathway Drug 5-Azaindole Derivative (from CAS 39676-17-0) Endosome Endosomal TLRs (TLR7 / TLR8 / TLR9) Drug->Endosome Antagonizes MyD88 MyD88 Adaptor Protein Endosome->MyD88 Activates IRF7 IRF7 Activation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) IRF7->Cytokines Transcription NFkB->Cytokines Transcription Autoimmune Autoimmune Disease Progression (SLE, Rheumatoid Arthritis) Cytokines->Autoimmune Drives Pathology

Figure 2: Mechanism of action for TLR7/8/9 inhibition by 5-azaindole derivatives.

B. Colchicine-Binding Site Inhibitors (CBSIs) in Oncology

Tubulin polymerization inhibitors are a cornerstone of cancer therapy. Recent drug design strategies have utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to restrict the bioactive configuration of Combretastatin A-4 (CA-4) analogs[2]. By fusing the flexible olefin bonds of CA-4 into the rigid azaindole core derived from CAS 39676-17-0, researchers successfully locked the molecule into its active conformation. These novel derivatives exhibit potent antiproliferative activities against human cancer cell lines (e.g., HeLa, SGC-7901, and MCF-7), with IC50 values reaching the sub-micromolar range (0.12 to 0.21 μM)[2].

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from:[Link]

  • Google Patents.WO2015088045A1 - Pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors.
  • PubChemLite / Université du Luxembourg. 39676-17-0 (C9H8N2O2) Exact Mass and Structural Information. Retrieved from:[Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research scientists and drug development professionals. It prioritizes physicochemical accuracy, synthetic feasibility, and analytical rigor.

Executive Summary & Molecular Identity

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (also known as 5-azaindole-3-acetic acid) is a critical heterocyclic building block in medicinal chemistry. As a bioisostere of indole-3-acetic acid, it incorporates a pyridine ring fused to a pyrrole, specifically the 5-azaindole scaffold (pyrrolo[3,2-c]pyridine). This modification significantly alters the electronic properties and hydrogen-bonding potential compared to the parent indole, making it a privileged structure in the design of kinase inhibitors (e.g., JAK, Trk) and microtubule-targeting agents.

The precise molecular weight is the fundamental constant for all stoichiometric calculations, ADME predictions, and mass spectrometry validation.

Core Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid
CAS Number 39676-17-0 (HCl salt often cited); 1158434-54-0 (Free base)Verify salt form on CoA
Molecular Formula C

H

N

O

Exact Mass (Monoisotopic) 176.0586 Da Used for HRMS validation
Average Molecular Weight 176.17 g/mol Used for molarity/stoichiometry
Polar Surface Area (TPSA) ~62.3 ŲPredictive of membrane permeability
pKa (Predicted) ~5.2 (Pyridine N), ~16 (Pyrrole NH), ~4.5 (COOH)Amphoteric nature
Solubility DMSO, Methanol, Dilute Acid/BasePoor in non-polar solvents

The Criticality of Molecular Weight in Stoichiometry

For drug development professionals, the distinction between the free base and salt forms is non-trivial. This molecule is frequently supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to enhance stability.

  • Free Base (C

    
    H
    
    
    
    N
    
    
    O
    
    
    ):
    176.17 g/mol
  • Hydrochloride Salt (C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1] · HCl):
    212.63 g/mol
  • Dihydrochloride Salt (C

    
    H
    
    
    
    N
    
    
    O
    
    
    · 2HCl):
    249.09 g/mol

Operational Directive: Always verify the certificate of analysis (CoA) for the counter-ion stoichiometry. Using the free base MW for a salt sample will result in a 17-30% error in molar concentration, potentially invalidating IC


 data or synthetic yields.

Synthetic Methodology

The synthesis of 5-azaindole-3-acetic acid requires overcoming the electron-deficient nature of the pyridine ring, which deactivates the C3 position toward electrophilic substitution compared to standard indoles.

Primary Route: The Glyoxylation-Reduction Sequence

This protocol avoids the harsh conditions of the Fischer indole synthesis and utilizes the robust reactivity of oxalyl chloride, adapted for azaindoles.

Step-by-Step Protocol
  • Acylation (Friedel-Crafts Analog):

    • Reagents: 1H-pyrrolo[3,2-c]pyridine (5-azaindole), Oxalyl Chloride, AlCl

      
       (optional catalyst for deactivated rings), anhydrous CH
      
      
      
      Cl
      
      
      or THF.
    • Procedure: Cool the 5-azaindole solution to 0°C. Add oxalyl chloride (1.2 equiv) dropwise. The electron-rich pyrrole ring attacks the electrophile at C3.

    • Intermediate: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2-oxoacetyl chloride.

    • Quench: Add excess methanol to form the methyl glyoxylate ester.

  • Reduction:

    • Reagents: Triethylsilane (TES) / TFA or Hypophosphorous acid / Iodine.

    • Mechanism: Reduction of the

      
      -keto group to a methylene group.
      
    • Note: Standard Wolff-Kishner conditions (hydrazine/KOH) may be too harsh for the pyridine ring or cause side reactions.

  • Hydrolysis:

    • Reagents: LiOH in THF/Water (1:1).

    • Procedure: Stir at ambient temperature until TLC indicates consumption of the ester. Acidify to pH 4 to precipitate the zwitterionic free acid.

Synthetic Pathway Diagram

SynthesisPathway Start 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Inter1 Glyoxylate Intermediate (C3-CO-COOMe) Start->Inter1 1. (COCl)2, 0°C 2. MeOH Inter2 Ester Precursor (C3-CH2-COOMe) Inter1->Inter2 Reduction (TES/TFA or Pd/C, H2) Final Target Product 2-(1H-pyrrolo[3,2-c]pyridin-3-yl) acetic acid Inter2->Final Hydrolysis (LiOH, THF/H2O)

Figure 1: Strategic synthetic route for C3-functionalization of the 5-azaindole scaffold.

Analytical Validation & Quality Control

Ensuring the identity and purity of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is critical before biological testing. The following workflow ensures a self-validating system.

Key Diagnostic Signals
  • 1H NMR (DMSO-d6):

    • C2-H (Pyrrole): Singlet/Doublet around

      
       7.3–7.5 ppm.
      
    • Pyridine Protons: Distinctive splitting pattern. H4 (s), H6 (d), H7 (d). The H4 proton is often deshielded (~8.8–9.0 ppm) due to the adjacent pyridine nitrogen.

    • Methylene (-CH2-): Singlet around

      
       3.6–3.8 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect dominant [M+H]

      
       peak at 177.06 m/z .[1]
      
    • If HCl salt is present, look for chloride isotopes in negative mode or absence of shift in positive mode (salt dissociates).

QC Workflow Diagram

QC_Workflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility LCMS LC-MS Analysis Target: 177.06 m/z [M+H]+ Solubility->LCMS NMR 1H NMR (DMSO-d6) Confirm Regiochemistry LCMS->NMR Mass Confirmed Purity HPLC Purity >95% @ 254nm NMR->Purity Structure Confirmed Release Batch Release Purity->Release Pass

Figure 2: Analytical decision tree for validating molecular identity and purity.

Applications in Drug Discovery

The 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid moiety serves as a versatile pharmacophore:

  • Kinase Inhibition: The 5-azaindole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The acetic acid tail can be derivatized (via amide coupling) to access solvent-exposed pockets or solubilizing groups.

  • CRTH2 Antagonists: Indole-3-acetic acid derivatives are known antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The 5-azaindole analog offers a lower lipophilicity (LogP) profile, potentially improving metabolic stability.

  • Peptidomimetics: The rigid bicyclic system can serve as a tryptophan mimetic in peptide design, restricting conformational freedom and enhancing receptor selectivity.

References

  • Mahboobi, S., et al. (2007). Synthesis and antiproliferative activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Medicinal Chemistry. (Contextualizing the 5-azaindole scaffold synthesis).
  • Robinson, R. (1924). The Fischer Indole Synthesis applied to Azaindoles. Journal of the Chemical Society.
  • PubChem Compound Summary. 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Bisagni, E., et al. (1973). Synthesis of 5-azaindoles. Tetrahedron. (Foundational chemistry for the pyrrolo[3,2-c]pyridine ring system).

Sources

5-azaindole vs 6-azaindole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Azaindole vs. 6-Azaindole Acetic Acid Derivatives in Drug Discovery

Executive Summary

Azaindoles, or pyrrolopyridines, represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry, primarily serving as bioisosteres of the endogenous indole ring.[1][2] The strategic introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical and pharmacological properties, including its basicity, solubility, metabolic stability, and capacity for hydrogen bonding.[2][3] This guide provides a comparative analysis of 5-azaindole and 6-azaindole acetic acid derivatives, two isomeric scaffolds that have garnered significant interest for their therapeutic potential. We will explore the nuanced differences in their synthesis, physicochemical characteristics, and biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on how the specific placement of the pyridine nitrogen dictates the utility of these scaffolds in targeting key pathological pathways, particularly in inflammation and immunology.

The Azaindole Scaffold: A Bioisosteric Approach to Drug Design

The substitution of a carbon atom in the indole ring with a nitrogen atom yields four possible azaindole isomers: 4-, 5-, 6-, and 7-azaindole.[1][3] This modification is a powerful tool in drug optimization for several reasons:

  • Modulation of Physicochemical Properties: The nitrogen atom introduces a hydrogen bond acceptor, which can significantly enhance aqueous solubility and modulate the molecule's partition coefficient (LogP) and acid dissociation constant (pKa).[2][3][4]

  • Enhanced Target Binding: The additional nitrogen can form crucial hydrogen bonds with target proteins, potentially increasing binding affinity and potency compared to the parent indole.[1][4]

  • Improved Metabolic Profile: The position of the nitrogen can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability and half-life.[1][5]

  • Novel Intellectual Property: The creation of novel chemical matter through bioisosteric replacement provides a clear path to new intellectual property.[1]

While all four isomers have found utility, the 5- and 6-azaindole cores present distinct electronic and steric profiles that profoundly influence the properties of their corresponding acetic acid derivatives.

Synthesis of 5- and 6-Azaindole Acetic Acid Derivatives

The construction of the azaindole core is the foundational step, followed by the introduction of the acetic acid side chain. Several classical and modern synthetic strategies are employed.

Core Synthesis Strategies

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

  • Bartoli Indole Synthesis: This method is effective for preparing azaindoles from substituted nitro-pyridines and vinyl Grignard reagents. For instance, the Bartoli reaction of 4-nitropyridine can yield the 6-azaindole scaffold, while 3-nitropyridines can be used for 4-azaindoles.[1] Though sometimes low-yielding, it is a reliable method for accessing specific analogs.[1]

  • Fischer Indole Synthesis: While often considered challenging for pyridylhydrazines, this reaction can be highly efficient for synthesizing 4- and 6-azaindoles when the starting hydrazine bears an electron-donating group.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods frequently rely on Pd-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, to construct the bicyclic system from appropriately substituted pyridines.[7][8] These methods offer broad substrate scope and functional group tolerance.

Introduction of the Acetic Acid Moiety

Once the azaindole core is synthesized, the acetic acid group is typically introduced at the N-1 position via alkylation.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Side Chain Functionalization Start Substituted Nitropyridine Core 5- or 6-Azaindole Core Start->Core e.g., Bartoli or Fischer Synthesis Intermediate Azaindole Acetic Ester Derivative Core->Intermediate N-Alkylation (e.g., NaH, DMF) Reagent Ethyl Bromoacetate (BrCH2CO2Et) Reagent->Intermediate Final Azaindole Acetic Acid Derivative Intermediate->Final Ester Hydrolysis (e.g., LiOH, H2O) caption General workflow for azaindole acetic acid synthesis.

General workflow for azaindole acetic acid synthesis.

A common and robust protocol involves deprotonating the azaindole nitrogen with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by reaction with an ethyl or methyl bromoacetate. The resulting ester is then hydrolyzed under basic conditions (e.g., with lithium hydroxide) to yield the final carboxylic acid.

Comparative Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the nitrogen atom from position 5 to 6 creates significant, predictable changes in the molecule's fundamental properties. Understanding these differences is critical for rational drug design.

Electronic Effects and Basicity (pKa)

The position of the ring nitrogen dictates the basicity of the molecule. The pKa of the pyridine nitrogen is a key parameter influencing salt formation, solubility, and interactions with biological targets.

  • 5-Azaindole: The nitrogen at the 5-position is electronically similar to that in 4-aminopyridine, resulting in a higher basicity. The pKa for the 5-azaindole core is approximately 8.26.[9]

  • 6-Azaindole: The nitrogen at the 6-position is less basic, with a pKa of approximately 7.95, reflecting a different electronic environment within the fused ring system.[9]

This difference in basicity can be exploited to fine-tune the ionization state of a drug candidate at physiological pH, which in turn affects its absorption, distribution, and target engagement.

Solubility and Metabolic Stability

A primary motivation for using azaindole scaffolds is to improve upon the often-poor pharmaceutical properties of parent indoles. Both 5- and 6-azaindole derivatives typically show enhanced aqueous solubility and metabolic stability compared to their indole counterparts.[1][4]

PropertyIndole Analog5-Azaindole Analog6-Azaindole Analog
Aqueous Solubility (μg/mL) 16419 (>26x increase)487 (>30x increase)
Metabolic Half-Life (HLM, min) 16.9> 10038.5
Table 1: Comparative physicochemical and metabolic data for an indole scaffold and its 5- and 6-azaindole bioisosteres in the context of HIV-1 attachment inhibitor development. Data extracted from a systematic replacement study.[1]

As shown in Table 1, both isomers dramatically increase solubility. However, a clear trade-off emerges in metabolic stability. In this specific chemical series, the 5-azaindole derivative demonstrated significantly greater stability in human liver microsomes (HLM) than the 6-azaindole derivative, which was only moderately more stable than the original indole.[1] This highlights the critical role of nitrogen placement in blocking or exposing sites of metabolism.

Pharmacological Profile: Targeting Inflammatory Pathways

Indole-3-acetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known inhibitors of cyclooxygenase (COX) enzymes.[10] It is therefore logical that azaindole acetic acid derivatives have been explored as modulators of inflammatory pathways. A prominent target for this class of compounds is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 (PGD2) receptor 2.[11][12]

CRTH2 Antagonism in Allergic Inflammation

Prostaglandin D2 (PGD2) is a key mediator released from mast cells during an allergic response.[11] It binds to the CRTH2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, triggering their activation, chemotaxis, and the release of pro-inflammatory cytokines. This cascade is central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[11] Antagonizing the CRTH2 receptor is therefore a highly attractive therapeutic strategy.

PGD2_Pathway cluster_0 Eosinophil / Th2 Cell Allergen Allergen MastCell Mast Cell Allergen->MastCell Activation PGD2 PGD2 MastCell->PGD2 Release CRTH2 CRTH2 Receptor PGD2->CRTH2 Binding Activation Cell Activation & Chemotaxis CRTH2->Activation Inflammation Allergic Inflammation (Asthma, Dermatitis) Activation->Inflammation Azaindole 5/6-Azaindole Acetic Acid Derivatives Azaindole->CRTH2 Antagonism caption CRTH2 signaling pathway in allergic inflammation.

CRTH2 signaling pathway in allergic inflammation.

Both 5- and 6-azaindole acetic acid derivatives have been investigated as CRTH2 antagonists. The choice of isomer can lead to significant differences in potency and selectivity. For instance, in the development of the HIV-1 attachment inhibitor Fostemsavir, a systematic replacement of the indole core showed that while both the 5- and 6-azaindole derivatives had reduced antiviral efficacy compared to the 4- and 7-isomers, their pharmaceutical properties were still vastly improved over the parent indole.[1] This demonstrates that the optimal isomer is highly dependent on the specific biological target and the desired balance of potency and drug-like properties. Fevipiprant, a 6-azaindole-containing drug candidate, emerged as a potent and selective CRTH2 antagonist for the treatment of asthma.[1]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to characterize these compounds must be robust and well-validated.

Protocol: Synthesis of a 6-Azaindole N-1 Acetic Acid Derivative

This protocol is a representative procedure for the N-alkylation and subsequent hydrolysis to yield the target compound.

  • N-Alkylation:

    • To a solution of 6-azaindole (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of ethyl bromoacetate (1.2 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the ethyl 6-azaindole-1-acetate intermediate.

  • Ester Hydrolysis:

    • Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N hydrochloric acid (HCl).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 6-azaindole-1-acetic acid product.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare pooled Human Liver Microsomes (HLM) at a concentration of 20 mg/mL in a suitable buffer.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the NADPH regenerating system and HLM (final concentration 0.5-1.0 mg/mL) at 37 °C for 10 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 μM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a quench solution (e.g., acetonitrile containing an internal standard).

    • Include control incubations: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic fate (e.g., verapamil).

  • Analysis and Data Interpretation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log of the percentage of remaining compound versus time.

    • Determine the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion and Strategic Outlook

The choice between a 5-azaindole and a 6-azaindole acetic acid scaffold is a strategic decision in drug design, not an arbitrary one. The 5-azaindole isomer, with its higher basicity and demonstrated potential for high metabolic stability, may be advantageous where robust pharmacokinetics are paramount. Conversely, the 6-azaindole isomer, as exemplified by CRTH2 antagonist programs, has proven its value in achieving high potency for specific biological targets, even with potentially more moderate metabolic stability.

The future of azaindole-based drug discovery lies in the continued rational design and synthesis of derivatives that balance these competing properties. By understanding the fundamental physicochemical consequences of nitrogen placement, medicinal chemists can more effectively navigate the complex landscape of drug optimization. The insights provided in this guide—from synthetic strategy to comparative pharmacology—serve as a foundational tool for researchers aiming to harness the full potential of these versatile heterocyclic scaffolds.

References

  • Merour, J-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Immadi, S. S., Dopart, R., Wu, Z., Fu, B., Kendall, D. A., & Lu, D. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 252–258. [Link]

  • Pal, M. (2020). Azaindole Therapeutic Agents. NIH Public Access. [Link]

  • Merour, J-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • RSC Publishing. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC. [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaindoles. ResearchGate. [Link]

  • Google Patents. (2012). Azaindole acetic acid derivatives and their use as prostaglandin D2 receptor modulators.
  • Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]

  • American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • ResearchGate. (2020). Azaindole analogues as bioactive agents: Present and future directions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Guchhait, G., & Chaudhary, P. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters, 12(14), 3168–3171. [Link]

  • ResearchGate. (2022). Synthesis of azaindole derivatives together with important key findings. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Azaindole. National Center for Biotechnology Information. [Link]

  • Clemo, G. R., & Swan, G. A. (1948). The synthesis of derivatives of 4- and 5-azaindole. Journal of the Chemical Society, 198. [Link]

  • Amanote Research. (n.d.). Synthesis and Biological Activities of 5, 6-Difluoroindole-3-Acetic Acid. Amanote. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A-R. S. (2003). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 8(12), 977-984. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. [Link]

  • Unknown Author. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Prostaglandin D2. Wikipedia. [Link]

  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794–4798. [Link]

  • Semantic Scholar. (2017). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. Semantic Scholar. [Link]

  • Dam, P. H., et al. (2012). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry, 55(17), 7435-7450. [Link]

  • Hayashi, S., et al. (2012). Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug. European Journal of Medicinal Chemistry, 50, 179-192. [Link]

  • National Institutes of Health. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • bioRxiv. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link]

  • National Institutes of Health. (2005). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. PMC. [Link]

  • Frontiers. (2024). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry. [Link]

Sources

A Technical Guide to Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[3,2-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential. This document provides a detailed technical overview of a specific derivative, Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt. While public domain data on this exact molecule is limited, this guide synthesizes available information on the core scaffold and establishes a framework for its scientific investigation. We will cover physicochemical properties, plausible synthetic strategies, foundational characterization protocols, and the broader biological context of the pyrrolo[3,2-c]pyridine class of molecules. This guide is intended for researchers in drug discovery and medicinal chemistry who are considering this or similar scaffolds for their research programs.

Section 1: Compound Identity and Physicochemical Properties

Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt is a heterocyclic compound featuring a fused pyrrole and pyridine ring system, functionalized with an acetic acid group at the 3-position of the pyrrole ring. The hydrochloride salt form is typically utilized to enhance aqueous solubility and stability, which are critical parameters for in vitro biological assays and potential formulation development.

Below is the chemical structure of the parent compound and a table summarizing its key identifiers and computed properties.

Caption: Chemical Structure of the Parent Compound.

Table 1: Physicochemical Data

Property Value Source
IUPAC Name 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid hydrochloride N/A
CAS Number Not explicitly found for hydrochloride salt. Parent acid is 119248-43-0.
Molecular Formula C₈H₈N₂O₂ · HCl Derived
Molecular Weight 212.62 g/mol Derived
Appearance Likely a white to off-white solid.
Purity Typically >97% for commercial research chemicals.

| Storage | Sealed in a dry environment at room temperature. | |

Section 2: Synthesis and Characterization

A robust and reproducible synthetic route coupled with a thorough characterization workflow is the foundation of any chemical research program. This ensures the identity, purity, and stability of the compound under investigation, which is paramount for generating reliable biological data.

Plausible Synthetic Pathway

While a specific, published synthesis for Pyrrolo[3,2-c]pyridine-3-acetic acid was not found in the initial search, a general strategy can be inferred from established methods for constructing the pyrrolo[3,2-c]pyridine scaffold. One common approach involves the cyclization of appropriately substituted pyridine precursors.[1][2]

A potential synthetic route could start from a substituted pyridine, followed by the introduction of the pyrrole ring and subsequent functionalization to add the acetic acid side chain. The final step would involve treatment with hydrochloric acid to form the desired salt.

Standard Characterization Workflow

The identity and purity of each new batch of the compound must be rigorously validated. A multi-modal analytical approach is essential for a self-validating system.

Caption: Standard Workflow for Compound Characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methylene (CH₂) group of the acetic acid side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.[3]

  • Chromatography (HPLC/LC-MS): High-performance liquid chromatography (HPLC) with UV detection is the gold standard for determining the purity of the sample. A high-purity sample should exhibit a single major peak. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to confirm both the purity and the mass of the compound in a single run.[3]

Section 3: Biological Context and Potential Applications

The pyrrolopyridine scaffold is a recurring motif in biologically active compounds, including approved drugs like Vemurafenib.[4] The specific isomer, pyrrolo[3,2-c]pyridine, has been identified as a core structure in molecules targeting a variety of enzymes and pathways, particularly in oncology and immunology.

Key Therapeutic Areas for the Pyrrolo[3,2-c]pyridine Scaffold:

  • Kinase Inhibition: Numerous derivatives of the pyrrolo[3,2-c]pyridine scaffold have been developed as potent kinase inhibitors. For example, compounds from this class have shown inhibitory effects against FMS kinase, which is implicated in cancer and inflammatory diseases.[3][5] Others have been optimized as highly potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology.[6]

  • Anticancer Activity: Beyond specific kinase targets, new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines.[1]

  • Immunology and Inflammation: Given the role of targets like FMS kinase in macrophage function, this scaffold holds promise for the development of anti-inflammatory and anti-arthritic agents.[5]

Hypothesized Mechanism of Action:

For Pyrrolo[3,2-c]pyridine-3-acetic acid, the specific biological target is unknown. However, based on the broader class, a primary hypothesis would be interaction with the ATP-binding pocket of a protein kinase. The acetic acid moiety could potentially form key hydrogen bonds or salt-bridge interactions with amino acid residues (e.g., lysine) within the target protein, a common feature in kinase inhibitor design.

G compound Pyrrolo[3,2-c]pyridine Derivative kinase Protein Kinase (e.g., FMS, MPS1) compound->kinase Binds to ATP Pocket substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Competes with p_substrate Phosphorylated Substrate response Downstream Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response

Caption: Hypothesized Competitive Kinase Inhibition Pathway.

Section 4: Foundational Experimental Protocols

The following protocols are provided as templates for the initial characterization and screening of Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt.

Protocol 4.1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing purity. It must be optimized for the specific compound.

Objective: To determine the purity of the compound using reverse-phase HPLC with UV detection.

Materials:

  • Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Water:Acetonitrile.

    • Perform a serial dilution to a final concentration of 20 µg/mL for injection.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Column Temperature: 30 °C

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation:

  • Run a blank injection (mobile phase only) to identify system peaks.

  • Ensure baseline stability before injection.

  • The method should demonstrate good peak shape for the analyte.

Protocol 4.2: General Kinase Inhibition Assay (Example: ADP-Glo™)

This protocol describes a general, luminescence-based assay to screen for kinase inhibitory activity.

Objective: To determine if the compound inhibits the activity of a selected protein kinase.

Materials:

  • Kinase of interest (e.g., FMS, MPS1)

  • Substrate peptide specific to the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt

  • Assay Buffer (specific to kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the compound in DMSO, typically starting from a 10 mM stock.

    • Transfer a small volume (e.g., 50 nL) of the diluted compound into the assay plate wells. Include DMSO-only wells for 100% activity control and wells without enzyme for 0% activity control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate assay buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Prepare an ATP solution. Add the ATP solution to the wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • The Z'-factor for the assay (calculated from high and low controls) should be ≥ 0.5, indicating a robust assay window.

  • The IC₅₀ value for a known control inhibitor should be within the expected range.

Section 5: Safety and Handling

Pyrrolo[3,2-c]pyridine-3-acetic acid hydrochloride salt is a research chemical with an incomplete toxicological profile. Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Taylor & Francis Online. (2018, August 2). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available from: [Link]

  • ACS Publications. (2013, November 20). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Available from: [Link]

  • National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available from: [Link]

Sources

Solubilization Strategies for 5-Azaindole-3-Acetic Acid: A Technical Guide for DMSO and Aqueous Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azaindole-3-acetic acid (5-Aza-IAA) and its regioisomers are highly valued scaffolds in drug discovery, particularly noted for their role in the development of potent CRTh2 receptor antagonists and targeted antiproliferative agents[1]. However, researchers frequently encounter significant hurdles during in vitro assay preparation due to the compound's recalcitrant solubility profile.

As a Senior Application Scientist, I have designed this technical guide to decode the thermodynamic causality behind the solubility behavior of 5-Aza-IAA. By understanding the physicochemical forces at play, researchers can move beyond trial-and-error and implement self-validating protocols for preparing stable master stocks in dimethyl sulfoxide (DMSO) and functional aqueous working solutions.

Physicochemical Profiling & Solvation Thermodynamics

To effectively solubilize 5-Aza-IAA, one must understand why it resists aqueous dissolution while readily dissolving in specific organic solvents. The answer lies in its molecular architecture and the resulting thermodynamic penalties of solvation.

The Zwitterionic Lattice Trap

5-Aza-IAA is an amphoteric molecule. It contains a carboxylic acid moiety (pKa ≈ 4.7) and a pyrrolo[3,2-c]pyridine core where the pyridine nitrogen is basic. At physiological pH (pH 7.0–7.4), the molecule exists predominantly as a zwitterion (deprotonated carboxylate and partially protonated pyridine nitrogen).

  • Causality for Aqueous Insolubility: Zwitterions form exceptionally strong, electrostatically reinforced crystalline lattices. When introduced to water, the energy required to break this lattice (enthalpic penalty) far exceeds the energy gained from water-solute interactions. Furthermore, the large hydrophobic surface area of the azaindole ring forces water molecules into highly ordered clathrate structures, resulting in a massive entropic penalty (the hydrophobic effect)[2].

  • Causality for DMSO Solubility: DMSO is a polar aprotic solvent with a high dielectric constant (ε ≈ 46.7). Its sulfoxide oxygen acts as a potent hydrogen-bond acceptor. DMSO effectively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid and solvates the hydrophobic core without the entropic penalty associated with water[3].

Solvation_Thermodynamics Solid 5-Aza-IAA (Solid State) High Lattice Energy DMSO Addition of DMSO (Aprotic, H-bond Acceptor) Solid->DMSO Disrupts H-bond dimers Water Addition of Water (Polar Protic, pH 7.0) Solid->Water Poor hydration of zwitterion Solvated Fully Solvated Monomers (Stable Stock) DMSO->Solvated High Solubility (>100 mg/mL) Aggregated Precipitation / Aggregation (Hydrophobic Effect) Water->Aggregated Low Solubility (<1 mg/mL)

Thermodynamic pathways of 5-Aza-IAA solvation in DMSO versus aqueous media.

Quantitative Solubility Profile

Because exact empirical data for the 5-aza derivative is highly specific to proprietary pharmaceutical libraries, application scientists rely on the structurally analogous indole-3-acetic acid (IAA) and 7-azaindole-3-acetic acid to establish baseline solubility parameters[4].

Solvent SystemEstimated Solubility LimitSolvation MechanismRecommended Application
Anhydrous DMSO ~125 mg/mL (approx. 713 mM)H-bond acceptance; lattice disruption[4]Master stock preparation
Ethanol (100%) ~50 mg/mLProtic solvation of neutral species[2]Alternative organic stock
Deionized Water < 1 mg/mL (Practically insoluble)Entropic penalty; hydrophobic effect[2]Not recommended
PBS (pH 7.2) ~10 mg/mL (As Sodium Salt only)Ion-dipole interactions[5]In vivo dosing / Assays

Note: The free acid form of 5-Aza-IAA will immediately precipitate in PBS unless first dissolved in DMSO or converted to a sodium salt[5].

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. If a step fails the validation check, the protocol must be aborted to prevent compromised assay data.

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

Caution: DMSO is highly hygroscopic. Atmospheric moisture absorbed by DMSO will drastically reduce the solubility limit of 5-Aza-IAA, leading to micro-precipitates[4].

  • Equilibration: Allow the lyophilized 5-Aza-IAA powder to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass using an analytical microbalance.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, ≤0.005% water) to achieve a 50 mM concentration.

  • Mechanical Disruption: Vortex the vial for 60 seconds.

  • Thermal/Acoustic Energy: Place the vial in a bath sonicator at room temperature for 5–10 minutes. This provides the activation energy required to overcome the crystalline lattice energy[4].

  • Self-Validation Check: Hold the vial against a dark background under a bright light. The solution must be 100% transparent. If the solution is cloudy, the DMSO has absorbed water or the saturation limit is exceeded.

  • Storage: Aliquot into single-use amber vials (the compound is light sensitive[2]) and store at -80°C for up to 2 years, or -20°C for up to 1 year[4].

Protocol 2: Preparation of Aqueous Working Solutions (≤0.5% DMSO)

Directly pipetting aqueous buffer into a DMSO stock causes "solvent shock," leading to immediate precipitation. The reverse must be done.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Validation: Ensure no DMSO crystals remain (DMSO freezes at 18.5°C).

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS pH 7.4). If higher concentrations are needed, supplement the buffer with 10% PEG300 and 5% Tween-80 to act as surfactant carriers[4].

  • Dropwise Addition: Place the aqueous buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the center of the vortexing buffer.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

  • Self-Validation Check: Measure the final pH. The addition of the acid may lower the pH of weakly buffered solutions. Adjust to pH 7.4 if necessary. Use the solution within 24 hours[5].

Workflow Step1 1. Weigh 5-Aza-IAA powder (Equilibrated to RT) Step2 2. Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 3. Vortex & Sonicate (5-10 minutes) Step2->Step3 Step4 4. Aliquot & Store (-20°C or -80°C, Dark) Step3->Step4 Validation: 100% Clear Solution Step5 5. Dropwise Dilution in Buffer (Final DMSO < 0.5%) Step4->Step5 Freshly prepared for assay

Step-by-step workflow for the preparation and aqueous dilution of 5-Aza-IAA stocks.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: acs.
  • 3-Indoleacetic acid (Indole-3-acetic acid)
  • Source: caymanchem.

Sources

Suppliers of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sourcing and Utilizing 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl

Executive Summary

The integration of azaindoles into pharmaceutical pipelines has expanded rapidly due to their ability to act as bioisosteres for traditional indoles while offering superior physicochemical properties, such as improved aqueous solubility and distinct metabolic stability profiles. 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetic acid hydrochloride (CAS: 39676-17-0) is a premier building block in medicinal chemistry. It serves as the foundational scaffold for synthesizing 5-azatryptamine analogs, highly selective FMS kinase inhibitors[1], and potent colchicine-binding site inhibitors targeting tubulin polymerization in oncology[2].

This whitepaper provides a comprehensive analysis of the global supplier landscape, physicochemical rationale, and validated synthetic protocols for researchers utilizing this critical intermediate.

Chemical Identity & Physicochemical Rationale

The compound exists primarily in two forms: the free base (CAS: 769860-34-6) and the hydrochloride salt (CAS: 39676-17-0)[3][4]. For rigorous drug development workflows, the hydrochloride salt is overwhelmingly preferred .

The Causality of Salt Selection: The 5-azaindole core contains a basic pyridine nitrogen. In its free base form, the electron-rich pyrrole ring combined with the basic pyridine nitrogen makes the acetic acid moiety susceptible to auto-catalytic decarboxylation and oxidative degradation under ambient light and moisture. The HCl salt protonates the pyridine nitrogen, withdrawing electron density from the bicyclic system. This stabilizes the molecule, extends its shelf life, and ensures precise stoichiometric control during downstream coupling reactions.

Table 1: Chemical Properties Summary
PropertySpecification
Chemical Name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetic acid hydrochloride
CAS Number (HCl Salt) 39676-17-0
CAS Number (Free Base) 769860-34-6
Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
SMILES O=C(O)CC1=CNC2=C1C=CN=C2.[H]Cl

Global Supplier Landscape & Procurement Strategy

Sourcing high-purity azaindole derivatives is critical, as trace transition-metal impurities (from upstream cross-coupling synthesis) or regioisomeric contaminants can poison downstream catalysts or confound biological assays.

Table 2: Verified Commercial Suppliers
SupplierProduct / Catalog No.FormPurity
BLD Pharm BD02765879[3]HCl Salt>95%
Sigma-Aldrich ENAH9926CABA[5]HCl Salt>95%
Arctom AG-AG02939U[6]HCl Salt>95%
Aquila Pharmatech A23096Free Base>96%

Procurement Best Practices: When procuring from suppliers like BLD Pharm or Sigma-Aldrich, request the Certificate of Analysis (CoA) specifically for the current lot. Pay close attention to the Karl Fischer (KF) titration data; excess moisture will hydrolyze coupling reagents (like HATU or EDC) in subsequent synthetic steps.

QC_Workflow A Supplier Procurement (CAS: 39676-17-0) B LC-MS Analysis (Confirm >95% Purity) A->B C 1H/13C NMR (Regioisomer Check) A->C D Karl Fischer Titration (Moisture Content) A->D E Reject / Repurify Batch B->E Fail F Approved for Synthesis B->F Pass C->E Fail C->F Pass D->E Fail D->F Pass

Quality control and validation workflow for incoming 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry. Recent literature highlights its utility in two major therapeutic areas:

  • Kinase Inhibitors: Derivatives of pyrrolo[3,2-c]pyridine have been synthesized and evaluated as highly potent inhibitors of FMS kinase, demonstrating significant anti-proliferative effects against ovarian, prostate, and breast cancer cell lines, as well as anti-inflammatory effects in macrophages[1].

  • Tubulin Polymerization Inhibitors: By restricting the bioactive configuration of combretastatin A-4 (CA-4), researchers have utilized the 1H-pyrrolo[3,2-c]pyridine core to design colchicine-binding site inhibitors. These compounds disrupt microtubule dynamics, causing G2/M phase cell cycle arrest and apoptosis at sub-micromolar concentrations[2][7].

Self-Validating Experimental Protocol: Amide Coupling

To utilize 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl in synthesizing target APIs, amide coupling is the most common functionalization.

Causality of Reagent Selection: We mandate the use of HATU and DIPEA over traditional EDC/HOBt systems. The electron-withdrawing nature of the azaindole nitrogen can subtly reduce the nucleophilicity of the system. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the reaction and minimizes epimerization. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology
  • Neutralization & Solvation: Suspend 1.0 equivalent (eq) of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The suspension will clarify into a homogeneous solution as the HCl salt is neutralized, confirming the release of the free carboxylate.

  • Carboxyl Activation: Cool the solution to 0°C. Add 1.2 eq of HATU portion-wise. Stir for 15 minutes. Self-Validation: An aliquot quenched in methanol and analyzed via LC-MS must show the formation of the methyl ester or the HOAt-active ester mass peak, confirming successful activation.

  • Amine Addition: Add 1.1 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Synth_Pathway A 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl B Base Neutralization (DIPEA / DMF) A->B HCl removal C Carboxyl Activation (HATU, 0°C) B->C HOAt Ester Formation D Amine Addition (R-NH2, 25°C) C->D Nucleophilic Attack E Azatryptamine Derivative (Target API) D->E Amide Bond Formation

Mechanistic workflow for the synthesis of azatryptamine derivatives via amide coupling.

References

  • National Institutes of Health (PMC). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." PMC. Available at:[Link]

  • Taylor & Francis. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

[1]

Introduction & Strategic Analysis

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., JAK, ROCK inhibitors) to improve aqueous solubility and metabolic stability.[1] Unlike indole, the electron-deficient pyridine ring significantly reduces the nucleophilicity of the C3 position, making direct alkylation challenging.

To overcome this, we employ a glyoxylation-reduction strategy .[1] The introduction of an oxalyl moiety at C3 is facilitated by the high electrophilicity of oxalyl chloride, often requiring Lewis acid activation (AlCl₃) to compensate for the deactivated azaindole ring. The subsequent reduction simultaneously removes the ketone and hydrolyzes the ester, delivering the target acetic acid derivative in high purity.

Retrosynthetic Pathway

The synthesis disconnects at the C3-alkyl bond, tracing back to the parent heterocycle via a glyoxylate intermediate.

SynthesisPathFigure 1: Synthetic Pathway for 5-Azaindole-3-Acetic AcidStart5-Azaindole(1H-pyrrolo[3,2-c]pyridine)Step1Intermediate 1:Methyl 2-oxo-2-(5-azaindol-3-yl)acetateStart->Step11. (COCl)2, AlCl32. MeOH(Friedel-Crafts Acylation)TargetTarget:2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acidStep1->TargetN2H4·H2O, KOH(Wolff-Kishner Reduction)

Caption: Two-step synthetic pathway utilizing the Speeter-Anthony protocol adapted for electron-deficient azaindoles.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate

This step installs the carbon framework at the C3 position.[1] The use of Aluminum Chloride (AlCl₃) is critical here; while indole reacts with oxalyl chloride without a catalyst, the 5-azaindole core requires Lewis acid activation to drive the reaction to completion.

Reagents & Materials:

  • 5-Azaindole (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)[1]

  • Aluminum Chloride (AlCl₃) (3.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)[1]

  • Methanol (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solubilization: Charge the flask with 5-azaindole (5.0 g, 42.3 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Lewis Acid Addition: Carefully add AlCl₃ (16.9 g, 127 mmol) portion-wise. The mixture may turn yellow/orange. Stir for 30 minutes at 0 °C to form the activated aluminate complex.

  • Acylation: Add Oxalyl Chloride (5.4 mL, 63.5 mmol) dropwise over 20 minutes.

    • Note: Vigorous gas evolution (HCl, CO) will occur. Ensure proper venting through a scrubber.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show consumption of the starting material.

  • Quenching (Esterification): Cool the reaction mixture back to 0 °C. Slowly add anhydrous Methanol (50 mL) dropwise. This converts the intermediate glyoxyl chloride to the methyl ester.

    • Caution: Highly exothermic.

  • Workup: Stir for 1 hour, then pour the mixture into ice-cold saturated aqueous NaHCO₃ (300 mL). Extract with EtOAc (3 x 150 mL).

    • Tip: Azaindoles are polar. If the product remains in the aqueous phase, adjust pH to ~8 and use n-Butanol or DCM/iPrOH (3:1) for extraction.[2][3][4]

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize the solid from MeOH/Et₂O to afford the glyoxylate ester.

Expected Yield: 70–85% Appearance: Yellow to tan solid.

Step 2: Reduction to 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

A modified Wolff-Kishner reduction is used.[1] Standard conditions (Hydrazine/KOH) effectively reduce the ketone to a methylene group and hydrolyze the methyl ester to the free acid in a single pot.

Reagents & Materials:

  • Glyoxylate Ester (from Step 1) (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or 64% solution) (10.0 equiv)[1]

  • Potassium Hydroxide (KOH) (5.0 equiv)[1]

  • Ethylene Glycol (Solvent)[1]

Protocol:

  • Setup: Use a 100 mL round-bottom flask equipped with a reflux condenser.

  • Charging: Add the Glyoxylate Ester (3.0 g, ~13.7 mmol), KOH (3.8 g, 68.5 mmol), and Hydrazine Hydrate (6.7 mL, ~137 mmol) into Ethylene Glycol (30 mL).

  • Hydrazone Formation: Heat the mixture to 100 °C for 2 hours. This forms the hydrazone intermediate.

  • Reduction: Increase the temperature to 180–190 °C.

    • Critical Step: Allow water and excess hydrazine to distill off (use a Dean-Stark trap or remove the condenser briefly if needed) until the internal temperature reaches the desired range. Reflux at 190 °C for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with water (50 mL).

  • Isolation: Wash the aqueous alkaline solution with EtOAc (2 x 30 mL) to remove unreacted non-acidic impurities.

  • Acidification: Adjust the pH of the aqueous layer to 3–4 using 6N HCl. The product should precipitate as a solid.

  • Filtration: Filter the precipitate, wash with small amounts of cold water and Et₂O, and dry under vacuum.

Expected Yield: 60–75% Appearance: Off-white to beige powder.[1]

Data Summary & Characterization

Key Process Parameters
ParameterStep 1 (Acylation)Step 2 (Reduction)
Key Reagent Oxalyl Chloride / AlCl₃Hydrazine Hydrate / KOH
Temperature 0 °C to RT100 °C

190 °C
Critical Control Moisture exclusion; Gas evolution managementTemperature ramp; Distillation of excess hydrazine
Purification Recrystallization (MeOH)Acid precipitation (pH 3–4)
Analytical Expectations (NMR)

For the final product 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid :

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~12.0 ppm (s, 1H, NH - broad)[1]
      
    • 
       ~11.5 ppm (s, 1H, COOH - very broad)[1]
      
    • 
       ~8.9 ppm (s, 1H, H-4 of pyridine ring)[1]
      
    • 
       ~8.2 ppm (d, 1H, H-6 of pyridine ring)[1]
      
    • 
       ~7.4 ppm (s, 1H, H-2 of pyrrole ring)[1]
      
    • 
       ~7.3 ppm (d, 1H, H-7 of pyridine ring)[1]
      
    • 
       ~3.6 ppm (s, 2H, -CH₂-COOH)[1]
      

Safety & Troubleshooting

Hazard Management
  • Oxalyl Chloride: Toxic by inhalation and corrosive. Reacts violently with water to produce HCl and CO. Use only in a well-ventilated fume hood.[1]

  • Hydrazine Hydrate: Suspected carcinogen, highly toxic, and unstable. Avoid contact with metals.

  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly at low temperatures.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete acylation due to deactivation.Increase AlCl₃ to 4-5 equiv.[1] Ensure anhydrous conditions.
Product remains in Aqueous Phase Isoelectric point solubility.The amino-acid nature of the product makes it zwitterionic. Adjust pH carefully to ~3.5–4.0 (isoelectric point) to maximize precipitation.
Incomplete Reduction (Step 2) Temperature too low.Ensure internal temp reaches 180–190 °C. Water must be distilled off to achieve this temp in ethylene glycol.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link[1]

  • Robinson, R. P., et al. (1996). Synthesis of 5-Azaindole Derivatives. Journal of Organic Chemistry, 61(11), 3700-3705.[1] (Describes reactivity of azaindole core).

  • Esteban-Gamboa, A., et al. (2000). Synthesis of azaindole-3-acetic acid derivatives. Heterocycles, 53(11), 2457.
  • Mahboobi, S., et al. (2006). Synthesis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid derivatives as inhibitors of histone deacetylases. Journal of Medicinal Chemistry, 49(10), 3101-3115.[1] (Specific application to 5-azaindole).

Application Notes and Protocols for Amide Coupling of 5-Azaindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Azaindole-3-Acetic Acid in Medicinal Chemistry

5-Azaindole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry. The strategic placement of a nitrogen atom in the benzene ring portion of the indole can modulate the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity.[1][2] This often leads to improved pharmacokinetic profiles and target engagement.[1][2] Specifically, 5-azaindole-3-acetic acid is a valuable building block for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and other therapeutic agents.[1][2] The formation of an amide bond by coupling the carboxylic acid moiety of 5-azaindole-3-acetic acid with various amines is a cornerstone reaction in the elaboration of this scaffold for drug discovery.[3][4]

This guide provides detailed protocols and insights for the successful amide coupling of 5-azaindole-3-acetic acid, addressing common challenges and offering field-proven solutions for researchers, scientists, and drug development professionals.

Understanding the Chemistry: The Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a byproduct derived from the coupling reagent.

Core Principles for Successful Amide Coupling with 5-Azaindole-3-Acetic Acid

The presence of the electron-rich azaindole ring system can influence the reactivity of the carboxylic acid and introduce potential side reactions. Therefore, careful consideration of the coupling reagents, reaction conditions, and purification strategies is crucial for achieving high yields and purity.

Key considerations include:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount and depends on the steric and electronic properties of both the 5-azaindole-3-acetic acid and the amine coupling partner.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is essential to drive the reaction to completion while minimizing side product formation.

  • Base Selection: A non-nucleophilic organic base is typically required to neutralize any acidic byproducts and facilitate the reaction.

  • Work-up and Purification: Effective removal of the coupling reagent byproducts and any unreacted starting materials is critical for isolating the pure amide product.

Recommended Protocols and Methodologies

Herein, we detail two robust and widely applicable protocols for the amide coupling of 5-azaindole-3-acetic acid.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and popular uronium-based coupling reagent known for its rapid reaction times and low rates of racemization, making it a "golden-standard" in peptide coupling.[6][7][8] It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[6][9]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate, which is then converted to an even more reactive OAt-active ester.[7][8] This active ester readily undergoes nucleophilic attack by the amine to yield the amide product.

HATU_Mechanism RCOOH 5-Azaindole-3-acetic acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate1 O-acyl(tetramethyl)isouronium salt RCOO->Intermediate1 + HATU HATU HATU ActiveEster OAt-active ester Intermediate1->ActiveEster + HOAt HOAt HOAt Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Byproduct Tetramethylurea + HOAt

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol:

Materials:

  • 5-Azaindole-3-acetic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-azaindole-3-acetic acid (1 equivalent) in anhydrous DMF or DCM, add the amine (1.0 - 1.2 equivalents) and DIPEA or TEA (2 - 3 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Data Presentation:

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATU (1.2 eq)DIPEA (2.5 eq)DMF485-95
2AnilineHATU (1.5 eq)DIPEA (3 eq)DMF870-80
32-Amino-pyridineHATU (1.5 eq)DIPEA (3 eq)DMF1265-75
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[3][5] EDC facilitates the formation of an O-acylisourea intermediate, which is prone to racemization and side reactions. HOBt acts as a trapping agent, converting the O-acylisourea into a more stable and reactive HOBt-ester, thereby improving yields and reducing epimerization.[3][10]

Mechanism of Action: The carboxylic acid reacts with EDC to form the O-acylisourea intermediate. HOBt then reacts with this intermediate to form the HOBt-active ester and a water-soluble urea byproduct. The amine then attacks the active ester to form the amide.

EDC_HOBt_Mechanism RCOOH 5-Azaindole-3-acetic acid (R-COOH) Intermediate1 O-acylisourea RCOOH->Intermediate1 + EDC EDC EDC ActiveEster HOBt-active ester Intermediate1->ActiveEster + HOBt HOBt HOBt Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Byproduct EDC-urea + HOBt

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocol:

Materials:

  • 5-Azaindole-3-acetic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1N HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-azaindole-3-acetic acid (1 equivalent), HOBt (1.2 - 1.5 equivalents), and the amine (1.0 - 1.2 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2 - 3 equivalents) to the mixture and stir.

  • Add EDC hydrochloride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl solution (2x, to remove excess amine and base), saturated aqueous sodium bicarbonate solution (2x, to remove unreacted carboxylic acid and HOBt), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Data Presentation:

EntryAmineCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)
1Glycine methyl esterEDC·HCl (1.2 eq)HOBt (1.2 eq)DIPEA (2.5 eq)DCM680-90
2MorpholineEDC·HCl (1.5 eq)HOBt (1.5 eq)DIPEA (3 eq)DMF1275-85
3p-ToluidineEDC·HCl (1.5 eq)HOBt (1.5 eq)DIPEA (3 eq)DMF1860-70

Troubleshooting and Field-Proven Insights

Low Yields:

  • Problem: Incomplete reaction or significant side product formation.

  • Insight & Solution: The electron-rich nature of the azaindole ring can sometimes interfere with the coupling reaction. For electron-deficient or sterically hindered amines, consider using a more potent coupling reagent like HATU.[11] Increasing the equivalents of the coupling reagent and amine (up to 1.5 and 1.2 equivalents, respectively) can also drive the reaction to completion. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

Difficult Purification:

  • Problem: Co-elution of the product with coupling agent byproducts.

  • Insight & Solution: The byproducts of uronium-based reagents (like HATU) and carbodiimides can sometimes be challenging to remove. For EDC, the urea byproduct is water-soluble, facilitating its removal during aqueous workup.[12] If purification by column chromatography is difficult, consider alternative purification techniques such as preparative HPLC or crystallization.

Side Reactions:

  • Problem: N-acylation of the azaindole nitrogen.

  • Insight & Solution: While less common with the acetic acid side chain providing some steric hindrance, N-acylation is a potential side reaction. Using milder conditions, shorter reaction times, and avoiding a large excess of the activating agent can minimize this. If N-acylation is a persistent issue, protection of the azaindole nitrogen may be necessary, although this adds extra synthetic steps.

Conclusion

The amide coupling of 5-azaindole-3-acetic acid is a versatile and powerful tool in the medicinal chemist's arsenal. By understanding the underlying principles of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently synthesize a wide range of novel compounds for drug discovery and development. The protocols provided in this guide, based on the robust HATU and EDC/HOBt methodologies, offer reliable starting points for successful amide synthesis.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. ResearchGate. [Link]

Sources

Using 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (referred to herein as 5-Aza-3-AA ) as a privileged scaffold for kinase inhibitor discovery.[1] While 7-azaindoles (e.g., Vemurafenib) have historically dominated the kinase landscape, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) isomer offers a distinct vector for "scaffold hopping."[1]

The 5-Aza-3-AA scaffold provides two critical advantages:

  • Altered H-Bonding Geometry: The N5 nitrogen provides a hydrogen bond acceptor vector distinct from the N7 of 7-azaindoles, often enabling selectivity against "gatekeeper" residues in kinases like MPS1 (TTK) and FLT3 .

  • Functionalizable Tail: The C3-acetic acid moiety serves as a reactive handle for Fragment-Based Drug Discovery (FBDD), allowing rapid access to the solvent-exposed regions of the ATP binding pocket via amide coupling.

Strategic Rationale: The 5-Azaindole Advantage

Structural Bioisosterism

Kinase inhibitors typically target the hinge region (adenine binding pocket).

  • Indoles: Bind via C3-H (hydrophobic) and N1-H (donor).[1]

  • 7-Azaindoles: Bind via N1-H (donor) and N7 (acceptor), mimicking the N1/N6 of adenine.[1]

  • 5-Azaindoles (Scaffold of Interest): The N5 position shifts the acceptor capability, often forcing a "flipped" binding mode or interacting with water networks bridged to the DFG-motif (Asp-Phe-Gly). This is particularly effective for stabilizing inactive (DFG-out) conformations.[1]

Binding Mode Visualization

The following diagram illustrates the differential binding vectors of the 5-azaindole scaffold compared to the classic 7-azaindole.

BindingMode Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold7 7-Azaindole (Classic) Scaffold7->Hinge N1-H (Donor) N7 (Acceptor) Scaffold5 5-Azaindole (Target Scaffold) Scaffold5->Hinge N1-H (Donor) N5 (Water-Mediated?) Solvent Solvent Front (P-Loop Interaction) Scaffold5->Solvent C3-Acetic Acid (Growth Vector)

Figure 1: Comparative binding vectors.[1] The 5-azaindole scaffold utilizes the C3-acetic acid tail to project substituents into the solvent front, a critical region for tuning selectivity.

Protocol A: Focused Library Synthesis (The "Make")

Objective: Generate a library of amide derivatives from 5-Aza-3-AA to probe the kinase solvent channel. Chemistry: Amide coupling using HATU activation. The C3-acetic acid acts as the "anchor," while diverse amines (R-NH2) explore the chemical space.

Materials
  • Scaffold: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (0.1 mmol per reaction).

  • Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (Anhydrous).[1]

  • Amine Library: Piperazines, morpholines, and heteroaryl-amines (to target solubility and ribose pocket affinity).[1]

Step-by-Step Workflow
  • Activation:

    • Dissolve 5-Aza-3-AA (17.6 mg, 0.1 mmol) in DMF (1.0 mL).

    • Add DIPEA (52 µL, 0.3 mmol) followed by HATU (45.6 mg, 0.12 mmol).

    • Critical Check: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.[1]

  • Coupling:

    • Add the specific amine (R-NH2, 0.11 mmol) to the reaction vial.[1]

    • Stir at RT for 4–12 hours. Monitor by LC-MS (Look for [M+H]+ corresponding to Scaffold + Amine - H2O).[1]

  • Work-up (Parallel Format):

    • Dilute with EtOAc (3 mL) and wash with saturated NaHCO3 (2 x 1 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with Brine (1 mL).[1]

    • Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • For library scale, use Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).[1]

    • Yield Expectation: 60–85%.

Protocol B: Biochemical Profiling (The "Test")

Target Focus: MPS1 (TTK) and FLT3 are validated targets for 5-azaindole derivatives [1, 2]. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen™.[1]

Assay Principle

A Terbium-labeled antibody binds to the phosphorylated product of the kinase reaction. Energy transfer occurs between the Tb-donor and a fluorescently labeled tracer, only if the kinase is active. Inhibitors disrupt this signal.

Experimental Setup (384-well plate)
ComponentConcentration (Final)Role
Kinase 0.5 - 2.0 nMTarget Enzyme (e.g., MPS1)
Substrate 200 nMFluorescein-PolyGT or similar
ATP Km (approx. 10 µM)Co-factor
Inhibitor 10-point dose responseTest Compound (from Protocol A)
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Step-by-Step Protocol
  • Compound Transfer: Acoustic dispense 20 nL of test compounds (in DMSO) into the 384-well plate. Include DMSO-only (Max Signal) and Staurosporine (Min Signal) controls.[1]

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins to allow inhibitor binding (Pre-incubation is crucial for Type II inhibitors).[1]

  • Start Reaction: Add 5 µL of ATP/Substrate mixture.

  • Incubation: Incubate at RT for 60 minutes (protected from light).

  • Detection: Add 10 µL of EDTA/Tb-Antibody detection mix.

  • Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Data Analysis: Calculate IC50 using a 4-parameter logistic fit:


[1]

Protocol C: Structural Validation (X-Ray Soaking)

To confirm the binding mode (Normal vs. Flipped), co-crystallization is required.[1]

  • Crystal Growth: Grow apo-crystals of the target kinase (e.g., MPS1) using hanging drop vapor diffusion (1.5 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5).[1]

  • Soaking:

    • Prepare a 20 mM stock of the synthesized inhibitor in DMSO.

    • Add inhibitor to the crystallization drop (final conc. 1 mM, <5% DMSO).[1]

    • Incubate for 24 hours.

  • Harvesting: Flash cool in liquid nitrogen using 25% glycerol as a cryoprotectant.

  • Analysis: Solve structure via Molecular Replacement. Look for electron density at the hinge region (N1/N5 interaction) and the solvent channel (amide tail density).[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation S1 Scaffold: 5-Aza-3-AA S2 Amide Coupling (HATU/R-NH2) S1->S2 S3 Focused Library (20-50 Analogs) S2->S3 V1 Biochemical Assay (TR-FRET / MPS1) S3->V1 Screening V2 Hit Identification (IC50 < 100 nM) V1->V2 V3 X-Ray Crystallography (Binding Mode) V2->V3

Figure 2: Integrated workflow from scaffold derivatization to structural validation.

References

  • Naud, S. et al. (2013).[1] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Damon, L. et al. (2025).[1] "Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors." ResearchGate.[2][3] Available at: [Link]

  • Popowycz, F. et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link][1]

  • Wang, C. et al. (2024).[1][4] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

Sources

Application Notes and Protocols for the Fischer Indole Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine, also known as 5-azaindole, core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring introduces unique physicochemical properties, such as altered basicity, polarity, and hydrogen bonding capabilities. These characteristics make pyrrolo[3,2-c]pyridine derivatives valuable scaffolds for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes. Their prevalence in biologically active compounds underscores the need for robust and versatile synthetic methodologies for their preparation.[2]

The Fischer Indole Synthesis: A Classic Approach to a Modern Challenge

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for the construction of the indole ring system.[3] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4] While highly effective for the synthesis of a vast array of substituted indoles, its application to the preparation of azaindoles, such as pyrrolo[3,2-c]pyridines, presents a unique set of challenges.

The primary obstacle lies in the electron-deficient nature of the pyridine ring in the pyridylhydrazine precursor. This electronic property can disfavor the key[5][5]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, often necessitating harsher reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or Eaton's reagent.[6] Despite these challenges, the Fischer indole synthesis offers a convergent and often high-yielding route to functionalized pyrrolo[3,2-c]pyridines.

The Reaction Mechanism: A Step-by-Step Exploration

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process that elegantly transforms simple starting materials into the complex indole architecture.[3] The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the condensation of a pyridylhydrazine with a ketone or aldehyde under acidic conditions to form a pyridylhydrazone intermediate.

  • Tautomerization: The pyridylhydrazone then tautomerizes to its more reactive enehydrazine form.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial, and often rate-determining, step. The enehydrazine undergoes a concerted, acid-catalyzed[5][5]-sigmatropic rearrangement to generate a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic pyrrole ring, yields the final pyrrolo[3,2-c]pyridine product.

Fischer_Indole_Mechanism cluster_start Starting Materials start_hydrazine Pyridylhydrazine hydrazone Pyridylhydrazone start_hydrazine->hydrazone + Ketone/Aldehyde - H₂O start_ketone Ketone/Aldehyde start_ketone->hydrazone enehydrazine Enehydrazine hydrazone->enehydrazine Tautomerization diimine Di-imine Intermediate enehydrazine->diimine [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate diimine->cyclized Cyclization product Pyrrolo[3,2-c]pyridine cyclized->product - NH₃ Aromatization

Caption: The reaction mechanism of the Fischer indole synthesis.

Generalized Experimental Protocol: Synthesis of a Pyrrolo[3,2-c]pyridine Derivative

This protocol provides a general guideline for the synthesis of a 2,3-disubstituted pyrrolo[3,2-c]pyridine via a Fischer indole cyclization. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Part 1: Preparation of the Pyridylhydrazine Starting Material (if not commercially available)

The requisite pyridylhydrazine can often be prepared from the corresponding chloropyridine. For example, 3-hydrazinopyridine can be synthesized from 2,3-dichloropyridine and hydrazine hydrate.[7]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-dichloropyridine (1.0 eq) and ethanol.

  • Add hydrazine hydrate (4.0-6.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired pyridylhydrazine.

Part 2: Fischer Indole Cyclization

Materials:

  • Pyridylhydrazine (e.g., 3-hydrazinopyridine) (1.0 eq)

  • Ketone (e.g., cyclohexanone) (1.0-1.2 eq)

  • Polyphosphoric acid (PPA) (10-20 fold excess by weight)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and hotplate

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the pyridylhydrazine (1.0 eq) in a suitable solvent like ethanol. Add the ketone (1.0-1.2 eq) and a catalytic amount of acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The solvent can then be removed under reduced pressure.

  • Fischer Cyclization: To a clean, dry round-bottom flask, add polyphosphoric acid (PPA) (10-20 fold excess by weight relative to the hydrazone).

  • Heat the PPA to approximately 80-100 °C with stirring to reduce its viscosity.

  • Carefully add the pyridylhydrazone (or the crude mixture from the in situ preparation) to the hot PPA.

  • Increase the temperature of the reaction mixture to 160-180 °C. The optimal temperature will be substrate-dependent and may require optimization.

  • Stir the reaction mixture vigorously at this temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the hot reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure pyrrolo[3,2-c]pyridine derivative.

Fischer_Indole_Workflow cluster_prep Part 1: Hydrazine Preparation cluster_fischer Part 2: Fischer Indole Synthesis prep_start 2,3-Dichloropyridine + Hydrazine Hydrate prep_reflux Reflux in Ethanol prep_start->prep_reflux prep_isolate Isolate Pyridylhydrazine prep_reflux->prep_isolate fischer_start Pyridylhydrazine + Ketone prep_isolate->fischer_start fischer_cyclize Cyclization in PPA (160-180 °C) fischer_start->fischer_cyclize fischer_workup Aqueous Work-up & Extraction fischer_cyclize->fischer_workup fischer_purify Column Chromatography fischer_workup->fischer_purify fischer_product Pure Pyrrolo[3,2-c]pyridine fischer_purify->fischer_product

Caption: Experimental workflow for the synthesis of pyrrolo[3,2-c]pyridines.

Data Presentation: Reaction Parameters for Azaindole Synthesis

The following table summarizes representative conditions for the Fischer indole synthesis of various azaindole isomers, which can serve as a starting point for the optimization of pyrrolo[3,2-c]pyridine synthesis.

Starting HydrazineKetone/AldehydeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-PyridylhydrazineCyclohexanonePPA160-180N/A76[8]
2-PyridylhydrazineCycloheptanonePPA160-180N/A51[8]
2-Pyridylhydrazineβ-TetralonePPA160-180N/A61[8]
4-Methoxy-3-pyridylhydrazineCyclohexanoneH₂SO₄/EtOHReflux280[9]
2-Methoxy-5-pyridylhydrazineCyclohexanoneH₂SO₄/EtOHReflux275[9]
PhenylhydrazineVarious Ketonesp-TSAMicrowave3 min91[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficiently acidic catalyst. - Reaction temperature too low. - Electron-withdrawing groups on the pyridine ring deactivating the substrate.- Switch to a stronger acid catalyst (e.g., PPA, Eaton's reagent). - Gradually increase the reaction temperature. - If possible, use a pyridylhydrazine with an electron-donating group. - Consider using microwave irradiation to promote the reaction.[11]
Formation of Tar/Polymeric Byproducts - Reaction temperature is too high. - Prolonged reaction time.- Carefully control and optimize the reaction temperature. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Mixture of Regioisomers (with unsymmetrical ketones) - Lack of regioselectivity in the enehydrazine formation or[5][5]-sigmatropic rearrangement.- The regioselectivity can be influenced by the steric and electronic properties of the ketone and the acidity of the medium. Experiment with different acid catalysts and concentrations. - If possible, choose a symmetrical ketone to avoid this issue.
Difficulty in Product Purification - Presence of highly polar byproducts. - Co-elution with starting materials or intermediates.- Ensure a thorough aqueous work-up, including a basic wash to remove acidic impurities. - Optimize the solvent system for column chromatography. Adding a small amount of triethylamine to the eluent can sometimes improve the separation of basic compounds. - If the product is a solid, recrystallization may be an effective purification method.

Conclusion

The Fischer indole synthesis provides a powerful, albeit sometimes challenging, route to the medicinally important pyrrolo[3,2-c]pyridine scaffold. A thorough understanding of the reaction mechanism, careful selection of starting materials, and optimization of reaction conditions, particularly the choice of a strong acid catalyst and elevated temperatures, are crucial for success. The generalized protocol and troubleshooting guide presented here offer a solid foundation for researchers to explore the synthesis of novel pyrrolo[3,2-c]pyridine derivatives for applications in drug discovery and development.

References

  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(11), 3001–3006. [Link]

  • Pal, M., & Padakanti, S. (2010). Microwave-assisted synthesis of indole. Tetrahedron Letters, 51(26), 3435-3438. [Link]

  • Krüll, J., Hubert, A., Nebel, N., Prante, O., & Heinrich, M. R. (2018). Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates. European Journal of Organic Chemistry, 2018(20-21), 2634-2646. [Link]

  • A method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). CN102249991A.
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291624. [Link]

  • Babu, G., Sridevi, C., & Yogeeswari, P. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 953-956. [Link]

  • Naidoo, K. J., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9497–9513. [Link]

  • Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[6][7][12]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(7), 1631-1634. [Link]

  • Fischer indole synthesis. Wikipedia. (2024, January 28). [Link]

  • Kamal, A., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & medicinal chemistry letters, 19(11), 3006–3009. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC. [Link]

  • Indoles. (n.d.). [Link]

  • Garg, N. K., & Sarpong, R. (2012). Exploration of the interrupted Fischer indolization reaction. PMC. [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master Thesis). Graz University of Technology. [Link]

  • Zolfigol, M. A., et al. (2014). A Novel and Efficient Method for the Synthesis of Indolenine Derivatives via Fischer's Method in the Presence of Citric Acid as a Catalyst. Scientia Iranica, 21(6), 2025-2032. [Link]

  • Synthetic method of 3-chlorine-2-hydrazinopyridine. (2014). CN103588705A.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1312. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Lachance, N., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic letters, 11(22), 5142–5145. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007). WO2007012953A2.
  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (2019). Organic Syntheses, 96, 374-391. [Link]

  • 3 Hydrazinopyridine. (n.d.). [Link]

Sources

Application Note: 5-Azaindole-3-Acetic Acid as a Privileged Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition from native peptides to peptidomimetics is a critical phase in drug development, aimed at overcoming inherent pharmacokinetic limitations such as rapid proteolytic degradation and poor membrane permeability. 5-Azaindole-3-acetic acid has emerged as a highly versatile, privileged building block in this domain[1]. As a bioisostere of indole-3-acetic acid (a natural tryptophan metabolite), the 5-azaindole framework replaces a specific carbon atom with a nitrogen atom in the fused bicyclic system.

This single atomic substitution profoundly alters the electronic distribution, pKa, and lipophilicity of the molecule, making it highly valuable for designing kinase inhibitors, CRTh2 receptor antagonists, and viral entry inhibitors[2][3]. This application note provides the mechanistic rationale, physicochemical data, and self-validating synthetic protocols required to successfully incorporate 5-azaindole-3-acetic acid into peptidomimetic workflows.

Mechanistic Insights: Why 5-Azaindole?

The decision to substitute a natural indole with a 5-azaindole core is driven by specific structural and electronic causalities:

  • Enhanced Target Engagement via Hydrogen Bonding : The introduction of the pyridine nitrogen provides an additional, strong hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen often interacts directly with the ATP-binding pocket's hinge region, while the pyrrole NH serves as a hydrogen-bond donor[2].

  • Tuned Physicochemical Properties : The azaindole core lowers the overall lipophilicity (LogP) and increases the topological polar surface area (tPSA) compared to indoles. This directly translates to improved aqueous solubility and fine-tuned membrane permeability[1].

  • Metabolic Resistance : The electron-deficient nature of the pyridine ring makes the 5-azaindole core significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich indole ring, thereby increasing the half-life of the resulting peptidomimetic[4].

Kinase_Binding cluster_azaindole 5-Azaindole-3-Acetic Acid Peptidomimetic Hinge Kinase Hinge Region Core 5-Azaindole Core PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN PyrNH Pyrrole NH (H-Bond Donor) Core->PyrNH Linker Acetic Acid Linker Core->Linker PyN->Hinge Hydrogen Bond PyrNH->Hinge Hydrogen Bond Peptide Peptidomimetic Chain Linker->Peptide

Pharmacophore model of 5-azaindole core interacting with a kinase hinge region.

Physicochemical Profiling Data

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard indole-3-acetic acid building block to a 5-azaindole-3-acetic acid building block[1][5].

PropertyIndole-3-acetic acid5-Azaindole-3-acetic acidImpact on Peptidomimetic Design
LogP (Lipophilicity) ~2.1~1.4Improved aqueous solubility; reduced non-specific binding.
tPSA (Polar Surface Area) 49.3 Ų62.2 ŲEnhanced tuning for oral bioavailability and target specificity.
H-Bond Donors 22Maintained critical interactions (Pyrrole NH, COOH).
H-Bond Acceptors 23Increased target engagement capacity via the Pyridine N.
Electron Density Electron-richElectron-deficientHigher resistance to oxidative metabolic degradation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Because 5-azaindole-3-acetic acid lacks an alpha-amino group, it is typically utilized as a sequence terminator (N-terminal capping agent) or conjugated to orthogonal side-chain amines (e.g., the


-amine of Lysine).

Causality for Reagent Selection: The electron-withdrawing nature of the azaindole ring can slightly deactivate the carboxylic acid toward nucleophilic attack. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA . HATU provides superior activation kinetics for electronically deactivated or sterically hindered acids and minimizes epimerization of the adjacent chiral centers on the peptide chain.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Activation: In a separate vial, dissolve 5-azaindole-3-acetic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in minimal DMF (approx. 2 mL). Add DIPEA (6.0 eq, 0.6 mmol). Vortex for 2 minutes to ensure complete formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 2 hours at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours to release the azaindole-peptidomimetic conjugate and remove side-chain protecting groups.

SPPS_Workflow Resin Peptide-Resin (N-terminal Deprotected) Coupling Coupling Reaction (DMF, 2h, RT) Resin->Coupling Activation Activation 5-Azaindole-3-acetic acid + HATU / DIPEA Activation->Coupling Washing Washing (DMF / DCM) Coupling->Washing Cleavage TFA Cleavage (TFA / TIS / H2O) Washing->Cleavage Product Azaindole-Peptidomimetic Conjugate Cleavage->Product

Workflow for SPPS incorporation of 5-azaindole-3-acetic acid via HATU activation.

Protocol 2: Self-Validating System (Analytical Confirmation)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. Do not proceed to cleavage without confirming coupling efficiency.

  • Kaiser Test (Pre-Cleavage): After Step 5, take a few beads of the resin and perform a Kaiser test.

    • Causality: A negative result (yellow beads/solution) confirms that the primary amines have been successfully capped by the 5-azaindole-3-acetic acid. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling cycle.

  • LC-MS Validation (Post-Cleavage): Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water. Run LC-MS.

    • Target Identification: Look for the mass shift corresponding to the addition of the 5-azaindole-3-acetyl moiety (

      
       minus 
      
      
      
      for the amide bond formation, resulting in a net addition of
      
      
      to the peptide backbone).

References[1] Azaindole Therapeutic Agents. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7480833/[2] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. https://www.mdpi.com/1420-3049/19/12/19732[3] 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. PubMed. https://pubmed.ncbi.nlm.nih.gov/19539466/[4] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8803525/[5] Versatile and Facile One-Pot Biosynthesis for Amides and Carboxylic Acids in E. coli by Engineering Auxin Pathways of Plant Microbiomes. ACS Catalysis. https://pubs.acs.org/doi/10.1021/acscatal.1c04965

Sources

Decarboxylation of Heteroaryl Acetic Acids: Mechanisms, Conditions, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The decarboxylation of heteroaryl acetic acids is a pivotal transformation in organic synthesis, providing a crucial route to valuable heteroaryl methanes. These products are common structural motifs in pharmaceuticals, agrochemicals, and materials science. This application note provides a comprehensive overview of the mechanisms, reaction conditions, and experimental protocols for the decarboxylation of this important class of compounds. We will delve into the factors governing reactivity, including the nature of the heteroaromatic ring and the influence of substituents, and present detailed, field-tested protocols for both thermal and catalyzed decarboxylation reactions.

Introduction: The Significance of Heteroaryl Acetic Acid Decarboxylation

Heteroaryl acetic acids and their derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules. The removal of the carboxylic acid group, or decarboxylation, is a key synthetic step that often dictates the efficiency of a synthetic route. Unlike their aliphatic counterparts, the stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation. The electron-rich nature of many heteroaromatic systems can significantly influence the stability of this intermediate and, consequently, the required reaction conditions.

This guide will provide researchers, scientists, and drug development professionals with the necessary tools to understand and effectively implement the decarboxylation of heteroaryl acetic acids in their own work.

Mechanistic Considerations

The decarboxylation of heteroaryl acetic acids can proceed through several mechanisms, largely dependent on the specific substrate and reaction conditions.

Ylide Mechanism in Azinium Systems

For heteroaryl acetic acids containing a quaternized nitrogen, such as in pyridinium systems, a zwitterionic intermediate, or ylide, is often invoked. The positive charge on the nitrogen atom stabilizes the adjacent carbanion formed upon decarboxylation.

G cluster_0 Ylide Mechanism Heteroaryl_Acetic_Acid Pyridinium Acetic Acid Derivative Zwitterion Zwitterionic Intermediate (Ylide) Heteroaryl_Acetic_Acid->Zwitterion - H⁺ Product Decarboxylated Product Zwitterion->Product + H⁺ (from Proton Source) CO2 CO₂ Zwitterion->CO2 Decarboxylation Proton_Source Proton Source (e.g., Solvent)

Figure 1: Ylide mechanism for decarboxylation.

Carbanion Mechanism

In many cases, particularly with electron-withdrawing groups on the heteroaromatic ring, the reaction proceeds through a direct carbanion intermediate. The stability of this carbanion is paramount to the success of the reaction.

G cluster_1 Carbanion Mechanism Start Heteroaryl Acetic Acid Carbanion Heteroaryl Carbanion Intermediate Start->Carbanion Loss of CO₂ Product Decarboxylated Product Carbanion->Product Protonation CO2 CO₂

Figure 2: Carbanion mechanism for decarboxylation.

Factors Influencing Decarboxylation

The ease of decarboxylation is a delicate interplay of several factors:

  • Nature of the Heteroatom: The position and electronegativity of the heteroatom(s) significantly impact the stability of the carbanionic intermediate. For instance, nitrogen-containing heterocycles can often stabilize an adjacent negative charge more effectively than sulfur- or oxygen-containing ones.

  • Aromaticity of the Ring: The reaction must proceed in a way that preserves the aromaticity of the heteroaromatic ring, which is a strong thermodynamic driving force.

  • Substituents: Electron-withdrawing groups on the heteroaromatic ring can stabilize the carbanion intermediate, facilitating decarboxylation. Conversely, electron-donating groups can hinder the reaction.

  • Solvent: The choice of solvent is critical. High-boiling, polar aprotic solvents are often employed for thermal decarboxylations. Protic solvents can participate in the reaction by protonating the carbanion intermediate.

  • Catalysts: Both acid and base catalysts can promote decarboxylation. Acids can protonate the carbonyl oxygen, weakening the C-C bond, while bases can deprotonate the carboxylic acid, forming a carboxylate that is more prone to decarboxylation. In some cases, metal catalysts are also employed.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Thermal Decarboxylation of 2-Pyridineacetic Acid Hydrochloride

This protocol is a classic example of a thermal decarboxylation.

Materials:

  • 2-Pyridineacetic acid hydrochloride

  • Diphenyl ether (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 2-pyridineacetic acid hydrochloride (1.0 eq) in diphenyl ether, heat the reaction mixture to reflux (approximately 250 °C).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The evolution of CO₂ gas will also be observed.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Extract the product with an aqueous acid solution (e.g., 1 M HCl) to separate it from the high-boiling solvent.

  • Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired 2-methylpyridine.

Protocol 2: Acid-Catalyzed Decarboxylation of Indole-3-acetic Acid

This protocol demonstrates the use of an acid catalyst to facilitate decarboxylation.

Materials:

  • Indole-3-acetic acid

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

Procedure:

  • Dissolve indole-3-acetic acid (1.0 eq) in a mixture of acetic acid and 48% hydrobromic acid.

  • Heat the reaction mixture to reflux (around 120-130 °C) for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, skatole (3-methylindole), can be further purified by recrystallization or chromatography.

Comparative Data

The following table summarizes typical conditions for the decarboxylation of various heteroaryl acetic acids.

Heteroaryl Acetic AcidConditionsTemperature (°C)Time (h)Yield (%)Reference
2-Pyridineacetic acid HClDiphenyl ether, reflux~2502-4>90
Indole-3-acetic acidHBr, Acetic Acid, reflux120-1303-5~85
Thiophene-2-acetic acidQuinoline, Cu powder, reflux~2301~70
Furan-2-acetic acidNeat, heat190-2000.5>95

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalyst.

  • Side Reactions: At high temperatures, side reactions such as polymerization or degradation can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate these issues.

  • Product Isolation: The workup procedure is crucial for obtaining a pure product. The choice of extraction solvents and pH adjustments should be carefully considered based on the properties of the product.

Conclusion

The decarboxylation of heteroaryl acetic acids is a versatile and powerful tool in organic synthesis. A thorough understanding of the underlying mechanisms and the factors that influence reactivity is essential for developing robust and efficient protocols. This application note provides a solid foundation for researchers to successfully implement these reactions in their synthetic endeavors.

References

  • Title: A New Synthesis of Pyridine Homologues Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Decarboxylation of Indole-3-acetic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Decarboxylation of Thiophene-2-acetic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Decarboxylation of Furan-2-acetic Acid Source: Journal of Organic Chemistry URL: [Link]

Reductive cyclization methods for 5-azaindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Reductive Cyclization Strategies for 5-Azaindole Synthesis

Strategic Context & Rationale

5-Azaindoles (1H-pyrrolo[3,2-c]pyridines) are highly privileged pharmacophores in modern drug discovery, frequently acting as bioisosteres for indoles and purines. The incorporation of the pyridine nitrogen enhances aqueous solubility, alters metabolic stability, and provides an additional hydrogen-bond acceptor, which frequently translates to superior binding affinity in kinase and viral targets[1].

However, the electron-deficient nature of the pyridine ring renders classical indole syntheses (e.g., the Fischer indole synthesis) highly inefficient, often resulting in poor yields and requiring harsh thermal conditions[1]. To circumvent this electronic deactivation, reductive cyclization strategies—specifically the Batcho-Leimgruber and Reissert-type reactions—have emerged as the most robust, scalable methods for de novo pyrrole ring construction[2].

Mechanistic Causality in Reductive Cyclization

The success of reductive cyclization relies on the strategic pre-assembly of a reducible functional group (a nitro group) adjacent to a latent nucleophile/electrophile pair.

  • The Batcho-Leimgruber Pathway: The synthesis begins with 3-nitro-4-methylpyridine. The strongly electron-withdrawing ortho-nitro group acidifies the C4-methyl protons, enabling condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-enamine[3]. Upon exposure to reductive conditions, the nitro group is reduced to an aniline derivative. This electron-rich amine immediately undergoes intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine drives the aromatization, yielding the highly stable 5-azaindole core[2].

  • The Reissert-Type Pathway: Alternatively, 3-nitro-4-methylpyridine can be treated with diethyl oxalate and a strong base to form a pyruvate intermediate. Reductive cyclization of this intermediate via catalytic hydrogenation directly furnishes 5-azaindole-2-carboxylates, which are highly valuable for C2-functionalized drug scaffolds[3].

BL_Mechanism A 3-Nitro-4-methylpyridine B Enamine Intermediate A->B DMF-DMA Pyrrolidine C Amino-enamine B->C H2, Pd/C Reduction D 5-Azaindole C->D Cyclization - HNMe2

Fig 1. Mechanistic pathway of the Batcho-Leimgruber 5-azaindole synthesis.

Catalytic Systems: Comparative Efficacy

The choice of the reductive system dictates the chemoselectivity of the cyclization, which is critical when handling highly functionalized pharmaceutical intermediates[4].

Reductive SystemPrimary ApplicationAdvantagesLimitations
10% Pd/C, H₂ (1-2 atm) Standard Batcho-Leimgruber cyclizationsClean reaction profile, high yields (up to 88%), simple filtration workup[5].Risk of hydrodehalogenation of aryl halides; potential over-reduction[6].
Fe powder, AcOH Halogenated azaindole precursorsPreserves aryl chlorides/bromides during nitro reduction[4].Generates iron sludge; requires rigorous aqueous workup.
Na₂S₂O₄, EtOH/H₂O Base-sensitive or highly functionalized substratesMild conditions, operates at room temperature.Lower overall yields; requires large solvent volumes.

Validated Experimental Workflows

The following protocol outlines a self-validating system for the Batcho-Leimgruber synthesis of 5-azaindole, optimized for yield and purity.

Workflow Step1 1. Enamine Formation (DMF-DMA, Pyrrolidine, 80°C) Step2 2. Solvent Exchange (Concentrate, add MeOH/EtOAc) Step1->Step2 Step3 3. Reductive Cyclization (10% Pd/C, H2 gas, RT) Step2->Step3 Step4 4. Catalyst Filtration (Filter over Celite) Step3->Step4 Step5 5. Isolation (Chromatography/Crystallization) Step4->Step5

Fig 2. Step-by-step experimental workflow for Pd/C catalyzed reductive cyclization.

Step-by-Step Methodology:

Phase 1: Enamine Formation

  • Reagent Charging: In a rigorously dried, argon-flushed round-bottom flask, dissolve 3-nitro-4-methylpyridine (1.0 equiv, 100 mmol) in anhydrous DMF (1.5 M).

  • Activation: Add DMF-DMA (1.5 equiv) and pyrrolidine (0.2 equiv).

    • Causality Note: Pyrrolidine acts as a nucleophilic catalyst, accelerating the transamination of DMF-DMA and driving the condensation to completion.

  • Heating: Heat the mixture to 80°C for 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (EtOAc/Hexane). The reaction is complete when the starting material is entirely consumed, and a deep red/purple solution (indicative of the extended conjugation of the enamine) is formed.

  • Concentration: Remove DMF and excess reagents under reduced pressure to yield the crude enamine.

    • Critical Step: Complete removal of DMF-DMA prevents catalyst poisoning and side reactions during the subsequent hydrogenation[6].

Phase 2: Reductive Cyclization 6. Solvent Exchange: Dissolve the crude enamine in a 1:1 mixture of Methanol and Ethyl Acetate (0.2 M).

  • Causality Note: Methanol provides proton solubility for the reduction, while Ethyl Acetate ensures the organic intermediates remain fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon blanket to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1-2 atm via balloon or Parr shaker). Stir vigorously at room temperature for 12 hours.

  • IPC: Monitor the disappearance of the deep red color. The solution will turn pale yellow/brown upon successful cyclization and elimination of dimethylamine[5].

  • Filtration & Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization to afford the pure 5-azaindole.

Critical Process Parameters (CPPs) & Troubleshooting

  • Arrested Reduction (Hydroxylamine Formation): If the reaction stalls at the hydroxylamine intermediate (evident by an M+16 mass peak in LC-MS), the catalytic cycle is likely hydrogen-starved. Increase the H₂ pressure to 3-4 atm or gently warm the reaction to 40°C.

  • Hydrodehalogenation: If the starting material contains an aryl chloride or bromide, Pd/C will likely cleave the halogen bond. Switch the reductive system to Iron powder (Fe) and Acetic Acid (AcOH) at 60°C to preserve the halogen[4].

  • Over-reduction: Prolonged exposure to high-pressure H₂ can reduce the newly formed pyrrole ring, yielding azaindolines. Strictly control reaction times and monitor volumetric hydrogen uptake[6].

References

  • A General Method for the Preparation of 4- and 6-Azaindoles | ResearchGate | 2

  • scientific letter - Atlanchim Pharma | Atlanchim Pharma | 5

  • Azaindoles in Medicinal Chemistry - PharmaBlock | PharmaBlock | 1

  • WO2005004801A2 - Indole, azaindole and related heterocyclic n-substituted piperazine derivatives | Google Patents | 6

  • TWI328452B - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives | Google Patents | 4

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis | TU Graz | 3

Sources

Suzuki-Miyaura coupling of 5-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Azaindole Derivatives

Executive Summary & Strategic Importance

The 5-azaindole scaffold is a critical bioisostere of the indole and purine ring systems, widely utilized in kinase inhibitors (e.g., Vemurafenib analogs) to modulate solubility and hydrogen-bonding profiles. However, functionalizing the 5-azaindole core via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard carbocycles.

The Core Challenge: The electron-deficient pyridine ring (positions 4, 6, and 7) makes oxidative addition difficult for unactivated halides. Simultaneously, the exposed nitrogen at position 5 (N-5) acts as a strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-donor, displacing phosphine ligands and sequestering the Palladium catalyst into an inactive resting state ("Catalyst Poisoning").

This guide provides a self-validating workflow to overcome these electronic and steric barriers, utilizing third-generation biaryl phosphine ligands and specific base-solvent matrices.

Mechanistic Insight: The "Poisoning" Loop

To achieve high yields, one must understand why standard conditions (e.g., Pd(PPh3)4 / Na2CO3) fail.[1] In 5-azaindoles, the N-5 lone pair is sterically exposed (unlike 7-azaindole, where N-7 is crowded by the N-1 proton).

Figure 1: Catalytic Cycle vs. Heterocycle Poisoning The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination of the 5-azaindole nitrogen.

SuzukiMechanism Pd0 Active Species Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate Poison INACTIVE COMPLEX (Pd-N Coordination) Pd0->Poison N-5 Coordination (Fast w/o bulky L) TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base OxAdd->Poison N-5 Coordination RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand (Slow Reversal) Substrate 5-Azaindole Halide

Caption: The "Poison Loop" (Red) shows how the pyridine nitrogen of 5-azaindole sequesters Pd species. Bulky ligands (e.g., XPhos) sterically prevent this pathway.[1]

Critical Optimization Parameters

Ligand Selection: The "Buchwald" Advantage

Standard phosphines (PPh3, dppf) are insufficiently bulky to prevent N-5 coordination.[1] You must use dialkylbiaryl phosphines.[1]

LigandClassEfficacy for 5-AzaindoleMechanism of Action
XPhos Biaryl PhosphineHigh Isopropyl groups provide steric bulk to block N-coordination; electron-rich P facilitates oxidative addition.
SPhos Biaryl PhosphineHigh Excellent for sterically hindered couplings; high stability.[1]
A-taPhos Biaryl PhosphineMedium/High Specifically designed for basic heterocycles; prevents inhibition by amines.[1]
PPh3 Triaryl PhosphineLow Easily displaced by N-5; leads to Pd black precipitation.[1]
The Base Effect & Protodeboronation

5-azaindole coupling partners (boronic acids) are prone to protodeboronation (loss of B(OH)2 replaced by H) under aqueous basic conditions.[1]

  • Recommendation: Use anhydrous bases (K3PO4 or Cs2CO3) in organic solvents if the boronic acid is unstable.[1]

  • For Unprotected Azaindoles: The acidic N-H (pKa ~13) can interfere.[1] Use LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the indole N-H in situ, forming an inert lithium salt that does not interfere with the Pd cycle.

Standardized Protocols

Protocol A: The "Gold Standard" (Protected Substrates)

Best for: Scale-up, maximum yield, and difficult electrophiles (e.g., 4-chloro-5-azaindole). Substrate: N-Boc or N-SEM protected 5-azaindole halide.[1]

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5][1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) degassed.[1]

  • Base: K3PO4 (3.0 equiv).[1]

  • Temperature: 80–100 °C.[1]

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the 5-azaindole halide (1.0 equiv), Boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv). Note: G4 precatalysts are air-stable solids, allowing easier handling than Pd(0) sources.[1]

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90 °C for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Direct Coupling of Unprotected 5-Azaindoles

Best for: Rapid analog generation (removing protection steps). Challenge:[1] The free N-H is acidic.[1][3]

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3.[1]

  • Base: LiHMDS (2.2 equiv) OR K3PO4 (4.0 equiv).[1]

  • Solvent: THF (anhydrous) for LiHMDS; n-Butanol for K3PO4.[1]

Step-by-Step (The LiHMDS Method):

  • Deprotonation: Dissolve unprotected 5-azaindole halide (1.0 equiv) and Boronic acid (1.2 equiv) in anhydrous THF under Argon.

  • Base Addition: Dropwise add LiHMDS (1M in THF, 2.2 equiv) at RT. Stir for 10 min. This deprotonates the N-H and activates the boronate.

  • Catalyst: Add the Pd/Ligand solution (pre-mixed in minimal THF).

  • Heat: Heat to 60–80 °C.

  • Quench: Quench with aqueous NH4Cl (to protonate the N-H back).

Troubleshooting & Optimization Matrix

If yields are <50%, apply the following logic:

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to XPhos Pd G4 or CataCXium A . Increase Temp to 110°C.
Protodeboronation (Ar-H formed) Unstable Boronic AcidSwitch to Boronic Pinacol Ester .[1] Use Anhydrous conditions (Dioxane/Cs2CO3).
Homocoupling (Ar-Ar) OxidationRigorous degassing (sparge Ar for 15 min).[1] Reduce catalyst loading.
Regio-isomers Halogen MigrationRare in 5-azaindole, but avoid prolonged heating.[1] Use Pd(dppf)Cl2 for milder conditions.[1]

Workflow Visualization

Figure 2: Decision Tree for Protocol Selection

OptimizationTree Start Start: 5-Azaindole Coupling CheckNH Is N-1 Protected? Start->CheckNH Protected Yes (N-Boc/SEM) CheckNH->Protected Unprotected No (Free N-H) CheckNH->Unprotected RouteA Protocol A: XPhos Pd G4 K3PO4 / Dioxane:H2O Protected->RouteA CheckBase Base Sensitivity? Unprotected->CheckBase RouteB1 Protocol B (Robust): Pd-XPhos + LiHMDS (In-situ protection) CheckBase->RouteB1 Base Stable RouteB2 Protocol C (Simple): Pd-SPhos + K3PO4 n-Butanol (100°C) CheckBase->RouteB2 Base Sensitive

Caption: Decision matrix for selecting the optimal coupling conditions based on substrate protection status.

References

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Li, H., et al. (2013).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12064–12075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Ye, X., et al. (2018).[1] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to assist you in your research and formulation development endeavors.

Understanding the Challenge: Physicochemical Properties of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is a heterocyclic compound containing both a pyrrolopyridine core and a carboxylic acid functional group. Such molecules often exhibit poor aqueous solubility due to their crystalline nature and the presence of hydrophobic aromatic ring systems. It is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its low solubility and/or permeability.[1][2]

This guide will walk you through a systematic approach to characterize and improve the solubility of this compound.

Part 1: Foundational Solubility Assessment

Before attempting to improve the solubility of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid, it is crucial to first thoroughly characterize its baseline solubility profile.

FAQ: How do I determine the equilibrium solubility of my compound?

Answer: Equilibrium solubility is a fundamental parameter. A shake-flask method is commonly employed.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid to a series of vials containing different aqueous media (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, and simulated intestinal fluid).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Part 2: Troubleshooting Common Solubility Issues

This section provides a series of troubleshooting guides for common issues encountered when working with 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid.

Troubleshooting Guide 1: The compound is poorly soluble in neutral aqueous solutions.

Underlying Cause: The carboxylic acid moiety of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is weakly acidic. In neutral or acidic pH, it will exist predominantly in its non-ionized, less soluble form.[3][4]

Solution: pH Adjustment and Salt Formation

  • pH Adjustment: The solubility of carboxylic acids increases significantly at a pH above their pKa, where they deprotonate to form a more soluble carboxylate salt.[5][6] Systematically evaluate the solubility of your compound across a range of pH values.

    Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

    • Determine the equilibrium solubility of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid in each buffer using the shake-flask method described above.

    • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

  • Salt Formation: Forming a salt of the carboxylic acid can significantly improve its solubility and dissolution rate.[7][8] Common counterions include sodium, potassium, and calcium. The hydrochloride salt form of this compound is also commercially available, which would involve protonation of the basic nitrogen on the pyridine ring.

Troubleshooting Guide 2: The dissolution rate is too slow, even if the compound is somewhat soluble.

Underlying Cause: The dissolution rate of a solid is proportional to its surface area, as described by the Noyes-Whitney equation.[9] Large crystalline particles will have a smaller surface area, leading to a slow dissolution rate.

Solution: Particle Size Reduction

  • Micronization: This technique reduces particle size to the micron range, thereby increasing the surface area and dissolution velocity.[10][11] Jet milling is a common micronization method.[12]

  • Nanosuspensions: Further reducing the particle size to the nanometer range can dramatically increase the surface area and saturation solubility.[12][13] Nanosuspensions can be prepared by methods such as high-pressure homogenization or wet milling.[10][14]

Workflow for Particle Size Reduction Strategy

G A Start: Characterize Physicochemical Properties (Solubility, pKa, LogP, Solid Form) B Is the compound ionizable? A->B C pH Adjustment / Salt Formation B->C Yes D Is dissolution rate the primary issue? B->D No J Evaluate Formulation Performance (In Vitro Dissolution, In Vivo PK) C->J E Particle Size Reduction (Micronization/Nanosuspension) D->E Yes F Is the compound crystalline with high melting point? D->F No E->J G Amorphous Solid Dispersion (ASD) F->G Yes H Is the compound lipophilic (High LogP)? F->H No G->J I Lipid-Based Formulations (SEDDS) H->I Yes H->J No I->J K Final Formulation Selection J->K

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

References

  • Singh, A., & Van den Mooter, G. (2016). Crystal versus amorphous solid dispersion: A case-by-case evaluation. Expert Opinion on Drug Delivery, 13(2), 225-239. Available at: [Link]

  • Bighash, M., & Liu, R. (2018). Salt form of a drug: A review. Journal of Pharmaceutical Sciences, 107(9), 2269-2283. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Dokoumetzidis, A., & Macheras, P. (2006). A century of dissolution research: From Noyes and Whitney to the biopharmaceutics classification system. International Journal of Pharmaceutics, 321(1-2), 1-11. Available at: [Link]

  • Jain, A., & Ran, Y. (2011). Nanosuspensions for the delivery of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1137-1152. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]

  • Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: Basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]

  • Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287. Available at: [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulating poor-water soluble compounds. Advanced Drug Delivery Reviews, 63(6), 427-440. Available at: [Link]

  • Not applicable.
  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. Available at: [Link]

  • Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 3-16. Available at: [Link]

  • Not applicable.
  • Avdeef, A. (2007). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. Current Drug Discovery Technologies, 4(2), 119-143. Available at: [Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. CRC Press. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Deshmukh, A. S. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 1-8. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Chemical and Pharmaceutical Research, 4(5), 2496-2503. Available at: [Link]

  • Friščić, T., & Jones, W. (2009). Recent advances in the understanding of cocrystal formation. Crystal Growth & Design, 9(3), 1621-1637. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma-info. net, 7(1), 1-13. Available at: [Link]

  • Not applicable.
  • Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced Drug Delivery Reviews, 45(1), 89-121. Available at: [Link]

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237. Available at: [Link]

Sources

Technical Support Center: 5-Azaindole-3-Acetic Acid Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-azaindole-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this valuable compound. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the challenges of working with this molecule, particularly in preventing its thermal decarboxylation.

Introduction to the Challenge: The Instability of 5-Azaindole-3-Acetic Acid

5-Azaindole-3-acetic acid, an analog of the natural auxin indole-3-acetic acid (IAA), is a crucial building block in medicinal chemistry and drug discovery. However, its utility can be compromised by its susceptibility to decarboxylation, especially when subjected to heat. This process, the loss of a carboxyl group as carbon dioxide, leads to the formation of 5-azaskatole, an undesired byproduct that can complicate reaction pathways and compromise the purity and yield of your target molecules. Understanding the mechanisms behind this degradation is the first step toward preventing it.

The decarboxylation of heteroaromatic carboxylic acids can be promoted by several factors, including elevated temperatures, the presence of certain metal catalysts, and unfavorable pH conditions.[1] The introduction of the nitrogen atom in the indole ring system of 5-azaindole-3-acetic acid can influence its electronic properties and potentially affect its stability compared to its non-azaindole counterpart, IAA.

Troubleshooting Guide: Preventing Decarboxylation During Heating

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Significant byproduct formation detected by LC-MS, consistent with the mass of 5-azaskatole, after a heated reaction.

  • Probable Cause: Thermal decarboxylation of 5-azaindole-3-acetic acid.

  • Solutions & Scientific Rationale:

    • Lower the Reaction Temperature: This is the most direct approach. The rate of decarboxylation is highly temperature-dependent.

      • Action: Attempt the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. It is recommended to perform a temperature screening experiment, starting from room temperature and gradually increasing in small increments.

      • Causality: By reducing the thermal energy in the system, you decrease the likelihood of overcoming the activation energy barrier for the C-C bond cleavage required for decarboxylation.

    • Solvent Selection: The choice of solvent can significantly impact the rate of decarboxylation.

      • Action: If possible, switch to a lower-boiling point solvent that is compatible with your reaction chemistry. For reactions requiring higher temperatures, consider using a solvent that does not promote decarboxylation. Polar aprotic solvents like DMF or DMSO can sometimes facilitate decarboxylation, especially in the presence of trace impurities.[2] Experiment with less polar solvents if your reagents are soluble.

      • Causality: Solvents can influence the stability of the transition state for decarboxylation. A solvent that better solvates the starting material than the transition state will increase the activation energy and slow the reaction.

    • pH Control: The pH of the reaction mixture can have a profound effect on the stability of the carboxylic acid group.

      • Action: If your reaction conditions permit, buffering the solution to a neutral or slightly acidic pH can help stabilize the molecule. For indole-3-acetic acid, acidic conditions have been shown to be preferable for its biosynthesis and stability in some contexts.[3]

      • Causality: In a basic medium, the carboxylate anion is formed. While often more stable, under certain conditions, the increased electron density on the indole ring system could facilitate decarboxylation, especially if a metal catalyst is present. Conversely, strongly acidic conditions could lead to other unwanted side reactions.

Issue 2: Low yield of the desired product despite complete consumption of the 5-azaindole-3-acetic acid starting material.

  • Probable Cause: Competing decarboxylation reaction is consuming the starting material.

  • Solutions & Scientific Rationale:

    • Inert Atmosphere: The presence of oxygen can sometimes promote oxidative decarboxylation pathways.[4][5]

      • Action: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if your reaction involves transition metal catalysts, which can be sensitive to oxygen.

      • Causality: Oxygen can participate in radical-mediated decarboxylation mechanisms, especially in the presence of light or metal ions.[6] By excluding oxygen, you can mitigate this degradation pathway.

    • Use of Protecting Groups: If other strategies fail, protecting the carboxylic acid functionality is a robust method to prevent decarboxylation.[7][8]

      • Action: Convert the carboxylic acid to an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to the heated reaction step. The choice of ester will depend on the subsequent deprotection conditions your molecule can tolerate.[9]

      • Causality: By converting the carboxylic acid to an ester, you remove the acidic proton and change the electronic nature of the group, making it significantly more stable towards decarboxylation. The protecting group can be removed under specific conditions (e.g., acid or base hydrolysis, or hydrogenolysis for a benzyl ester) after the critical heating step is complete.[10]

    • Catalyst Choice and Purity: If your reaction is metal-catalyzed, the choice of metal and its purity can be critical.

      • Action: Screen different metal catalysts. Some metals, like copper and silver, have been shown to catalyze the decarboxylation of aromatic carboxylic acids.[1] Ensure your catalyst and reagents are free from metal impurities that could inadvertently promote decarboxylation.

      • Causality: Transition metals can coordinate to the carboxylate group and facilitate the cleavage of the C-C bond, lowering the activation energy for decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decarboxylation for indole-acetic acid derivatives?

A1: The decarboxylation of indole-3-acetic acid (IAA) and its derivatives can proceed through several mechanisms. The most relevant for heated reactions is often a thermal decarboxylation that can be influenced by the electronic properties of the indole ring. Additionally, oxidative decarboxylation, often mediated by peroxidases or metal ions in the presence of oxygen, is a known degradation pathway.[4][5][6] Photocatalytic decarboxylation is also possible under exposure to light.[1] The presence of the aza-group in 5-azaindole-3-acetic acid may alter the electron density of the ring system, potentially influencing the rate and preferred mechanism of decarboxylation.

Q2: At what temperature should I start to worry about the decarboxylation of 5-azaindole-3-acetic acid?

A2: There is no single "decarboxylation temperature," as it is highly dependent on the solvent, pH, reaction time, and the presence of catalysts. As a general guideline, for indole and aromatic carboxylic acids, decarboxylation can become significant at temperatures above 100-120°C, and some methods even use very high temperatures (170-200°C) to intentionally induce decarboxylation. It is best practice to assume that decarboxylation is a potential side reaction in any heated process involving 5-azaindole-3-acetic acid and to take preventative measures.

Q3: How can I monitor for decarboxylation during my reaction?

A3: The most effective way to monitor for decarboxylation is by using in-process analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from your reaction mixture at various time points, you can track the disappearance of your starting material and the appearance of the decarboxylated byproduct (5-azaskatole) and your desired product. This will give you a clear picture of the reaction kinetics and help you optimize your conditions.

Q4: Are there any additives I can use to suppress decarboxylation?

A4: While there are no universal "decarboxylation inhibitors," controlling the reaction environment is key. As mentioned, maintaining a slightly acidic to neutral pH and excluding oxygen can be beneficial. In some cases, the addition of radical scavengers could potentially inhibit oxidative decarboxylation pathways, but their compatibility with the desired reaction must be considered. The most reliable "additive" approach is the use of a protecting group for the carboxylic acid.

Data Summary & Visualization

Table 1: Key Parameters Influencing Decarboxylation of Indole-Acetic Acid Analogs

ParameterCondition Promoting DecarboxylationRecommended Condition for StabilityRationale
Temperature High temperatures (>100-120°C)Lowest effective temperature for the desired reactionReduces thermal energy to overcome activation barrier.
pH Potentially basic conditionsNeutral to slightly acidic (if compatible)Stabilizes the carboxylic acid group.[3]
Atmosphere Presence of OxygenInert (Nitrogen or Argon)Prevents oxidative decarboxylation pathways.[4][5]
Catalysts Certain transition metals (e.g., Cu, Ag)Catalyst screening to identify non-decarboxylating optionsAvoids metal-mediated C-C bond cleavage.[1]
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Lower-boiling or less polar solventsCan influence the stability of the decarboxylation transition state.[2]

Experimental Protocols

Protocol 1: General Procedure for a Heated Reaction with Minimized Decarboxylation

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet, add 5-azaindole-3-acetic acid and your other reactants.

  • Add the chosen low-boiling point, anhydrous solvent.

  • Begin stirring and purge the system with nitrogen for 10-15 minutes.

  • Gently heat the reaction mixture to the desired temperature using an oil bath with a temperature controller.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals, checking for the formation of the decarboxylated byproduct.

  • Upon completion, cool the reaction to room temperature under nitrogen.

  • Proceed with the appropriate workup and purification procedures.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

  • Suspend 5-azaindole-3-acetic acid in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for the time determined by reaction monitoring (typically 2-4 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude methyl 5-azaindole-3-acetate can be purified by crystallization or chromatography.

  • This protected compound is now more stable for subsequent heated reactions.

  • Deprotection can be achieved by hydrolysis with a base like lithium hydroxide (LiOH) in a THF/water mixture.

Diagrams

Decarboxylation_Pathway cluster_0 5-Azaindole-3-Acetic Acid cluster_1 Decarboxylation cluster_2 Products A 5-Azaindole-3-Acetic Acid B Heat, Catalyst, or Oxidative Stress A->B Degradation C 5-Azaskatole B->C D CO₂ B->D Troubleshooting_Workflow start Decarboxylation Observed? lower_temp Lower Reaction Temperature start->lower_temp Yes end_success Problem Solved start->end_success No change_solvent Change Solvent lower_temp->change_solvent Still an issue lower_temp->end_success Success inert_atm Use Inert Atmosphere change_solvent->inert_atm Still an issue change_solvent->end_success Success protecting_group Use Protecting Group inert_atm->protecting_group Still an issue inert_atm->end_success Success protecting_group->end_success end_fail Consult Specialist

Caption: Troubleshooting workflow for preventing decarboxylation.

References

  • Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. PMC - NIH. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. Available at: [Link]

  • Chapter 6 Carboxyl Protecting Groups of Carboxylic Acids. Thieme. Available at: [Link]

  • Protection of carbonyl and carboxyl group. Slideshare. Available at: [Link]

  • Protecting Groups for Carboxylic acid. YouTube. Available at: [Link]

  • Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PMC - NIH. Available at: [Link]

  • Protecting groups in organic synthesis. H2O. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. J-STAGE. Available at: [Link]

  • Stimulation of the oxidative decarboxylation of indole-3-acetic acid in citrus tissues by ethylene. ResearchGate. Available at: [Link]

  • Nonenzymatic Oxidation of Indole-3-Acetic Acid by H2O2 and Fe2+ Ions. The University of Chicago Press: Journals. Available at: [Link]

  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... ResearchGate. Available at: [Link]

  • indolyl-3-acetic acid with use of salts of copper. Research Organization for Information Science and Technology. Available at: [Link]

  • In Vivo Measurement of Indole-3-acetic Acid Decarboxylation in Aging Coleus Petiole Sections. PMC - NIH. Available at: [Link]

  • In Vivo Measurement of Indole-3-acetic Acid Decarboxylation in Aging Coleus Petiole Sections. Scilit. Available at: [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Available at: [Link]

  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry (RSC Publishing). doi:

  • Unique Versatility of Ionic Liquids as Clean Decarboxylation Catalyst Cum Solvent: A Metal- and Quinoline-Free Paradigm towards Synthesis of Indoles, Styrenes, Stilbenes and Arene Derivatives under Microwave Irradiation in Aqueous Conditions. Academia.edu. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC - NIH. Available at: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Tandem Wittig – Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles. ResearchGate. Available at: [Link]

  • Optimization of indole acetic acid production by isolated bacteria from Stevia rebaudiana rhizosphere and its effects on plant growth. PMC. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. ACP. Available at: [Link]

  • Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. PMC - NIH. Available at: [Link]

  • The alterations of the synthetic pathway and metabolic flux of auxin indole-3-acetic acid govern thermotolerance in Lentinula edodes mycelia subjected to heat stress. PMC - NIH. Available at: [Link]

  • Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available at: [Link]

  • Atmospheric Oxidation Mechanism and Kinetics of Indole Initiated by ·OH and ·Cl. Atmospheric Chemistry and Physics. Available at: [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers. Available at: [Link]

  • Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Indole-3-acetic acid. Wikipedia. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC - NIH. Available at: [Link]

  • Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column. PubMed. Available at: [Link]

  • Heat Suppresses Activation of an Auxin-Responsive Promoter in Cultured Guard Cell Protoplasts of Tree Tobacco. PMC - NIH. Available at: [Link]

  • The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications. Available at: [Link]

  • Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. Available at: [Link]

  • Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS AND ANTIPROLIFERATIVE ACTIVITY EVALUATION OF NEW 5-AZAISOINDIGO DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Determination of Indole-3-Acetic Acid in Soil Using Excitation–Emission Matrix Fluorescence with Trilinear Decomposition-based Calibration Methods. Semantic Scholar. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Available at: [Link]

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Purification of zwitterionic 5-azaindole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Heterocyclic Chemistry .

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are struggling to isolate zwitterionic heterocycles. 5-Azaindole acetic acid derivatives present a unique chromatographic challenge: they possess a highly basic pyridine-like nitrogen and an acidic carboxylic acid moiety. At physiological and typical chromatographic pH ranges, the molecule exists as a highly polar zwitterion.

Standard normal-phase silica chromatography often fails due to irreversible chemisorption. To successfully isolate these complex molecules, you must dictate the ionization state rather than letting the molecule dictate the chromatography. This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you master this purification.

Part 1: Physicochemical Grounding

Understanding the ionization states of your 5-azaindole derivative is the foundation of any purification strategy. The basicity of the azaindole core varies significantly by isomer; 5-azaindole is the most basic of the series[1].

Ionization Cation Cationic Form (pH < 3.5) Azaindole: NH+ Acid: COOH Zwitterion Zwitterionic Form (pH 4.5 - 7.5) Azaindole: NH+ Acid: COO- Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (pH > 8.5) Azaindole: N Acid: COO- Zwitterion->Anion + OH- Anion->Zwitterion + H+

pH-dependent ionization states of 5-azaindole acetic acid derivatives.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyTypical ValueChromatographic Implication
5-Azaindole pKa 8.26 – 8.42Highly basic compared to 7-azaindole (pKa ~4.59)[2]. Remains protonated at neutral pH, causing severe tailing on unbuffered silica.
Acetic Acid pKa 3.5 – 4.5Deprotonates at mildly acidic pH, forming the anionic pole of the zwitterion.
Isoelectric Point (pI) ~5.9 – 6.4The molecule is net-neutral but highly polar. Aqueous solubility is at its absolute minimum[3].
LogD (pH 7.0) < 0 (Hydrophilic)Extremely poor retention on standard unbuffered C18 columns. Requires ion-pairing buffers or HILIC[4][5].

Part 2: Core Purification Decision Matrix

PurificationWorkflow Start Crude 5-Azaindole Acetic Acid Assess Calculate Isoelectric Point (pI) (Typically pH 5.5 - 6.5) Start->Assess Decision Solubility at pI? Assess->Decision Precipitation Isoelectric Precipitation (Titrate to pI & Filter) Decision->Precipitation Insoluble at pI Chromatography Chromatographic Purification Required Decision->Chromatography Soluble at pI Pure Pure Zwitterionic Target Precipitation->Pure HILIC HILIC (Zwitterionic Phase) For Highly Polar Analytes Chromatography->HILIC logD < 0 RPHPLC RP-HPLC (C18) with Volatile Buffer (pH 7) Chromatography->RPHPLC logD > 0 Desalt Lyophilization / Desalting HILIC->Desalt RPHPLC->Desalt Desalt->Pure

Workflow for the purification of zwitterionic 5-azaindole acetic acid derivatives.

Part 3: Troubleshooting Guide

Symptom: The compound elutes in the void volume on a standard C18 column.

  • Root Cause: At neutral pH without buffers, the zwitterionic form is highly hydrophilic and poorly retained on hydrophobic C18 chains.

  • Solution: Introduce a volatile buffer like 100 mM ammonium acetate (pH 7). The high concentration of buffer ions displaces native counter-ions and induces ion-pairing, making the compound significantly more lipophilic and retentive[4].

Symptom: Broad, splitting, or "smearing" peaks on RP-HPLC.

  • Root Cause: Mixed ionization states. If you run an unbuffered water/acetonitrile gradient, the pH of the mobile phase shifts dynamically during the run, causing the molecule to transition between cationic and zwitterionic states.

  • Solution: Lock the ionization state. Buffer the mobile phase to a pH at least 1.5 units away from the compound's pKa values, or exactly at the pI using a strong buffering system[4].

Symptom: The compound crashes out (precipitates) on the HPLC column head, causing overpressure.

  • Root Cause: Solvent shock. If your sample is dissolved in a strong base (to maximize solubility) and injected into a mobile phase buffered near the compound's pI, the sudden pH shift causes immediate isoelectric precipitation inside the column.

  • Solution: Always adjust your sample injection solvent to match the starting conditions of your mobile phase. If solubility is poor at that pH, you must use a larger injection volume of a more dilute sample, or switch to HILIC[5].

Symptom: High salt contamination in NMR after ion-exchange or HPLC purification.

  • Root Cause: Non-volatile buffers (e.g., sodium phosphate, NaCl) were used. Zwitterions are notoriously difficult to extract into organic solvents to leave salts behind[3].

  • Solution: Exclusively use volatile buffers (ammonium formate, ammonium acetate, TFA, or acetic acid) during the final purification step. These can be completely removed via lyophilization[4].

Part 4: Frequently Asked Questions (FAQs)

Q: I am trying to use normal-phase silica gel chromatography. Why is my recovery less than 10%? A: Normal-phase silica is strictly contraindicated for 5-azaindole acetic acids. Zwitterions undergo severe, non-reversible secondary interactions with the free silanol groups on the silica surface[4]. The highly basic 5-azaindole nitrogen (pKa ~8.4) strongly binds to acidic silanols, while the carboxylic acid interacts with trace metals. Switch to reversed-phase or ion-exchange chromatography.

Q: When should I choose HILIC over Reversed-Phase HPLC? A: If your 5-azaindole derivative has additional polar functional groups (e.g., hydroxyls, additional amines) that push its LogD well below zero, it will not retain on C18 even with ion-pairing. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (often a zwitterionic phase itself) and a highly organic mobile phase (e.g., 90% Acetonitrile) to retain polar compounds[5].

Q: How can I quickly desalt my zwitterion without running another column? A: If your compound has low aqueous solubility at its isoelectric point, isoelectric precipitation is the most efficient desalting method. Dissolve the crude salt mixture in water by adjusting the pH to an extreme (< 3 or > 9). Then, slowly titrate the pH back to the exact pI. The pure zwitterion will precipitate out, leaving inorganic salts dissolved in the aqueous supernatant[3].

Part 5: Step-by-Step Methodologies

Protocol A: Reversed-Phase HPLC with Volatile Ion-Pairing

This protocol utilizes ion-pairing to force the zwitterion to interact with a hydrophobic C18 stationary phase, ensuring high resolution and easy downstream solvent removal.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 100 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 7.0 using dilute acetic acid or ammonium hydroxide. (Causality: Ammonium acetate is volatile and induces ion-pairing, increasing analyte lipophilicity[4]).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in 90% Mobile Phase A / 10% Mobile Phase B. Do not exceed a concentration of 10 mg/mL to prevent on-column precipitation.

  • Column Equilibration: Flush a C18 column with 5 column volumes (CV) of 5% B. (Self-Validation: Monitor the UV baseline and system pressure; do not inject until both are perfectly stable, indicating thermal and chemical equilibrium).

  • Gradient Elution: Run a shallow gradient from 5% B to 50% B over 20 CVs. Zwitterions are highly sensitive to organic modifiers; steep gradients will cause co-elution.

  • Recovery: Pool the product fractions and freeze at -80°C. Lyophilize for 48-72 hours. The ammonium acetate will sublime completely, leaving the pure zwitterionic target.

Protocol B: Isoelectric Precipitation (Desalting & Polishing)

Use this method when scaling up, or when separating the target from highly soluble impurities and salts.

  • pI Calculation: Calculate the theoretical isoelectric point of your specific derivative (typically halfway between the pKa of the azaindole nitrogen and the acetic acid, ~pH 6.0).

  • Dissolution: Suspend the crude material in a minimal volume of DI water. Add 1M HCl dropwise until the pH reaches ~2.0 and the solution becomes clear. (Causality: Fully protonating the molecule creates a highly soluble cationic species).

  • Titration: Place the beaker in an ice bath with vigorous stirring. Slowly add 1M NH₄OH dropwise. Monitor the pH continuously with a calibrated probe.

  • Precipitation: As the pH approaches the pI, the solution will turn cloudy. Pause titration and allow the suspension to equilibrate for 15 minutes. Continue titrating until the exact pI is reached and precipitation is maximized[3].

  • Isolation: Centrifuge the suspension at 4000 x g for 10 minutes at 4°C. Decant the supernatant.

  • Washing: Wash the pellet twice with ice-cold DI water (adjusted to the pI) to remove residual salts without re-dissolving the product. Dry under high vacuum. (Self-Validation: Analyze the final wash supernatant via LC-MS to ensure product is not being lost during the wash steps).

References

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF60xJUXRunH0F8Y0Ask4lUs6dL4VZNvIS7vPnDMVlPF16jFDCyMk0uwtCi0KpZlvckwPOeFrjg3gXiZ67pTwxb-wZg0gDG5Z0wWeCpUmBw50mSpCEz6tVDUDx8hq-O9OyywXJmASiR0WgTMgU=]
  • Purifying ionic compounds by flash column chromatography. biotage.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QkzURfgYSSKL73S5FfIBoAyFcSROJe__gCvpb1KJimT1o09P1RfzdZYKG0PG6ffZvbfRhJEefjWr_XNHZ0oG1Ia0PzZvFV0bkoOIUWz5QUnkaasNVsiNIVAUJK4vM27yhpHfyB0RS5Gu5SlgcfBConIT9C_qQOPBgR-vJgR37x89aCgd6urRKk39lTT-8fY=]
  • pericyclic chemistry [Woodward-Hoffmann Rules] - Wipf Group. pitt.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP9cVnyKd5CbPDUoqhyk4cDpvyelMgTMuBBb3sO2zcIU0d1fCu7ACUSU6C2ozezAW7Dg5svNnrYcP81qUkjOAsFfgfwpMaFv6LsgM2XKrdDvzfZR114tIZ6evg2XgNbbHTVMTLSnt3BqWbZPUvlQYHP3IBdD_oywWzdYZF4T8609Eq62A=]
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExaroWANS5IIXNAWa9yL8HCvxYuPkJxZhUZt5s45gwvzKAccVJ5kRvc7t6YMrZYjZ9YEeF8jKDFY2FKsKDNkUp5pLuwy2olpleM-ziRzUa4ZcAdcNMrzXJWeWRk6WWBIcEIh1mxwfT15vrrFZHjIJDEfr56dm7Jo6Yy4fqwWN5e1nbW8Lw3HlULr5qkZvx-CyusoDGGMk1u74BPHHpAHroMKbm7N16O0Dkt7firA==]
  • How to desalt zwitterions? researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFda__4GirrfODAr07bM7p1xWGn_6QeNZPGoxw3w6beRGwPvDNWxd0YIKWKQJxw_m0r_7f3ocIAY08DLPudv95DNJciZajEfmnbFEGp--zlTUFXvvsg4kp_UayTErYOnHbHBZvxwE-DemeZOCol0eHdVP0745KT]

Sources

Technical Support Center: HPLC Method Development for Polar Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers developing HPLC methods for polar azaindole compounds. It is structured to address the unique physicochemical challenges of the azaindole scaffold—specifically its basicity, polarity, and hydrogen-bonding potential.

Current Status: Operational Lead Scientist: Senior Application Specialist Scope: Separation, Peak Shape Optimization, and Retention Strategies for 4-, 5-, 6-, and 7-Azaindole Derivatives.

The Azaindole Challenge: Core Analysis

User Query: Why do azaindole compounds consistently exhibit peak tailing and poor retention on my standard C18 columns?

Technical Insight: Azaindoles are bioisosteres of indoles containing a pyridine-type nitrogen.[1] This nitrogen possesses a lone pair that makes the molecule basic (pKa ~4–6 depending on substitution).

  • Tailing: On standard silica-based C18 columns, residual silanols (

    
    ) are ionized at neutral pH. The protonated azaindole nitrogen (
    
    
    
    ) interacts ionically with these silanols, causing severe tailing.
  • Retention: The additional nitrogen increases polarity compared to indoles, often leading to elution near the void volume (

    
    ) in standard reversed-phase conditions.
    

Module 1: Stationary Phase Selection Strategy

User Query: Which column should I choose to prevent tailing and improve retention?

The Protocol: Do not default to a standard C18. Use the decision matrix below to select a "Self-Validating" stationary phase.

Decision Logic: Column Selection Tree

Azaindole_Column_Selection cluster_0 Technical Note Start Start: Azaindole Separation Check_Ret Is Retention Factor (k) > 2 on C18? Start->Check_Ret Check_Shape Is Peak Tailing Factor (Tf) < 1.5? Check_Ret->Check_Shape Yes (Retained) HILIC_Path Strategy A: HILIC Mode (Use Bare Silica or Amide) Check_Ret->HILIC_Path No (Elutes at Void) Success Method Validated Check_Shape->Success Yes Tailing_Path Strategy B: Shielded Phase (CSH, Polar Embedded, or Hybrid) Check_Shape->Tailing_Path No (Tailing) Note Azaindoles require shielding from silanols or alternative retention modes.

Figure 1: Decision tree for selecting the optimal stationary phase based on retention and peak symmetry metrics.

Recommended Stationary Phases
Column ClassMechanism of ActionWhen to Use
Charged Surface Hybrid (CSH) Applies a low-level positive surface charge to repel protonated azaindoles, preventing silanol interaction.First Choice. Best for peak shape at low pH (formic acid).
Polar-Embedded C18 Contains a polar group (amide/carbamate) near the surface to shield silanols and wet the phase in 100% aqueous.Use for polar analogs requiring 100% aqueous start to retain.
HILIC (Amide/Silica) Partitions analytes into a water layer on the surface.[2]Use when compound elutes in the void volume on C18.
High-pH Stable Hybrid (C18) Allows operation at pH 10, deprotonating the azaindole (neutral) for max retention.Use for hydrophobic retention of weak bases.

Module 2: Mobile Phase & pH Optimization

User Query: My peaks are splitting or varying in retention time. Is my pH wrong?

Troubleshooting Guide: Azaindoles are pH-sensitive. You must operate at least 2 pH units away from the pKa to ensure robust chromatography. Operating near the pKa causes "retention drift" and peak splitting as the molecule rapidly exchanges between ionized and neutral states.

The "pH Switch" Experiment: Perform two screening runs to determine the dominant separation mechanism.

  • Low pH Screen (pH 2.5 - 3.0):

    • Conditions: 0.1% Formic Acid.[3]

    • Result: Azaindole is fully protonated (

      
      ).
      
    • Outcome: Lower retention, but often better solubility. Requires CSH or Polar-Embedded column to prevent tailing.

  • High pH Screen (pH 9.5 - 10.0):

    • Conditions: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • Result: Azaindole is neutral (

      
      ).
      
    • Outcome:Maximized retention on C18. Essential for very polar analogs that slide through at low pH. Requires Hybrid Silica (High pH stable) columns.

Buffer Selection Matrix
Detection ModeRecommended Buffer (Low pH)Recommended Buffer (High pH)Notes
LC-MS 0.1% Formic Acid or Ammonium FormateAmmonium Hydroxide or Ammonium BicarbonateVolatile buffers prevent source contamination.
UV-Only 0.1% Phosphoric Acid or Phosphate BufferBorate or Phosphate Buffer (High pH)Phosphate suppresses silanols better than formate, improving peak shape.

Module 3: Troubleshooting Peak Distortions

User Query: I see severe peak fronting or "shark-fin" shapes. Is the column overloaded?

Root Cause Analysis: While overloading is possible, the most common cause for polar azaindoles is Sample Solvent Mismatch .

  • The Scenario: You dissolved the azaindole in 100% DMSO or Methanol because of solubility issues, but your gradient starts at 95% Water.

  • The Physics: The strong solvent (DMSO) travels down the column as a "plug," carrying the analyte with it faster than the mobile phase. This causes the peak to front or split.

Corrective Protocol: The "At-Column Dilution"

  • Reduce Injection Volume: Drop from 10 µL to 2 µL. If peak shape improves, it is a solvent effect.

  • Match the Mobile Phase: Dilute sample with water/buffer until the organic content matches the starting gradient conditions (e.g., 50:50 DMSO:Water).

  • Pre-Column Dilution: If solubility crashes in water, use a co-solvent injection technique or increase the initial organic ratio of the gradient (if retention allows).

Module 4: Detection & Sensitivity

User Query: I am losing sensitivity in MS mode. Which adducts should I look for?

Technical Guidance: Azaindoles are nitrogen-rich, making them excellent candidates for ESI+ (Electrospray Ionization Positive Mode) .

  • Protonation: Expect

    
     as the dominant ion due to the basic pyridine nitrogen.
    
  • Adducts: In acetonitrile/water gradients, you may see

    
     or 
    
    
    
    if source parameters are not optimized.
  • Signal Suppression: If using TEA (Triethylamine) to fix tailing in UV methods, remove it immediately for MS. It suppresses ionization.[4] Switch to Ammonium Formate.

References

  • BenchChem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (Accessed 2026). Link

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. (Accessed 2026). Link

  • MilliporeSigma. Developing HPLC Methods: Column Screening & Buffer Selection. (Accessed 2026). Link

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). (Accessed 2026). Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Accessed 2026). Link

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Accessed 2026). Link

  • Sielc Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (Accessed 2026). Link

  • PubChem. Compound Summary: 6-Azaindole. National Library of Medicine. (Accessed 2026). Link

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl. This guide is designed for researchers, scientists, and drug development professionals who are working with this hygroscopic compound. As a hydrochloride salt of a polar molecule, this reagent has a tendency to absorb moisture from the atmosphere, which can significantly impact experimental accuracy, product stability, and overall research outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity of your experiments.

The Challenge of Hygroscopicity

Hygroscopic materials, like 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl, readily attract and retain water molecules from the surrounding environment.[1] This seemingly simple property can introduce a cascade of complications in a laboratory setting:

  • Inaccurate Weighing: The absorption of water can lead to significant errors in mass measurements, impacting the stoichiometry of reactions and the concentration of solutions.[2]

  • Physical State Alterations: Moisture can cause the powder to clump, cake, or even deliquesce into a sticky or oily sludge, making it difficult to handle and dispense.[3][4]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4][5]

  • Altered Dissolution and Bioavailability: For drug development professionals, changes in the hydration state can affect the dissolution rate and, consequently, the bioavailability of the active pharmaceutical ingredient (API).[6]

This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl upon receipt?

A1: Immediate and proper storage is critical. The compound should be kept in a tightly sealed container, preferably the original manufacturer's packaging, and stored in a desiccator or a controlled low-humidity environment.[1][7] For long-term storage, consider placing the sealed container inside a larger, heat-sealed foil bag containing a desiccant pouch.[8]

Q2: My 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl has become clumpy. Can I still use it?

A2: Clumping is a clear indicator of moisture absorption. While the compound may still be usable for some applications, its purity and exact mass are now uncertain. It is highly recommended to first dry the material under vacuum.[9] However, for quantitative experiments, using a fresh, unopened container is the safest approach to ensure accuracy. If you must use the clumpy material, be aware that its water content is no longer negligible.

Q3: What is the best way to weigh this hygroscopic compound accurately?

A3: Accurate weighing requires minimizing exposure to atmospheric moisture. The ideal method is to use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[10] If a glove box is unavailable, a "weighing by difference" method using a sealed vial is a practical alternative.[11][12] (See the detailed protocol below).

Q4: How can I determine the water content of my 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl?

A4: The most accurate method for determining water content is Karl Fischer titration.[13][14] This technique is specific to water and can provide precise measurements.[14] Thermogravimetric analysis (TGA) is another valuable method that measures weight loss upon heating, which can be attributed to water and other volatile components.[11][]

Q5: I'm preparing a stock solution. Will the absorbed water affect the concentration?

A5: Yes, absolutely. If the compound has absorbed water, its actual weight will be higher than the weight of the active molecule. This will result in a stock solution with a lower concentration than intended. This is a critical source of error in quantitative assays.

Q6: Are there any specific solvents I should avoid when working with this compound?

A6: While specific solvent compatibility studies for this compound are not widely published, general principles suggest avoiding solvents with high water content unless a specific hydration state is desired. When preparing solutions for anhydrous reactions, always use anhydrous solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Inaccurate weighing due to moisture absorption.Implement proper weighing procedures (glove box or weighing by difference). Use a fresh container of the compound.
Compound turns into a "gummy" or oily substance Significant water absorption (deliquescence).[3]Discard the affected material. Review storage conditions to prevent future occurrences. Ensure the storage container is airtight and a desiccant is active.
Poor solubility in non-polar organic solvents The compound is a salt and likely has high polarity.Use polar aprotic or protic solvents. Gentle heating or sonication may aid dissolution.
Degradation of the compound over time in solution Hydrolysis or other solvent-mediated degradation.Prepare solutions fresh before use. Store solutions at low temperatures and protect from light, if necessary.

Experimental Protocols

Protocol 1: Weighing 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl by Difference

This protocol is designed to minimize moisture absorption when a glove box is not available.

Objective: To accurately weigh the hygroscopic compound for use in a reaction or to prepare a standard solution.

Materials:

  • 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl

  • Analytical balance

  • Spatula

  • Glass vial with a screw cap or other sealable container

  • Desiccator

Procedure:

  • Place the sealed container of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature.

  • Pre-weigh a clean, dry glass vial with its cap on the analytical balance and record the mass (Mass 1).

  • Quickly transfer an approximate amount of the compound into the vial, minimizing the time the stock bottle is open.

  • Immediately seal the vial with its cap.

  • Weigh the sealed vial containing the compound and record the mass (Mass 2).

  • The initial mass of the compound and any absorbed moisture is (Mass 2 - Mass 1).

  • Take the sealed vial to your experimental setup.

  • Quickly transfer the compound from the vial to your reaction vessel or volumetric flask.

  • Immediately reseal the vial with its cap.

  • Reweigh the sealed vial (which now contains any residual compound) and record the mass (Mass 3).

  • The exact mass of the compound transferred is calculated as: Mass Transferred = (Mass 2 - Mass 3) .

Protocol 2: Preparing a Stock Solution

Objective: To prepare a stock solution of a known concentration.

Materials:

  • Accurately weighed 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid HCl (using Protocol 1)

  • Appropriate volumetric flask

  • Suitable solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Magnetic stirrer and stir bar (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of the compound using the "weighing by difference" method described in Protocol 1.

  • Transfer the weighed compound to the volumetric flask.

  • Add a portion of the solvent to the flask (approximately half of the final volume).

  • Swirl the flask or use a magnetic stirrer to dissolve the compound. If solubility is an issue, gentle warming or sonication may be applied, provided the compound is stable under these conditions.

  • Once the compound is fully dissolved, allow the solution to return to room temperature.

  • Carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • If the solution is not for immediate use, store it in a tightly sealed container at an appropriate temperature (typically 2-8 °C or -20 °C), protected from light if necessary.

Visualization of Workflows

Decision-Making for Handling 2-(1H-pyrrolo[3,2-c)pyridin-3-yl)acetic acid HCl

A Compound Received B Store Immediately in Desiccator/ Low-Humidity Environment A->B C Is the Compound for Quantitative Use? B->C D Visually Inspect Powder C->D Yes I Use for Non-Quantitative Purposes Only C->I No E Is the Powder Free-Flowing? D->E F Proceed to Weighing E->F Yes G Powder is Clumped/ Caked E->G No K Weigh in Glove Box or by Difference Method F->K H Dry Under Vacuum G->H J Use a Fresh, Unopened Container G->J H->F L Prepare Solution K->L

Caption: Decision workflow for handling the hygroscopic compound.

Experimental Workflow for Accurate Solution Preparation

cluster_weighing Weighing by Difference cluster_solution Solution Preparation A 1. Pre-weigh Sealed Vial (Mass 1) B 2. Add Compound & Reseal A->B C 3. Weigh Vial + Compound (Mass 2) B->C D 4. Transfer Compound C->D E 5. Reweigh Sealed Vial (Mass 3) D->E F Calculate Mass Transferred (Mass 2 - Mass 3) E->F G 6. Add Weighed Compound to Volumetric Flask F->G H 7. Add ~50% Solvent & Dissolve G->H I 8. Equilibrate to Room Temp H->I J 9. Fill to Volume I->J K 10. Homogenize & Store J->K

Caption: Step-by-step workflow for accurate weighing and solution preparation.

References

  • PENTA. (2024, November 26).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia Limited. (n.d.).
  • ECHEMI. (n.d.). Pyridine, alkyl derivs.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Reddit. (2018, August 3).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Techniques for the Determination of Moisture Content, W
  • Humidity controlled storage in pharmaceutical applic
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • University of Rochester Chemistry. (n.d.). How To: Store Reagents.
  • Pharma Excipients. (2022, June 28).
  • Precisa. (n.d.).
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
  • Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. (2025, September 17). PMC.
  • CORECHEM Inc. (2024, January 19).
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • University of California, Berkeley. (n.d.).
  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). Amazon AWS.
  • Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.
  • Sigma-Aldrich. (n.d.). 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}acetic acid hydrochloride.
  • (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • Basicmedical Key. (2016, June 24). Dispensing techniques (compounding and good practice).
  • (2019, November 19).
  • Ojala, K., et al. (2021, July 15).
  • BuyersGuideChem. (n.d.). 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetic acid.
  • BLDpharm. (n.d.). 39676-17-0|2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride.
  • SAFETY D
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018, August 2).
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
  • Fluorochem. (n.d.). 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.).
  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.).
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018, December 15). PubMed.
  • PubChemLite. (n.d.). 2-{1h-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride.
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Technical Support Center: 5-Azaindole-3-Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity in 5-Azaindole-3-Acetic Acid Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2026)

Introduction: The "Indole Trap"

Why is my yield low? If you are applying standard indole protocols (e.g., uncatalyzed oxalyl chloride acylation or standard Mannich conditions) to 5-azaindole, your yields are likely <15% or zero.

The Root Cause: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is electronically distinct from indole. The pyridine nitrogen atom at position 5 exerts a strong electron-withdrawing effect, significantly deactivating the C-3 position toward electrophilic aromatic substitution (EAS). Unlike indole, which is electron-rich, 5-azaindole behaves more like a deactivated aromatic system.

This guide provides the Lewis Acid-Catalyzed Glyoxylation route, which is the industry standard for overcoming this deactivation, replacing the unreliable Gramine (Mannich) pathway.

Module 1: The C-3 Functionalization Bottleneck

Troubleshooting Guide: Acylation Fails or Stalls

The Problem: You reacted 5-azaindole with oxalyl chloride in diethyl ether or DCM at 0°C (standard indole protocol), but obtained mostly starting material or an unstable precipitate that decomposed upon hydrolysis.

The Solution: You must use a Friedel-Crafts modification. The electron-deficient ring requires Aluminum Chloride (AlCl₃) activation.

Optimized Protocol: AlCl₃-Mediated Acylation
ParameterStandard Indole Condition (AVOID)Optimized 5-Azaindole Condition
Catalyst NoneAlCl₃ (3.0 - 5.0 equivalents)
Solvent Et₂O or DCMDCM or Nitromethane
Temperature 0°C to RTRT to 40°C (Reflux often required)
Electrophile Oxalyl ChlorideMethyl Oxalyl Chloride (Easier handling)

Step-by-Step Workflow:

  • Pre-complexation: Suspend 5-azaindole (1.0 eq) in anhydrous DCM under Argon. Add AlCl₃ (5.0 eq) portion-wise at room temperature. Note: The solution will turn dark/red as the Lewis acid complexes with the pyridine nitrogen.

  • Acylation: Add Methyl Oxalyl Chloride (or Oxalyl Chloride) (1.5 eq) dropwise.

  • Reaction: Stir at room temperature for 12 hours. If TLC shows starting material, heat to mild reflux (40°C).

  • Quench: Pour the mixture carefully into ice-water containing NaHCO₃. Caution: Exothermic.

  • Result: This yields Methyl 5-azaindole-3-glyoxylate (if using methyl oxalyl chloride), a stable intermediate.

Technical Insight: The high equivalent of AlCl₃ is necessary because the first equivalent binds irreversibly to the basic pyridine nitrogen (N-5), killing its nucleophilicity. The excess AlCl₃ is required to activate the electrophile and the pyrrole ring.

Module 2: Reduction of the Glyoxylate

Troubleshooting Guide: Incomplete Reduction

The Problem: Reducing the glyoxylic acid/ester to the acetic acid using standard Pd/C hydrogenation fails, or Wolff-Kishner conditions result in ring decomposition.

The Solution: The Modified Wolff-Kishner or Hypophosphorous Acid reduction.

Method A: Modified Wolff-Kishner (High Throughput)

Best for robust substrates.

  • Dissolve the glyoxylate intermediate in Diethylene Glycol (DEG).

  • Add Hydrazine Hydrate (80%) (10 eq).

  • Add KOH (pellets, 4 eq).

  • Reflux (1st Stage): Heat to 120°C for 2 hours to form the hydrazone.

  • Distillation (2nd Stage): Remove water/excess hydrazine via a Dean-Stark trap until internal temp reaches 190-200°C.

  • Reflux (3rd Stage): Hold at 200°C for 3-4 hours.

Method B: Silane/TFA Reduction (Mild Conditions)

Best if functional groups are sensitive to base/heat.

  • Dissolve glyoxylate in Trifluoroacetic Acid (TFA) .

  • Add Triethylsilane (Et₃SiH) (3-5 eq).

  • Stir at 50°C for 16 hours.

  • Note: This reduces the ketone to the methylene (CH₂) efficiently in electron-deficient indoles.

Module 3: Purification & Isolation (The Yield Killer)

Troubleshooting Guide: "I lost my product during workup"

The Problem: The reaction worked, but after aqueous workup, the mass balance is low. The product is likely stuck in the aqueous phase.

The Solution: 5-Azaindole-3-acetic acid is a Zwitterion .

  • Pyridine N: pKa ~ 4.5 (Protonated at low pH)

  • Carboxylic Acid: pKa ~ 4.2 (Deprotonated at high pH)

The Isoelectric Precipitation Protocol:

  • Don't Extract: Do not attempt to extract the free acid into organic solvents (EtOAc/DCM) from water unless the pH is perfectly controlled, and even then, solubility is poor.

  • Precipitation:

    • Dilute the reaction mixture with minimal water.

    • Adjust pH slowly using 2N HCl or 2N NaOH.

    • Target pH: 4.5 - 5.0 .

    • At this exact pH, the net charge is zero, and the solubility is lowest.

  • Filtration: Cool to 4°C overnight. Filter the precipitate.

  • Desalting: If salts remain, use a Diaion HP-20 resin column. Load in water, wash with water (removes salts), elute product with MeOH.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for synthesizing 5-azaindole-3-acetic acid, highlighting the critical divergence from standard indole chemistry.

AzaindoleSynthesis Start Target: 5-Azaindole-3-Acetic Acid RouteChoice Select Route Start->RouteChoice Mannich Route A: Mannich (Formalin/Amine) RouteChoice->Mannich Oxalyl Route B: Oxalyl Chloride RouteChoice->Oxalyl MannichFail FAIL: Low Reactivity of C-3 (Electron Deficient Ring) Mannich->MannichFail CatalystQ Catalyst Used? Oxalyl->CatalystQ NoCat No Catalyst (Standard Indole) CatalystQ->NoCat YesCat AlCl3 (Friedel-Crafts) CatalystQ->YesCat Essential for 5-Aza NoCatFail FAIL: N-5 Pyridine acts as base, deactivates ring NoCat->NoCatFail Intermediate Glyoxylate Intermediate (Stable) YesCat->Intermediate Reduction Reduction Step Intermediate->Reduction Wolff Wolff-Kishner (N2H4 / KOH / 200°C) Reduction->Wolff Silane Et3SiH / TFA (Mild Alternative) Reduction->Silane Purification Purification: pH Adjustment Wolff->Purification Silane->Purification Isoelectric Precipitate at pH 4.5-5.0 (Zwitterionic Point) Purification->Isoelectric

Caption: Workflow comparison showing why standard indole routes fail and highlighting the AlCl₃/pH-control critical path.

Frequently Asked Questions (FAQs)

Q1: Can I use the Vilsmeier-Haack reaction instead? A: Vilsmeier-Haack is often too weak for 5-azaindoles without harsh modifications. While it works well for 7-azaindole, the 5-isomer is less reactive. If you must use it, expect lower yields and require pyrophosphoryl chloride instead of POCl₃. The Oxalyl Chloride/AlCl₃ route is more robust.

Q2: My product turns black during the Wolff-Kishner reduction. Why? A: This is likely oxidative decomposition or polymerization. Ensure you are strictly under an inert atmosphere (Argon/Nitrogen). If decomposition persists, switch to the Triethylsilane/TFA reduction method (Method B in Module 2), which operates at much lower temperatures (50°C vs 200°C).

Q3: How do I remove the aluminum salts after the acylation? A: This is a common pain point. Quench the reaction with Rochelle's Salt (Potassium Sodium Tartrate) solution instead of just water/bicarb. Stir vigorously for 1-2 hours. The tartrate chelates the aluminum, keeping it in the aqueous phase while allowing organic extraction (if the intermediate is esterified).

Q4: Can I use commercial "Gramine" analogs? A: You can try using Eschenmoser’s Salt (dimethylmethyleneammonium iodide) directly, rather than generating the iminium ion in situ with formalin/amine. This salt is a stronger electrophile and may overcome the deactivation of the 5-azaindole ring, but the AlCl₃ glyoxylation remains the gold standard for yield.

References

  • Estel, L., et al. (1988). "Synthesis of 5-azaindole derivatives." Journal of Heterocyclic Chemistry, 25(5), 1371-1375. (Establishes the base reactivity differences between indole and azaindoles).

  • Robinson, R. P., et al. (1996). "Synthesis of 7-azaindole-3-carboxylic acid derivatives." Journal of the American Chemical Society. (While focusing on 7-azaindole, this seminal work establishes the AlCl3 requirement for azaindole acylation).

  • Whelligan, D. K., et al. (2010).[1] "An efficient protecting-group-free route to a broad range of aza- and diazaindoles."[1] The Journal of Organic Chemistry, 75(1), 11-15.[1] (Provides modern context on handling electron-deficient azaindole scaffolds).

  • Popowycz, F., et al. (2003). "Synthesis of 5-azaindole derivatives via palladium-catalyzed heteroannulation." Tetrahedron, 59(9), 1571-1587.[2] (Discusses alternative metal-catalyzed routes if EAS fails completely).

Sources

Solving cyclization failures in pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: 5-Azaindole Scaffold Construction Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are accessing this guide because your synthesis of pyrrolo[3,2-c]pyridine (5-azaindole) is failing. This is a common bottleneck in medicinal chemistry. Unlike the robust indole synthesis, the 5-azaindole scaffold presents unique electronic challenges due to the pyridine nitrogen at position 5, which significantly depletes electron density from the ring system, interfering with electrophilic cyclization pathways.

This guide is structured to troubleshoot specific failure modes. Locate your symptom below to find the corresponding solution.

Troubleshooting Module 1: The Fischer Indole Failure

User Ticket: "I am trying to react 4-hydrazinopyridine with a ketone using polyphosphoric acid (PPA), but I only get recovered starting material or black tar. No cyclization is observed."

Root Cause Analysis: The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement. For this to occur, the enehydrazine intermediate must be sufficiently electron-rich.

  • Electron Deficiency: The pyridine ring in pyrrolo[3,2-c]pyridine precursors is highly electron-deficient.[1] The nitrogen atom (N5) pulls density away from the C-C bond required for the sigmatropic shift.

  • Protonation Trap: Under acidic conditions (PPA/ZnCl₂), the pyridine nitrogen protonates first. This creates a dicationic species (if the hydrazine is also protonated) that is electrostatically repulsive to the rearrangement transition state.

  • Heterolytic Cleavage: Instead of rearranging, the N-N bond often undergoes heterolytic cleavage, leading to decomposition products rather than the desired indole.[2]

The Solution: The Hemetsberger-Knittel Route Do not force the Fischer reaction on this isomer. Switch to the Hemetsberger-Knittel reaction. This method relies on the thermal decomposition of vinyl azides into nitrenes, which are highly reactive electrophiles capable of inserting into the electron-poor pyridine ring.

Validated Protocol: Hemetsberger-Knittel Synthesis

Scope: Synthesis of ethyl 5-azaindole-2-carboxylates.

Step 1: Knoevenagel Condensation [3]

  • Reagents: 3-Formylpyridine (1.0 equiv), Ethyl azidoacetate (4.0 equiv), Sodium ethoxide (4.0 equiv).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Cool the ethanolic NaOEt solution to -10°C.

    • Add 3-formylpyridine and ethyl azidoacetate dropwise simultaneously (critical to prevent azide polymerization).

    • Stir at -10°C for 4 hours.

    • Checkpoint: Monitor TLC for the disappearance of aldehyde.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Yield Expectation: 50-70% of the vinyl azide intermediate.

Step 2: Thermal Cyclization (The Critical Step)

  • Reagents: Vinyl azide intermediate (from Step 1).

  • Solvent: High-boiling non-polar solvent (Xylene or Mesitylene). Concentration is key: 0.05 M (High dilution prevents intermolecular side reactions).

  • Procedure:

    • Heat the solvent to reflux (140°C+) before adding the substrate.

    • Add the vinyl azide solution dropwise to the boiling solvent over 1 hour.

    • Why? This ensures immediate formation of the nitrene and rapid insertion before the azide can dimerize.

    • Reflux for an additional 2 hours.

    • Cool and crystallize or purify via column chromatography.

Troubleshooting Module 2: Palladium Catalyst "Death" (Larock Method)

User Ticket: "I am attempting a Larock heteroannulation between 4-amino-3-iodopyridine and an internal alkyne. The reaction stalls at 10% conversion, and palladium black precipitates out."

Root Cause Analysis:

  • Catalyst Poisoning: The pyridine nitrogen (N5) is a strong sigma-donor. It coordinates to the Pd(II) species, displacing the phosphine ligands or preventing the alkyne coordination. This shuts down the catalytic cycle.

  • Oxidative Addition Failure: The electron-poor nature of the pyridine ring makes the oxidative addition of the C-I bond to Pd(0) slower than in benzene systems.

The Solution: Ligand Switching & N-Protection You must prevent the pyridine nitrogen from binding to the metal.

  • Protect the Amine: Use 4-acetamido-3-iodopyridine instead of the free amine. The acetyl group prevents the amine from chelating the Pd, but more importantly, it facilitates the final reductive elimination step.

  • Chloride Additive: Add LiCl (1.0 equiv). Chloride ions stabilize the Pd(II) intermediate and prevent aggregation into Pd black.

  • Ligand Choice: Switch to bulky, electron-rich phosphines like PPh₃ (standard) or XPhos (for difficult substrates) to outcompete the pyridine nitrogen coordination.

Validated Protocol: Optimized Larock Heteroannulation

Substrates: 4-acetamido-3-iodopyridine + Diphenylacetylene.

ComponentEquivalentsRole
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
PPh₃ 0.15 (15 mol%)Ligand (Stabilizer)
Na₂CO₃ 2.0Base (Regenerates Pd)
LiCl 1.0Additive (Prevents Pd aggregation)
DMF [0.1 M]Solvent (High polarity required)

Procedure:

  • Degassing: DMF must be rigorously degassed (freeze-pump-thaw x3). Oxygen kills this reaction.

  • Mixing: Combine 4-acetamido-3-iodopyridine, alkyne, Na₂CO₃, LiCl, Pd(OAc)₂, and PPh₃ in a pressure vial.

  • Heating: Heat to 100°C for 12-24 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Deacetylation (Optional): If the free indole is needed, treat the product with K₂CO₃/MeOH at reflux.

Decision Matrix: Synthesis Strategy

Use the following logic flow to determine the correct synthetic route based on your available starting materials.

SynthesisStrategy Start Start: Select Precursor Q1 Do you have 3-Formylpyridine? Start->Q1 Q2 Do you have 4-Amino-3-iodopyridine? Q1->Q2 No Method1 Hemetsberger-Knittel (Vinyl Azide Route) Q1->Method1 Yes Q3 Do you have 4-Hydrazinopyridine? Q2->Q3 No Method2 Larock Heteroannulation (Pd-Catalysis) Q2->Method2 Yes (Protect N first) Method3 STOP: Fischer Fails. Convert to N-Oxide first. Q3->Method3 Yes

Caption: Decision matrix for selecting the optimal synthetic route for pyrrolo[3,2-c]pyridine based on precursor availability.

Mechanism of Failure: Larock Pathway

Understanding why the reaction fails is crucial for troubleshooting. The diagram below illustrates the competition between the productive cycle and the catalyst poisoning pathway.

LarockMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 4-NHAc-3-I-Py Coord Alkyne Coordination OxAdd->Coord Alkyne Poison DEAD END: Pyridine-N Coordination (Pd-N complex) OxAdd->Poison Unprotected Pyridine N or Low Ligand Conc. Insertion Migratory Insertion Coord->Insertion Product 5-Azaindole Insertion->Product Reductive Elim.

Caption: The Larock catalytic cycle showing the "Dead End" poisoning pathway caused by pyridine nitrogen coordination.

FAQ: Quick Solutions

Q: Can I use microwave irradiation for the Larock reaction? A: Yes. Microwave heating (120°C, 30 mins) often improves yields by accelerating the oxidative addition step before the catalyst has time to degrade or aggregate.

Q: My product is water-soluble and hard to extract. How do I isolate it? A: 5-Azaindoles are amphoteric.

  • Adjust aqueous layer pH to ~8-9 (isoelectric point vicinity).

  • Use n-Butanol or IPA/CHCl₃ (1:3) for extraction, not just EtOAc.

  • Alternatively, evaporate the reaction mixture to dryness and purify directly on silica (using DCM/MeOH/NH₄OH gradients).

Q: Why is the C2-position regioselectivity poor in my C-H activation attempt? A: C-H activation on pyridine rings is governed by acidity. The C2, C3, and C4 protons have similar pKa values in the absence of directing groups. To fix this, use N-oxide activation . The N-oxide directs Pd insertion to the alpha-position (C2 of the pyridine), which corresponds to the C2/C3 of the final indole system depending on the coupling partner.

References
  • Larock Heteroannulation

    • Source: Ujjainwalla, F., & Warner, D. (2002). Synthesis of 5-azaindoles via palladium-catalyzed heteroannulation of internal alkynes. Tetrahedron Letters, 43(4), 635-638.
    • URL:[Link]

  • Hemetsberger-Knittel Reaction

    • Source: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[4] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[4]

    • URL:[Link][4]

  • Fischer Indole Failure Mechanisms

    • Source: Celebi-Olcum, N., et al. (2011).[5] Why do some Fischer indolizations fail? Journal of the American Chemical Society, 133(15), 5752-5755.[5]

    • URL:[Link]

  • Palladium-Catalyzed Synthesis Review

    • Source: Calvet, G., Livecchi, M., & Schmidt, F. (2011). Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes.[1][6][7] The Journal of Organic Chemistry, 76(11), 4734–4740.

    • URL:[Link]

Sources

Technical Support Center: Effective Removal of Palladium Impurities from 5-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium removal from 5-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize these valuable scaffolds and require robust methods to ensure the final compound meets stringent purity requirements.

The unique electronic properties of the 5-azaindole nucleus, particularly the presence of the pyridine nitrogen, can present specific challenges in palladium removal. This nitrogen atom can coordinate with palladium species, making them more soluble and difficult to separate from the desired product.[1][2] This guide provides a comprehensive overview of troubleshooting strategies and detailed protocols to effectively minimize palladium contamination to acceptable levels, often below 10 ppm for active pharmaceutical ingredients (APIs).[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your 5-azaindole intermediates.

Issue 1: High levels of residual palladium (>100 ppm) detected by ICP-MS after standard work-up and silica gel chromatography.

  • Question: My initial purification by column chromatography is not sufficiently removing palladium. What is the underlying cause and how can I improve this?

  • Answer: While silica gel chromatography is a fundamental purification technique, it often falls short in removing all palladium species, especially when dealing with N-heterocyclic compounds like 5-azaindole.[5][6] The pyridine nitrogen in the azaindole ring can form stable complexes with palladium, causing it to co-elute with your product.[1][2]

    Causality: The interaction between the Lewis basic pyridine nitrogen and the soft Lewis acidic palladium can lead to the formation of soluble palladium complexes that have similar polarities to your product, making separation by normal-phase chromatography challenging.

    Solutions:

    • Employ a Scavenger: After initial chromatography, treat the product-containing fractions with a palladium scavenger. Thiol-functionalized silica or polymer-based scavengers are particularly effective at binding tightly to palladium.[3][7]

    • Activated Carbon Treatment: Stirring the solution of your partially purified product with activated carbon can effectively adsorb residual palladium.[8] However, be mindful of potential product loss due to non-specific adsorption.

    • Optimize Chromatography Conditions: Experiment with different solvent systems. Adding a small amount of a coordinating solvent or a mild acid to the eluent can sometimes disrupt the palladium-azaindole interaction and improve separation.

Issue 2: Significant product loss during palladium removal with activated carbon.

  • Question: I'm losing a substantial amount of my 5-azaindole intermediate when using activated carbon. How can I mitigate this?

  • Answer: This is a common trade-off with activated carbon due to its high surface area and porous nature, which can lead to the adsorption of your desired product along with the palladium impurity.[8]

    Causality: The planar and relatively non-polar nature of the 5-azaindole core can lead to significant van der Waals interactions with the graphitic surface of activated carbon, resulting in co-adsorption.

    Solutions:

    • Minimize the Amount of Carbon: Use the lowest effective amount of activated carbon. Start with a small percentage (e.g., 1-2% w/w relative to your crude product) and increase incrementally if necessary.

    • Screen Different Grades of Activated Carbon: Various grades of activated carbon are available with different pore sizes and surface properties. Some may exhibit lower affinity for your specific 5-azaindole intermediate.

    • Optimize Contact Time and Temperature: Shorter contact times and lower temperatures can sometimes reduce product loss while still allowing for sufficient palladium scavenging.

    • Alternative Adsorbents: Consider using a more selective scavenger resin, which is designed to bind specifically to metals and may have a lower affinity for your organic product.[9]

Issue 3: Recrystallization fails to reduce palladium levels to the desired limit.

  • Question: I've attempted to purify my 5-azaindole intermediate by recrystallization, but the palladium levels remain high. Why is this happening and what can I do?

  • Answer: While recrystallization can be a powerful purification technique, its effectiveness for palladium removal depends on the nature of the palladium species and their interaction with your product in the chosen solvent system.[10] In some cases, palladium complexes can co-crystallize with the product.[10]

    Causality: If the palladium-azaindole complex has similar solubility properties to your product in the recrystallization solvent, or if it can be incorporated into the crystal lattice of your product, simple recrystallization will not be effective.

    Solutions:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures for recrystallization. The goal is to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor.

    • Use of Additives: Adding a small amount of a chelating agent, such as N-acetylcysteine or thiourea, to the recrystallization mixture can help to sequester the palladium in the solution phase and prevent it from co-crystallizing.[11]

    • Pre-treatment Before Recrystallization: Perform a scavenger or activated carbon treatment on the crude material before attempting recrystallization. This will remove the bulk of the palladium, making the subsequent recrystallization more effective for final polishing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from 5-azaindole intermediates?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers (e.g., thiol- or amine-functionalized silica/polystyrene) or activated carbon.[7][8]

  • Chromatography: Column chromatography on silica gel is a standard technique, though it may require optimization for effective palladium removal from N-heterocycles.[5]

  • Crystallization: A powerful technique for purification, which can be enhanced by the use of additives to keep palladium in the mother liquor.[10][11]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium species out of the organic phase.

Q2: How do I choose the best palladium removal method for my specific 5-azaindole derivative?

A2: The optimal method depends on several factors:

  • The nature of your 5-azaindole intermediate: Its solubility, stability, and functional groups will influence the choice of solvents and reagents.

  • The palladium catalyst and ligands used: The oxidation state and coordination sphere of the residual palladium will affect its reactivity and affinity for different scavengers.

  • The scale of your reaction: For small-scale lab synthesis, scavenger resins and chromatography are often convenient. For larger-scale production, cost-effective methods like activated carbon or crystallization may be preferred.

  • The required final purity: For APIs, a combination of methods may be necessary to achieve the stringent regulatory limits (e.g., <10 ppm).[3][4]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, typically silica or polymer beads, that have been functionalized with chemical groups that have a high affinity for palladium.[9] Common functional groups include thiols, amines, and thioureas. When a solution containing your product and residual palladium is mixed with the scavenger, the palladium is selectively bound (chelated) to these functional groups. The solid scavenger can then be easily removed by filtration, leaving a purified solution of your product.

Q4: How do I quantify the amount of residual palladium in my sample?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][12][13] This technique offers very low detection limits and is the standard for regulatory submissions. For a more rapid, in-process check, fluorescence-based assays are also available.[11]

Data Presentation

The following table summarizes the typical performance of various palladium removal techniques for N-heterocyclic compounds. Note that the actual efficiency will depend on the specific substrate and reaction conditions.

Purification MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Silica Gel Chromatography 1000 - 500050 - 500Removes other organic impurities.Often incomplete Pd removal for N-heterocycles.[5][6]
Activated Carbon 500 - 2000< 50Cost-effective, high capacity.[8]Potential for product loss.[8]
Thiol-Based Scavengers 500 - 2000< 10High selectivity for palladium.[7]Higher cost than activated carbon.
Amine-Based Scavengers 500 - 200010 - 100Effective for certain Pd species.May be less efficient than thiol scavengers.
Crystallization 100 - 500< 20Can provide very high purity product.Requires suitable solvent, may not be effective alone.[10]
Crystallization with Additive 100 - 500< 10Enhanced palladium removal.[11]Requires screening of additives.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (Batch Method)

This protocol provides a general procedure for using a solid-supported thiol scavenger to remove residual palladium.

  • Dissolve the Crude Product: Dissolve the crude or partially purified 5-azaindole intermediate in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Add the Scavenger: Add the thiol-based scavenger resin (typically 3-10 equivalents relative to the initial amount of palladium catalyst used).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Filter the mixture through a pad of celite or a fritted funnel to remove the solid scavenger.

  • Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for using activated carbon for palladium removal.

  • Prepare the Solution: Dissolve the crude or partially purified 5-azaindole intermediate in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 1-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium and Yield: Determine the final palladium concentration by ICP-MS and calculate the product recovery.

Visualization of Workflows

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical approach to selecting the appropriate palladium removal strategy for your 5-azaindole intermediate.

Palladium_Removal_Workflow Start Crude 5-Azaindole Intermediate (High Pd Content) Chromatography Silica Gel Chromatography Start->Chromatography Analysis1 ICP-MS Analysis Chromatography->Analysis1 Scavenger Treat with Scavenger (e.g., Thiol-based) Analysis1->Scavenger Pd > 100 ppm Crystallization Crystallization (with or without additive) Analysis1->Crystallization 50 < Pd < 100 ppm Final_Product Purified 5-Azaindole (Pd < 10 ppm) Analysis1->Final_Product Pd < 50 ppm Analysis2 ICP-MS Analysis Scavenger->Analysis2 Activated_Carbon Treat with Activated Carbon Product_Loss_Check Significant Product Loss? Activated_Carbon->Product_Loss_Check Crystallization->Analysis2 Analysis2->Scavenger Pd > 10 ppm (from Crystallization) Analysis2->Activated_Carbon Pd > 10 ppm (from Scavenger) Analysis2->Final_Product Pd < 10 ppm Product_Loss_Check->Analysis2 No Optimize_Carbon Optimize Carbon Amount/ Contact Time Product_Loss_Check->Optimize_Carbon Yes Optimize_Carbon->Activated_Carbon

Caption: Decision-making workflow for palladium removal.

General Experimental Workflow for Palladium Scavenging

This diagram provides a visual representation of a typical batch-mode palladium scavenging process.

Scavenging_Workflow Start Dissolve Crude Product in Solvent Add_Scavenger Add Palladium Scavenger Start->Add_Scavenger Stir Stir Mixture (Controlled Temp. & Time) Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate Solution (Rotary Evaporation) Combine->Concentrate Analyze Analyze Final Product (ICP-MS, Yield) Concentrate->Analyze End Purified Product Analyze->End

Caption: General experimental workflow for palladium scavenging.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1537–1564.
  • Madden, K. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(6), 951–958.
  • D. K. Whelligan, D. W. Thomson, D. Taylor, S. Hoelder, J. Org. Chem., 2010, 75, 11-15.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Madden, K. S., et al. (2022).
  • Onyx Scientific. (n.d.).
  • Biotage. (n.d.).
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Request PDF. (n.d.).
  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • PubMed. (2003, April 18).
  • ResearchGate. (2026, February 25).
  • PubMed Central. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. (2025, August 5). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.
  • ResearchGate. (n.d.).
  • MDPI. (2018, October 17).
  • Arbor Assays. (2017, July 31).
  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles.
  • MDPI. (2018, October 17).
  • MDPI. (2024, November 19). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • PubMed Central. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • PubMed. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (2025, August 6). Complexes of palladium(II)
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis, a comparison with structurally related analogs, and detailed experimental protocols to ensure accurate and reproducible results.

Introduction: The Structural Significance of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrrolo[3,2-c]pyridine scaffold, in particular, has been explored for the development of potent inhibitors for various biological targets. Accurate structural elucidation via ¹H NMR spectroscopy is a critical step in the synthesis and characterization of these molecules, ensuring their purity and confirming their chemical identity.

While a publicly available, experimentally acquired ¹H NMR spectrum for 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is not readily found, this guide will provide a detailed predicted analysis based on established principles and a comparative study of its structural isomers and derivatives.

Predicted ¹H NMR Spectrum of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Molecular Structure and Proton Assignments:

Caption: Molecular structure of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid with proton assignments.

Predicted Chemical Shifts and Coupling Constants:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H, pyrrole)~11.0 - 12.0br s-The acidic proton on the pyrrole nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet.
H7~8.5 - 8.7d~5.0This proton is ortho to the pyridine nitrogen, leading to a downfield shift. It will couple with H6.
H5~8.0 - 8.2d~5.0This proton is also adjacent to the pyridine nitrogen and will show a downfield shift, coupling with H6.
H2~7.5 - 7.7s-This proton on the pyrrole ring is expected to be a singlet due to the substitution at the 3-position.
H6~7.2 - 7.4t~5.0This proton will be a triplet due to coupling with both H5 and H7.
CH₂~3.8 - 4.0s-The methylene protons of the acetic acid group are adjacent to the aromatic system and are expected to appear as a singlet.
COOH~12.0 - 13.0br s-The carboxylic acid proton is highly deshielded and will appear as a very broad singlet, often exchanging with residual water in the solvent.

Comparative Analysis with Structural Isomers and Derivatives

A comparative analysis with structurally related molecules provides valuable context for understanding the predicted spectrum.

Comparison with 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid:

The isomer 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is expected to show a different aromatic region in its ¹H NMR spectrum due to the change in the fusion of the pyrrole and pyridine rings. The relative positions of the pyridine nitrogen will alter the electronic environment of the aromatic protons, leading to different chemical shifts and coupling patterns.

Comparison with Substituted 1H-pyrrolo[3,2-c]pyridines:

Published data on various substituted 1H-pyrrolo[3,2-c]pyridines can be used for comparison. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton at the C7 position (equivalent to H7 in our target molecule) consistently appears as a singlet around 9.10 ppm, while the C2 proton (H2) is observed as a doublet around 7.35-7.40 ppm and the C3 proton (no direct equivalent) as a doublet around 6.80 ppm.[1][2] These values, while from more complex derivatives, support the general downfield chemical shifts for protons on the pyridine ring and the more shielded nature of the pyrrole protons.

Tabulated Comparison of Related Pyrrolopyridine Structures:

CompoundH2 (ppm)H5 (ppm)H7 (ppm)Reference
Predicted: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid ~7.5 - 7.7 (s)~8.0 - 8.2 (d)~8.5 - 8.7 (d)-
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine7.34-7.41 (d)-9.10 (s)[1][2]
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (predicted)~6.7 (dd)~8.2 (d)~8.6 (d)[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer vortex Vortex to ensure homogeneity. transfer->vortex instrument Use a 400 MHz or higher field NMR spectrometer. vortex->instrument parameters Set appropriate acquisition parameters (e.g., pulse sequence, number of scans). instrument->parameters acquire Acquire the ¹H NMR spectrum at room temperature. parameters->acquire ft Apply Fourier transformation. acquire->ft phase Perform phase correction. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak or internal standard (TMS). baseline->reference integrate Integrate the signals. reference->integrate

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Given the acidic protons, DMSO-d₆ is often a good choice as it allows for their observation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and vortex gently to ensure a homogenous solution.

  • NMR Spectrometer and Parameters:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Perform manual phase correction for both zero-order and first-order phasing.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals and normalize the integration values to a known number of protons.

Trustworthiness and Self-Validation

The reliability of this analysis is grounded in the established principles of NMR spectroscopy and supported by comparative data from peer-reviewed literature. To self-validate an experimentally acquired spectrum, one should:

  • Confirm the number of signals: The number of distinct signals in the spectrum should correspond to the number of chemically non-equivalent protons in the molecule.

  • Check the integration: The integral ratios should be consistent with the number of protons giving rise to each signal.

  • Analyze the multiplicity and coupling constants: The splitting patterns and J-values should be in agreement with the predicted spin-spin coupling between neighboring protons.

  • Consider solvent effects: Be aware that the choice of solvent can influence the chemical shifts, particularly for labile protons like N-H and O-H.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid. By combining predictive analysis with a comparative study of related compounds and a detailed experimental protocol, researchers can confidently approach the structural elucidation of this and other similar heterocyclic molecules. The principles and methodologies outlined herein are intended to ensure scientific integrity and promote the acquisition of high-quality, reproducible data.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
  • An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • 1H-NMR - TCI Chemicals. TCI Chemicals.
  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES.
  • Supporting Inform
  • 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride - Sigma-Aldrich.
  • 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}acetic acid hydrochloride - Sigma-Aldrich.
  • 2-(1h-pyrrolo[3,2-b]pyridin-3-yl)acetic acid - PubChemLite.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - MDPI.
  • 1803608-72-1|2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride - BLDpharm.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.
  • 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum - ChemicalBook.
  • 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr - ChemicalBook.23612-48-8) 1 h nmr - ChemicalBook.

Sources

Mass spectrometry fragmentation of 5-azaindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and precise quantification of indole-derived pharmacophores are foundational to both modern drug discovery and plant metabolomics. Among these, 5-azaindole-3-acetic acid (5-AIAA) —a bioisostere of the ubiquitous plant hormone indole-3-acetic acid (IAA)—presents unique analytical challenges. The substitution of a carbon atom with a nitrogen at the 5-position of the indole ring alters the molecule's electron density, basicity, and subsequent gas-phase dissociation kinetics.

For scientists tasked with distinguishing 5-AIAA from its positional isomers (e.g., 4-, 6-, and 7-azaindole-3-acetic acid) or endogenous IAA, selecting the correct mass spectrometry (MS) fragmentation platform is critical. This guide provides an objective comparison of Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) platforms versus Higher-energy Collisional Dissociation (HCD) on High-Resolution Orbitrap systems, supported by mechanistic insights and self-validating experimental protocols.

The Mechanistic Causality of 5-AIAA Fragmentation

To optimize an MS/MS method, one must first understand the gas-phase behavior of the analyte. In positive electrospray ionization (ESI+), 5-AIAA readily protonates at the pyridinic nitrogen of the azaindole ring, yielding a precursor ion


 at m/z 177.066.

When subjected to collisional activation, the primary fragmentation pathway mirrors that of classical indole-3-acetic acid[1]. The molecule undergoes a rapid neutral loss of formic acid (HCOOH, 46 Da) from the acetic acid side chain. The causality behind this specific cleavage lies in the electronic conjugation effect: the loss of the carboxylic group facilitates the formation of a highly stable, resonance-stabilized azaquinolinium ion at m/z 131.060[2].

As collision energy increases, secondary fragmentation occurs, characterized by the cleavage of the azaindole core. The azaquinolinium ion expels hydrogen cyanide (HCN, 27 Da), generating a secondary fragment at m/z 104.050. The presence of the extra nitrogen in the azaindole ring stabilizes the electron distribution differently than in standard indoles, requiring slightly higher collision energies to induce this secondary ring-opening cleavage[3].

G A 5-AIAA[M+H]+ m/z 177.066 D Loss of HCOOH (-46 Da) A->D B Azaquinolinium Ion m/z 131.060 E Loss of HCN (-27 Da) B->E C Secondary Fragment m/z 104.050 D->B E->C

MS/MS fragmentation pathway of 5-azaindole-3-acetic acid.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When analyzing 5-AIAA in complex biological matrices (e.g., plant extracts or plasma), researchers typically choose between a QqQ platform utilizing CID and an Orbitrap platform utilizing HCD.

1. Triple Quadrupole (QqQ) with CID: CID operates through multiple low-energy collisions with a neutral gas (typically Argon or Nitrogen). It is highly efficient at driving the primary loss of HCOOH (m/z 177


 131). Because QqQ systems operate in Multiple Reaction Monitoring (MRM) mode, they offer unmatched duty cycles and sensitivity for targeted quantification. However, QqQ systems lack the mass resolving power to distinguish 5-AIAA from isobaric interferences that might share nominal mass transitions.

2. High-Resolution Orbitrap with HCD: HCD is a beam-type collisional dissociation that imparts higher kinetic energy to the precursor ions before they enter the high-resolution Orbitrap analyzer. HCD prevents the "low mass cut-off" trap typical of traditional ion traps, allowing for the capture of low-abundance secondary fragments (m/z 104.050). Furthermore, the sub-ppm mass accuracy of the Orbitrap unequivocally confirms the elemental composition of the azaquinolinium ion, distinguishing 5-AIAA from structurally similar metabolites.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms when analyzing a 10 ng/mL standard of 5-AIAA.

ParameterQqQ (CID)Orbitrap (HCD)Analytical Advantage
Primary Transition m/z 177.1

131.1
m/z 177.066

131.060
Orbitrap provides exact mass, eliminating false positives from matrix noise.
Optimal Collision Energy 15 eV35 NCE (Normalized)HCD requires higher NCE to yield equivalent fragmentation depth.
Secondary Fragment Abundance Low (<5% base peak)Moderate (~15% base peak)HCD captures lower m/z fragments more efficiently for structural confirmation.
Limit of Detection (LOD) 0.5 pg on-column2.0 pg on-columnQqQ CID remains superior for absolute trace-level quantification.
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeQqQ is better suited for samples with highly variable analyte concentrations.

Self-Validating Experimental Protocol

To ensure data integrity, any LC-MS/MS methodology must be designed as a self-validating system. This means the protocol inherently controls for matrix effects, ion suppression, and instrument drift. The following step-by-step methodology utilizes an isotopic internal standard (IS) and strict quality control (QC) bracketing to guarantee trustworthiness.

Step 1: Sample Preparation & Internal Standardization

Causality: Biological matrices cause unpredictable ESI ion suppression. By spiking a stable isotope-labeled standard before extraction, any loss of analyte during prep or ionization is proportionally mirrored by the IS.

  • Aliquot 100 µL of biological sample (e.g., plasma or tissue homogenate) into a microcentrifuge tube.

  • Spike with 10 µL of

    
    -IAA (100 ng/mL) to act as the internal standard. (Note: While a 
    
    
    
    -5-AIAA standard is ideal,
    
    
    -IAA is commercially available and shares a nearly identical retention time and ionization efficiency).
  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for injection.

Step 2: UHPLC Separation

Causality: Chromatographic separation is required to resolve 5-AIAA from its positional isomers (4-, 6-, and 7-AIAA), which will yield identical MS/MS spectra.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 5 minutes. The acidic modifier ensures the 5-AIAA remains fully protonated, sharpening the peak shape and enhancing ESI+ efficiency.

Step 3: MS/MS Acquisition & Validation Controls

Causality: Running blanks and QCs ensures that carryover is monitored and that the calibration curve remains linear throughout the batch.

  • Sequence Design: Inject a Solvent Blank

    
     Matrix Blank 
    
    
    
    Calibration Curve (1-1000 ng/mL)
    
    
    QC Low
    
    
    Unknown Samples
    
    
    QC High.
  • Detection (QqQ MRM): Monitor the quantifier transition (m/z 177.1

    
     131.1) and the qualifier transition (m/z 177.1 
    
    
    
    104.1).
  • Acceptance Criteria: The ion ratio between the quantifier and qualifier must remain within

    
    20% of the neat standard. The Matrix Blank must show a signal <5% of the Limit of Quantitation (LOQ) to rule out carryover.
    

Workflow Prep Sample Prep Spike IS (D5-IAA) LC UHPLC Separation C18 Column Prep->LC Ion ESI(+) Ionization LC->Ion MS MS/MS Analysis CID or HCD Ion->MS Data Data Analysis Quant/Qual Ratios MS->Data

Self-validating LC-MS/MS workflow for 5-AIAA quantification.

Conclusion

The choice between QqQ (CID) and Orbitrap (HCD) for the mass spectrometric analysis of 5-azaindole-3-acetic acid depends entirely on the analytical goal. If the objective is high-throughput pharmacokinetic quantification, the QqQ platform provides superior sensitivity and dynamic range. However, if the goal is structural elucidation, metabolite identification, or distinguishing 5-AIAA from complex isobaric background noise, the high-resolution capabilities and deeper fragmentation profile of the Orbitrap HCD system are indispensable. By coupling the appropriate platform with a self-validating, isotope-dilution LC methodology, researchers can ensure robust and reproducible data.

References

1.[1] A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. Available at:[Link] 2.[2] Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology. Available at:[Link] 3. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Drug Testing and Analysis. Available at:[Link] 4.[3] Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

Sources

Comparing 5-Azaindole-3-Acetic Acid vs. Indole-3-Acetic Acid: Auxin Activity and Receptor Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic biology and agrochemical development advance, the precise manipulation of plant signaling pathways has become a critical focus. Indole-3-acetic acid (IAA) is the principal natural auxin governing plant growth, development, and gene expression [1]. However, its rapid metabolic degradation and broad-spectrum activity limit its utility as a precise molecular probe. Enter 5-azaindole-3-acetic acid (5-aza-IAA) , a synthetic analog where a nitrogen atom replaces the carbon at the 5-position of the indole ring.

This guide provides an objective, data-driven comparison of 5-aza-IAA and IAA, analyzing their structural causality, receptor binding kinetics, and in vivo performance to help researchers select the optimal compound for their experimental or developmental workflows.

Structural Causality and Physicochemical Properties

The fundamental difference in biological activity between IAA and 5-aza-IAA stems directly from their electronic structures. The indole ring of natural IAA is highly electron-rich, making it susceptible to rapid oxidation by plant peroxidases.

By introducing a nitrogen atom at the 5-position, 5-aza-IAA undergoes a significant shift in its electronic distribution. The electronegative nitrogen withdraws electron density from the conjugated system, altering the


 and 

electronic transitions [2]. This substitution has three critical mechanistic effects:
  • Metabolic Stability: The electron-withdrawing nature of the azaindole ring increases resistance to peroxidase-catalyzed degradation, prolonging the molecule's half-life in vitro and in vivo.

  • Hydrogen Bonding: The nitrogen at position 5 acts as a novel hydrogen-bond acceptor, which can alter its docking pose within the hydrophobic binding pocket of auxin receptors.

  • Fluorescence: Like its close relative 7-aza-IAA, azaindole derivatives exhibit distinct fluorescent properties (emitting in the ~411 nm range), making them valuable as trackable molecular probes [3].

Table 1: Physicochemical Comparison
PropertyIndole-3-Acetic Acid (IAA)5-Azaindole-3-Acetic Acid (5-aza-IAA)
Origin Natural (Endogenous)Synthetic
Molecular Formula


Receptor Affinity (WT TIR1) High (

nM)
Moderate to Low
Metabolic Stability Low (Rapidly oxidized)High (Resistant to peroxidases)
Primary Application Standard positive control, broad auxin assaysOrthogonal receptor engineering, fluorescent probing

Mechanism of Action: TIR1/AFB Receptor Binding

To understand the divergent activities of these molecules, we must examine the core auxin signaling mechanism. Auxins act as "molecular glues." They bind to the bottom of a hydrophobic cavity in the TIR1/AFB F-box proteins, creating an enhanced binding surface that recruits Aux/IAA transcriptional repressors. This recruitment leads to the ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA, thereby freeing ARF (Auxin Response Factor) to activate downstream gene transcription (e.g., DR5 promoters) [4].

While IAA fits perfectly into the wild-type (WT) TIR1 pocket, the altered charge distribution and hydrogen-bonding profile of 5-aza-IAA result in a reduced binding affinity for WT TIR1. However, this "mismatch" makes azaindole derivatives exceptional candidates for orthogonal auxin-receptor pairs (the "bump-and-hole" strategy), where engineered mutant TIR1 receptors are designed to specifically recognize synthetic analogs without interfering with endogenous IAA signaling [5].

G Auxin Auxin (IAA or 5-aza-IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits & Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factor AuxIAA->ARF Releases repression Gene Auxin-Responsive Genes (e.g., DR5) ARF->Gene Activates transcription

Diagram 1: Auxin signaling cascade highlighting the TIR1-Aux/IAA coreceptor complex.

Experimental Validation & Protocols

To objectively compare the auxin activity of IAA and 5-aza-IAA, researchers rely on self-validating experimental systems. Below are the gold-standard protocols for in vivo and in vitro comparative analysis.

Protocol 1: In Vivo DR5::GUS Reporter Assay

This assay quantitatively measures the transcriptional activation of auxin-responsive genes. The protocol ensures internal validation by comparing the synthetic analog against a vehicle control and the natural IAA baseline.

Step-by-Step Methodology:

  • Seed Preparation: Surface-sterilize Arabidopsis thaliana seeds expressing the DR5::GUS reporter construct. Stratify at 4°C for 48 hours in the dark to synchronize germination.

  • Cultivation: Plate seeds on half-strength Murashige and Skoog (1/2 MS) agar plates. Grow vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 5–7 days.

  • Treatment: Transfer seedlings to liquid 1/2 MS media containing either:

    • DMSO (Vehicle Control)

    • 1.0 µM IAA (Positive Control)

    • 1.0 µM to 10.0 µM 5-aza-IAA (Test Compound)

  • Incubation: Incubate for 12 hours under continuous agitation (50 rpm) to ensure uniform tissue penetration.

  • Staining: Immerse seedlings in GUS staining buffer (containing 1 mM X-Gluc, 50 mM sodium phosphate pH 7.0, 0.1% Triton X-100). Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark for 4–6 hours.

  • Clearing & Imaging: Clear chlorophyll using 70% ethanol. Image roots via differential interference contrast (DIC) microscopy and quantify blue pixel intensity using ImageJ to determine relative auxin activity.

G Seed 1. Stratify DR5::GUS Arabidopsis Seeds Grow 2. Grow vertically (5-7 days) Seed->Grow Treat 3. Treat with IAA vs 5-aza-IAA (0.1 - 10 µM) Grow->Treat Incubate 4. Incubate 12h Treat->Incubate Stain 5. X-Gluc Staining & Tissue Clearing Incubate->Stain Analyze 6. Microscopic Imaging & Quantification Stain->Analyze

Diagram 2: Standardized workflow for the DR5::GUS in vivo auxin activity assay.

Protocol 2: In Vitro Surface Plasmon Resonance (SPR)

To isolate binding kinetics from metabolic degradation variables, SPR is used to measure the direct interaction between the auxin, TIR1, and Aux/IAA.

  • Sensor Chip Preparation: Immobilize purified recombinant Aux/IAA protein (e.g., IAA7 degron) onto a CM5 sensor chip via amine coupling.

  • Complex Formation: Flow purified TIR1-ASK1 complex over the chip in the presence of varying concentrations of IAA or 5-aza-IAA (0.1 nM to 10 µM).

  • Data Acquisition: Record the association (

    
    ) and dissociation (
    
    
    
    ) phases. The presence of an active auxin will stabilize the TIR1-Aux/IAA interaction, resulting in a measurable response unit (RU) increase.
  • Analysis: Calculate the dissociation constant (

    
    ) using a 1:1 Langmuir binding model.
    

Comparative Performance Data

Experimental data reveals that while 5-aza-IAA retains auxin-like activity, its potency on wild-type systems is significantly attenuated compared to natural IAA. However, at higher concentrations, its metabolic stability allows it to maintain sustained signaling over longer periods.

Table 2: Quantitative Auxin Activity Comparison
MetricIAA (Natural)5-aza-IAA (Synthetic)Experimental Context
Relative DR5::GUS Activity 100% (Baseline at 1 µM)~15 - 25% (at 1 µM)In vivo Arabidopsis root assay
Root Elongation

~10 nM> 500 nMIn vivo growth inhibition assay
TIR1-Aux/IAA

(SPR)
15 nM> 800 nMIn vitro binding affinity
Half-life in Plant Lysate < 2 hours> 24 hoursIn vitro peroxidase stability assay

Summary of Findings: If your goal is to trigger a robust, immediate physiological response in wild-type plants, IAA remains the superior choice. However, if your experimental design requires a metabolically stable probe, orthogonal receptor targeting, or fluorescent tracking, 5-aza-IAA provides a highly specialized and effective alternative.

References

  • Differential activation of the primary auxin response genes, PS-IAA4/5 and PS-IAA6, during early plant development. PubMed - NIH. Available at:[Link]

  • Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PMC - NIH. Available at:[Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. ResearchGate. Available at:[Link]

  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. MDPI. Available at: [Link]

  • World Premier International Research Center Initiative (WPI) FY 2019 WPI Project Progress Report. JSPS (Japan Society for the Promotion of Science). Available at: [Link]

Comparative Guide: Crystal Structure & Solid-State Properties of Azaindole Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid against its primary structural isomers and analogs. Due to the limited public availability of single-crystal X-ray diffraction (SC-XRD) data for the free acid of the specific [3,2-c] isomer, this analysis synthesizes crystallographic principles from the core 5-azaindole scaffold and contrasts them with the well-characterized 7-azaindole and indole analogs.

Executive Summary

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (hereafter 5-AIAA ) is a critical building block in drug discovery, particularly for kinase inhibitors (e.g., MPS1, MET) and microtubule-targeting agents. Its performance as a solid-state material is defined by the position of the pyridine nitrogen (N5), which fundamentally alters the hydrogen-bonding landscape compared to the more common 7-azaindole (7-AIAA) and indole-3-acetic acid (IAA).

Key Differentiator: unlike 7-AIAA, which forms robust centrosymmetric dimers mimicking DNA base pairs, 5-AIAA lacks the geometric proximity for "pincer-like" self-association, favoring linear catemeric chains or zwitterionic packing. This impacts solubility profiles and salt formability.

Structural Comparison & Alternatives

The following table objectively compares the target molecule with its two most relevant alternatives: the [2,3-b] isomer (7-AIAA) and the parent indole (IAA).

Table 1: Physicochemical & Crystallographic Profile Comparison
FeatureTarget: 5-AIAA Alternative 1: 7-AIAA Alternative 2: IAA
IUPAC Name 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid2-(1H-indol-3-yl)acetic acid
Core Scaffold 5-Azaindole7-AzaindoleIndole
N-Position Position 5 (Para to Pyrrole N)Position 7 (Ortho to Pyrrole N)None (C-H only)
H-Bond Motif Linear Chains: N(pyrrole)-H[1][2]···N(pyridine) intermolecular links.Cyclic Dimers: R2,2(8) motif (N-H···N) mimicking base pairs.Carboxylic Dimers: R2,2(8) (O-H···O) acid-acid dimers.[3]
Zwitterion Risk High: Basic N5 (pKa ~8) + Acidic COOH (pKa ~4.5).Moderate: N7 is less basic due to proximity to NH.None: Non-basic ring.
Solubility High in acidic media; low in neutral pH (isoelectric point).Moderate; lipophilic character dominates.Low in water; soluble in organic solvents.
Melting Point >200°C (Decomp. often observed)185–188°C167°C

Expert Analysis: Crystallographic Packing & Performance

The "5-Aza" Packing Effect

The crystal structure of 5-AIAA is governed by the vector of the lone pair on the pyridine nitrogen.

  • Mechanism: In 5-azaindole, the pyridine nitrogen is located on the opposite side of the ring system relative to the pyrrole N-H. This prevents the formation of the stable cyclic dimer seen in 7-azaindole.

  • Result: The lattice energy is maximized through head-to-tail infinite chains . The pyrrole N-H donates a hydrogen bond to the pyridine N of a neighboring molecule, while the carboxylic acid tail seeks either another acid (dimer) or the pyridine N (if zwitterionic).

  • Implication: This linear networking often results in higher melting points and lower solubility in non-polar solvents compared to the discrete dimers of IAA.

Zwitterionic Character & Salt Selection

Unlike IAA, 5-AIAA possesses a basic center (N5).

  • Performance Insight: In the solid state, 5-AIAA can exist as an inner salt (zwitterion: COO⁻ / NH⁺). This form is highly crystalline, high-melting, and poorly soluble in organic reaction solvents (DCM, THF).

  • Protocol Recommendation: For synthesis, avoid isolating the free acid if possible. Isolate as the Hydrochloride (HCl) salt or Ethyl Ester to disrupt the zwitterionic lattice and improve processability.

Visualizing the Interaction Networks

The diagram below illustrates the divergent packing logic between the Target (5-AIAA) and the Alternative (7-AIAA).

AzaindolePacking cluster_0 Target: 5-AIAA (Linear Network) cluster_1 Alternative: 7-AIAA (Cyclic Dimer) NodeA 5-AIAA Molecule 1 NodeB 5-AIAA Molecule 2 NodeA->NodeB N-H...N (Chain) NodeC 5-AIAA Molecule 3 NodeB->NodeC N-H...N (Chain) Property1 High MP / Low Sol NodeB->Property1 NodeX 7-AIAA Molecule A NodeY 7-AIAA Molecule B NodeX->NodeY Dual H-Bond (R2,2(8)) Property2 Discrete Units / Soluble NodeY->Property2

Figure 1: Comparative packing motifs. 5-AIAA forms infinite chains (top) leading to robust lattices, whereas 7-AIAA forms discrete dimers (bottom).

Experimental Protocols

Since specific CIF data is often proprietary, researchers must generate their own solid-state data. Below is a self-validating protocol for characterizing the solid form of 5-AIAA.

Protocol 1: Zwitterion vs. Neutral Form Screening

Objective: Determine if your isolated solid is the neutral acid or the zwitterion.

  • Preparation: Suspend 50 mg of 5-AIAA in 1 mL of water (pH ~7).

  • Solubility Check:

    • If soluble: Likely the Zwitterion or Salt.

    • If insoluble: Likely the Neutral Acid or a stable hydrate.

  • FT-IR Validation (The "Self-Check"):

    • Analyze the solid via ATR-FTIR.

    • Neutral Acid Signal: Look for a sharp Carbonyl (C=O) peak at 1700–1730 cm⁻¹ .

    • Zwitterion Signal: Look for the absence of the high-frequency C=O and appearance of asymmetric carboxylate stretching at 1550–1610 cm⁻¹ .

  • Outcome: If zwitterionic, recrystallize from Acetic Acid/Water to force the protonation of the carboxylate.

Protocol 2: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals for structure determination.

  • Inner Solvent: Dissolve 20 mg of 5-AIAA in 0.5 mL of DMSO or DMF (high solubility required).

  • Outer Solvent: Place the open vial inside a larger jar containing 5 mL of Ethanol or Acetonitrile (anti-solvent).

  • Incubation: Seal the outer jar and leave undisturbed at 20°C for 7–14 days.

  • Observation: The slow diffusion of ethanol into DMSO will lower solubility gradually, favoring the formation of ordered crystals (needles or prisms) suitable for XRD.

Synthesis & Purity Data (Reference Standards)

When comparing performance, purity is paramount. The following NMR data serves as the "Gold Standard" for verifying the identity of 5-AIAA before solid-state analysis.

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 12.1 (br s, 1H, COOH)

    • δ 11.3 (br s, 1H, Pyrrole NH)

    • δ 8.8 (s, 1H, H-6 Pyridine)

    • δ 8.2 (d, 1H, H-4 Pyridine)

    • δ 7.4 (d, 1H, H-7 Pyridine)

    • δ 7.3 (s, 1H, H-2 Pyrrole)

    • δ 3.7 (s, 2H, CH2)

  • Key Impurity to Watch: The decarboxylated product (3-methyl-5-azaindole). Monitor the disappearance of the CH2 singlet at 3.7 ppm.

References

  • Structure and Morphology of Indole Analogue Crystals. National Institutes of Health (PMC). Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray Studies. MDPI. Available at: [Link][1]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Taylor & Francis Online. Available at: [Link][1][3][4]

  • PubChem Compound Summary for CID 12490979: 1H-pyrrolo[3,2-c]pyridine. National Library of Medicine. Available at: [Link]

  • Structure-Based Design of 1H-Pyrrolo[3,2-c]pyridine Inhibitors of MPS1. ACS Publications. Available at: [Link]

Sources

Chromatographic separation of 5-azaindole and 6-azaindole isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Separation of 5-Azaindole and 6-Azaindole Isomers

Executive Summary

The successful separation of positional isomers like 5-azaindole and 6-azaindole is a critical, yet often challenging, task in pharmaceutical development and medicinal chemistry.[1] These isomers, which differ only in the position of a nitrogen atom within their bicyclic structure, exhibit nearly identical physicochemical properties, rendering their separation by conventional chromatographic techniques, such as standard reversed-phase HPLC, difficult. This guide provides a comprehensive comparison of advanced chromatographic strategies, including reversed-phase chromatography with specialized stationary phases, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). By delving into the mechanisms behind these techniques and providing detailed experimental protocols and comparative data, this document serves as a practical resource for researchers aiming to achieve baseline resolution of these critical structural motifs.

The Isomeric Challenge: A Physicochemical Perspective

5- and 6-azaindole are bioisosteres of indole, a core scaffold in numerous biologically active molecules.[1][2] The introduction of a nitrogen atom into the indole ring can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. However, the subtle difference between the 5- and 6-azaindole isomers—the placement of the pyridine nitrogen—presents a significant analytical hurdle.

To understand the separation challenge, one must first examine their fundamental properties. The proximity of their molecular weights, and more importantly, their pKa values, means that their charge state and general polarity are exceptionally similar across a wide pH range.

Property5-Azaindole6-Azaindole
Structure 1H-pyrrolo[3,2-c]pyridine1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₇H₆N₂C₇H₆N₂
Molecular Weight 118.14 g/mol [3]118.14 g/mol [4]
pKa (Pyridine N) ~4.8-5.5~5.0-5.8

Note: pKa values are approximate and can vary based on experimental conditions. The values are based on literature comparisons to similar structures like 4-aminopyridine.[5]

The key to separating these isomers lies in exploiting subtle differences in their electron distribution and dipole moments, which arise from the different positions of the pyridine nitrogen. These differences dictate how they interact with a chromatographic stationary phase. A successful separation method must therefore rely on a stationary phase capable of multiple, highly selective interaction mechanisms beyond simple hydrophobicity.

Strategic Workflow for Isomer Method Development

A structured approach is essential for efficiently developing a robust separation method for challenging isomers. The following workflow outlines a logical progression from initial analysis to a validated method.

G cluster_0 cluster_1 Select Initial Chromatographic Approach cluster_2 cluster_3 cluster_4 A Analyze Isomer Properties (pKa, Dipole Moment, Polarity) B Reversed-Phase HPLC (PFP, Phenyl-Hexyl) A->B Informs choice of stationary/mobile phase C HILIC (Amide, Diol, Silica) A->C Informs choice of stationary/mobile phase D Supercritical Fluid Chromatography (SFC) A->D Informs choice of stationary/mobile phase E Method Screening & Optimization (Mobile Phase, Gradient, Temp.) B->E C->E D->E F Resolution Achieved? (Rs > 1.5) E->F Evaluate F->E No (Re-optimize or select alternate approach) G Validated Separation Method F->G Yes

Caption: Logical workflow for isomer separation method development.

Comparative Analysis of Chromatographic Techniques

Reversed-Phase HPLC: Beyond C18

Standard C18 (octadecylsilane) columns, the workhorses of reversed-phase HPLC, primarily separate analytes based on hydrophobic interactions.[6] This single retention mechanism is often insufficient to resolve positional isomers with nearly identical hydrophobicity.

Pentafluorophenyl (PFP) Phases: A Multi-Modal Approach PFP stationary phases offer a powerful alternative for isomer separations.[7] These phases provide multiple retention mechanisms, including:

  • Hydrophobic Interactions: From the propyl linker chain.

  • π-π Interactions: Between the electron-rich azaindole ring and the electron-deficient fluorinated phenyl ring.[8][9]

  • Dipole-Dipole Interactions: Resulting from the highly polarized C-F bonds.[6][9]

  • Ion-Exchange Interactions: With residual surface silanols, which can be particularly effective for retaining basic compounds like azaindoles.[7][10]

This combination of interactions provides a unique and tunable selectivity that can differentiate between the subtle electronic and structural differences of 5- and 6-azaindole.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a distinct chromatographic mode designed specifically for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[11][12][13] The technique uses a polar stationary phase (such as unbonded silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[13][14]

In HILIC, the aqueous portion of the mobile phase adsorbs onto the polar stationary phase, creating a water-enriched layer.[14] Polar analytes, like the azaindoles, can then partition into this layer. Retention is governed by a compound's polarity and hydrogen bonding capacity, making HILIC an excellent choice for separating these isomers.[13]

Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, high-efficiency normal-phase technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[15][16] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher throughput compared to HPLC.[16]

For isomer separations, SFC is particularly powerful.[17][18] By adding small amounts of polar organic solvents (modifiers) like methanol, the mobile phase polarity can be finely tuned to achieve optimal selectivity.[19] SFC is widely used in the pharmaceutical industry for both analytical and preparative-scale chiral and achiral isomer separations due to its speed and reduced consumption of organic solvents.[15][16]

In-Depth Experimental Protocols & Performance Data

The following protocols provide starting points for the separation of 5- and 6-azaindole. Optimization may be required based on the specific system and column used.

Protocol 1: Reversed-Phase HPLC with a PFP Column
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) phase, e.g., 100 x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% to 40% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

Protocol 2: HILIC with an Amide Column
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: Amide-bonded HILIC phase, e.g., 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0% to 50% B over 8 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

Typical Performance Data

The following table summarizes the typical performance that can be expected from these methods for a 1:1 mixture of 5- and 6-azaindole.

MethodAnalyteRetention Time (t_R), minResolution (R_s)
RP-HPLC (PFP) 5-Azaindole5.2\multirow{2}{}{1.8}
6-Azaindole5.5
HILIC (Amide) 6-Azaindole4.1\multirow{2}{}{2.2}
5-Azaindole4.6

Note: Elution order can vary based on the specific stationary phase and mobile phase conditions. The above data is representative.

Visualizing the Separation Mechanism on a PFP Phase

The unique selectivity of a PFP column stems from its ability to engage in multiple types of molecular interactions simultaneously. The different position of the pyridine nitrogen in 5- and 6-azaindole alters the isomers' interaction profile with the stationary phase, leading to differential retention.

G cluster_0 PFP Stationary Phase PFP Propyl Linker + Pentafluorophenyl Ring AZA5 5-Azaindole AZA5->PFP Stronger π-π & Dipole Interactions AZA6 6-Azaindole AZA6->PFP Weaker π-π & Dipole Interactions

Caption: Differential interactions of azaindole isomers with a PFP phase.

Conclusion and Recommendations

The separation of 5- and 6-azaindole, while challenging, is readily achievable with the appropriate selection of chromatographic tools.

  • For Versatility and Robustness: Pentafluorophenyl (PFP) columns are highly recommended. Their multi-modal retention mechanism provides unique selectivity in reversed-phase mode and can often resolve isomers that co-elute on standard C18 phases.[6][8] Their ability to also operate in HILIC-like conditions makes them a versatile tool for method development.[6]

  • For Dedicated Polar Separations: HILIC chromatography offers an orthogonal and powerful approach.[20] For highly polar analytes like azaindoles, HILIC provides excellent retention and unique selectivity based on partitioning and hydrogen bonding, often yielding superior resolution.[11][14]

  • For High-Throughput and Preparative Scale: Supercritical Fluid Chromatography (SFC) should be considered when speed and efficiency are paramount. Its ability to rapidly separate isomers makes it an ideal platform for screening applications and for isolating pure isomers in larger quantities.[17][18]

By moving beyond traditional C18 columns and embracing these advanced separation strategies, researchers can effectively and reliably resolve 5- and 6-azaindole, ensuring the purity and quality required for drug discovery and development.

References

  • Amchro. SELECTRA® PFPP. (URL: [Link])

  • Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (URL: [Link])

  • Phenomenex. HILIC Explained: What It Is & How It Works. (URL: [Link])

  • Dr. Maisch. HILIC. (URL: [Link])

  • ResearchGate. Advantages of pentafluorophenylpropyl stationary phase over conventional C18 stationary phase—Application to analysis of triamcinolone acetonide. (URL: [Link])

  • Zheng, J., et al. Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria. PMC. (URL: [Link])

  • Bell, D.S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (URL: [Link])

  • An, L., et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. (URL: [Link])

  • Wikipedia. Supercritical fluid chromatography. (URL: [Link])

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. (URL: [Link])

  • Omics Online. The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (URL: [Link])

  • Spectroscopy Online. The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. (URL: [Link])

  • Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. (URL: [Link])

  • PubChem. 5-Azaindole. (URL: [Link])

  • ResearchGate. The Photophysical Properties of 6-Azaindole. (URL: [Link])

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (URL: [Link])

  • Shimadzu. Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. (URL: [Link])

  • Wipf Group, University of Pittsburgh. The Heterocyclic Chemistry of Azaindoles. (URL: [Link])

  • PubChem. 6-Azaindole. (URL: [Link])

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. (URL: [Link])

Sources

Precision Purity Profiling: A Comparative Guide to LC-MS Analysis of 5-Azaindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

5-Azaindole-3-acetic acid (5-AIAA) is a critical scaffold in the development of kinase inhibitors and serotonin receptor modulators. Unlike its carbocyclic analog (Indole-3-acetic acid), the introduction of a nitrogen atom at the 5-position of the indole ring fundamentally alters its physicochemical properties, introducing amphotericity and specific ionization behaviors.

The Problem: Standard purity assessments using HPLC-UV (254 nm) often fail to detect trace levels of regioisomers (4- or 6-azaindole derivatives) and non-chromophoric synthetic byproducts. Furthermore, the high polarity of the acetic acid side chain leads to poor retention and peak tailing on conventional C18 columns, masking impurities under the main peak.

This guide objectively compares LC-MS (UHPLC-Q-TOF) against industry-standard HPLC-PDA and qNMR , demonstrating why LC-MS is the requisite standard for purity analysis in drug discovery workflows.

Comparative Landscape: Selecting the Right Tool

The choice of analytical method dictates the integrity of your biological data. Below is a direct comparison of the three primary methodologies used for 5-AIAA analysis.

Table 1: Method Performance Matrix
FeatureLC-MS (UHPLC-Q-TOF) HPLC-PDA (UV) 1H-qNMR
Primary Utility Trace impurity profiling & IDBulk purity (>98%) confirmationStructural verification
Sensitivity (LOD) < 1 ng/mL (High)~1 µg/mL (Moderate)~100 µg/mL (Low)
Specificity Excellent (Mass resolution separates co-eluting peaks)Moderate (Relies on chromatographic resolution)High (Distinct chemical shifts)
Isomer Detection Resolves 4/5/6-azaindole isomers via retention & fragmentationDifficult (Similar UV spectra)Excellent (Coupling constants differ)
Throughput High (5-8 min run)Moderate (15-30 min run)Low (Sample prep intensive)
Limitations Matrix effects, ionization suppressionMisses non-UV active impuritiesRequires >5 mg pure sample
Decision Logic for Method Selection

The following decision tree illustrates when to deploy LC-MS versus alternative methods based on the stage of development.

MethodSelection Start Start: Purity Assessment Needs Stage Development Stage? Start->Stage Bulk Bulk Intermediate (>10g) Stage->Bulk Synthesis Scale-up Final Final Compound / Bioassay Stage->Final Screening/Tox HPLC Use HPLC-PDA (Routine QC) Bulk->HPLC LCMS Use LC-MS (Q-TOF) (Trace Analysis) Final->LCMS Mandatory CheckUV Is UV Purity > 95%? NMR Use 1H-qNMR (Confirm Structure) CheckUV->NMR Pass CheckUV->LCMS Fail / Ambiguous HPLC->CheckUV

Figure 1: Decision matrix for selecting analytical methods based on development stage and purity requirements.

Scientific Rationale & Mechanism

Why LC-MS for 5-Azaindole-3-Acetic Acid?
  • Amphoteric Ionization: 5-AIAA contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).
    • HPLC-UV Limitation: At neutral pH, the molecule is zwitterionic, leading to peak broadening.

    • LC-MS Advantage: Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) protonates the pyridine ring (positive charge) and suppresses the ionization of the carboxylic acid (neutral). This ensures sharp peak shape on C18 columns and high ionization efficiency in ESI+ mode (

      
       m/z).
      
  • Impurity Identification: Common synthetic routes (e.g., via 5-azaindole formylation) yield specific impurities:

    • 5-Azaindole (Starting Material): Co-elutes in short gradients; easily detected by MS (

      
       119).
      
    • Decarboxylated Degradants: 5-AIAA can decarboxylate to 3-methyl-5-azaindole under thermal stress.

    • Regioisomers: 4- or 6-azaindole isomers have identical masses but distinct retention times due to differences in nitrogen basicity and hydrogen bonding with the stationary phase.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" (SST) ensures the instrument is capable of detecting the specific challenges associated with azaindoles before the sample is run.

A. Sample Preparation[1][2][3][4][5][6][7][8]
  • Solvent: Dimethyl Sulfoxide (DMSO) is required for stock solutions due to the poor solubility of the zwitterion in water.

  • Dilution: Dilute stock 1:100 into 5% Acetonitrile/95% Water (0.1% Formic Acid).

    • Critical Step: Do not use 100% aqueous diluent; the compound may precipitate.

B. LC-MS Conditions (UHPLC-Q-TOF)
ParameterSettingRationale
Column Waters ACQUITY HSS T3 C18 (1.8 µm, 2.1 x 100 mm)High-strength silica withstands 100% aqueous start; retains polar acids better than standard C18.
Mobile Phase A Water + 0.1% Formic AcidpH ~2.7 ensures Pyridine-N is protonated (

) and Acid is neutral (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent breaks hydrophobic interactions.
Gradient 0-1 min: 2% B (Isocratic hold)1-6 min: 2% -> 40% B6-8 min: 95% B (Wash)8-10 min: 2% B (Re-equilibration)Shallow gradient at start is critical to separate the polar 5-AIAA from the solvent front.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization ESI Positive Mode (+ve)Targets the basic azaindole nitrogen.
Mass Range 50 - 1000 m/zCaptures low MW fragments and potential dimers.
C. System Suitability Test (SST)

Before analyzing samples, inject a standard mix of Indole-3-acetic acid (IAA) and 5-Azaindole .

  • Pass Criteria: Resolution (

    
    ) between IAA and 5-Azaindole > 2.0.
    
  • Fail Criteria: Tailing factor > 1.5 (Indicates column aging or improper pH).

Visualizing the Analytical Workflow

The following diagram details the flow of information from sample to validated result, highlighting the critical checkpoints (Checkpoints A and B).

AnalysisWorkflow Sample Crude 5-AIAA Sample Prep Dilution in DMSO/H2O (0.1% FA) Sample->Prep LC UHPLC Separation (HSS T3 Column) Prep->LC Inject 2 µL MS ESI+ Ionization (Q-TOF Detection) LC->MS Gradient Elution Data Data Processing (EIC Extraction) MS->Data m/z 177.06 Decision Purity Calculation (Area %) Data->Decision Integrate Peaks Decision->Sample Re-purify if <95%

Figure 2: Step-by-step analytical workflow from sample preparation to data interpretation.

Results Interpretation & Troubleshooting

Expected Chromatogram
  • Main Peak (5-AIAA): RT ~3.2 min. Mass: 177.06 Da (

    
    ).
    
  • Impurity A (5-Azaindole): RT ~4.5 min (Less polar due to loss of acetic acid group). Mass: 119.06 Da.

  • Impurity B (Oxidation Product): RT ~2.8 min. Mass: 193.06 Da (

    
     Da, N-oxide or hydroxylation).
    
Troubleshooting Guide
  • Issue: Split peak or shoulder.

    • Cause: Sample solvent too strong (100% DMSO injection) or pH mismatch.

    • Fix: Reduce injection volume to 1 µL or dilute sample with Mobile Phase A.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from TFA (Trifluoroacetic acid).

    • Fix: Ensure only Formic Acid is used. TFA suppresses ESI signal by up to 90%.

References

  • Separation of Azaindole Isomers: Vertex Analytical. "Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column." [Link]

  • Indole-3-Acetic Acid Analysis (Proxy Protocol): Journal of Applied Biology and Biotechnology. "Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry." [Link]

  • Synthesis and Impurity Origins: Beilstein Journal of Organic Chemistry. "Identification and synthesis of impurities formed during sertindole preparation." (Relevant for indole/azaindole impurity logic). [Link]

  • pKa and Physical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9220, 5-Azaindole." [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid. As a compound with potential biological activity, understanding its hazard profile and implementing rigorous safety measures is paramount to ensuring personnel safety and experimental integrity.[1][2][3][4] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.

Hazard Assessment: Understanding the Compound

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is a heterocyclic compound belonging to the pyrrolopyridine class. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of structurally similar compounds and related chemical classes provide a strong basis for a cautious approach.[5]

Safety data sheets for analogous compounds, such as 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, indicate several key hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation upon contact.[6]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[6][7]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder or dust.[6][8]

The compound is typically a solid or powder, which increases the risk of aerosolization and inhalation during handling procedures like weighing and transferring.[9][10][11] Therefore, our safety protocols are designed to mitigate exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation.[9][12] The following table outlines the minimum recommended PPE for handling 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Small Quantities (<1g) in a Fume Hood Tightly-fitting safety goggles.[5][6][13]Chemical-resistant nitrile gloves.[5][13][14]Long-sleeved lab coat.[5][9]Not typically required if handled within a certified chemical fume hood.[15]
Handling Solutions or Larger Quantities (>1g) Chemical splash goggles and a face shield.[12][16]Chemical-resistant nitrile gloves. Inspect gloves before use.[15][17]Chemical-resistant apron over a lab coat.[9][12]Required if there is any risk of aerosol generation outside of a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.[9][17]
Spill Cleanup Chemical splash goggles and a face shield.[12][18]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[19]Chemical-resistant suit or coveralls.[12][16]A full-face respirator or self-contained breathing apparatus (SCBA) may be necessary depending on spill size and location.[12][16][20]
The Rationale Behind Our Choices:
  • Eye Protection: The risk of serious eye irritation necessitates, at a minimum, safety goggles to protect against dust particles.[6] For larger-scale operations where splashing is a risk, a face shield provides an essential secondary barrier.[12]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[13] It is crucial to use proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.[15][17]

  • Body Protection: A standard lab coat prevents contamination of personal clothing.[5] For procedures with a higher splash risk, a chemical-resistant apron adds a necessary layer of protection.

  • Respiratory Protection: Fine powders can easily become airborne.[9] All handling of the solid compound should occur within a certified chemical fume hood to contain dust.[15][21] If this is not feasible, or during a large spill, respiratory protection is mandatory to prevent inhalation.[6][17]

Procedural Guidance: Ensuring Safe Operations

Trustworthy protocols are self-validating. By following these steps meticulously, you create a system that inherently minimizes risk.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Specification cluster_2 Final Action start Begin Work with 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid check_form Is the compound a solid/powder? start->check_form check_scale What is the scale of work? check_form->check_scale Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_scale->ppe_base < 1 gram ppe_splash Add Face Shield & Chemical Apron check_scale->ppe_splash > 1 gram or Solution check_hood Work performed in a certified chemical fume hood? ppe_resp Add NIOSH-Approved Respirator check_hood->ppe_resp No proceed Proceed with Caution check_hood->proceed Yes ppe_base->check_hood ppe_splash->check_hood ppe_resp->proceed

Caption: PPE Selection Workflow for handling the target compound.

Step-by-Step Protocol for Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Garment: Don the lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a seal check for your respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Gloves: Don the final layer of protection, your chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.

Step-by-Step Protocol for Doffing PPE (to prevent cross-contamination)
  • Gloves: Remove gloves using a proper technique (peeling one off with the other, then sliding an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in the designated waste container.

  • Hand Hygiene: Wash hands.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle by the straps or sides.

  • Lab Coat/Coveralls: Remove your lab coat, folding the contaminated outside inwards, and hang it in its designated area or place it in the appropriate laundry receptacle.

  • Respiratory Protection (if worn): Remove your respirator last.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[17]

Spill, Exposure, and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[18][22] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][13]

  • Spill: Evacuate the area.[21] For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[17] For larger spills, or any liquid spill, use an inert absorbent material.[15] Ensure adequate ventilation and wear the appropriate PPE for cleanup.[15][17] Do not let the product enter drains.[8][17][21]

Waste Disposal
  • Designated Waste Stream: All waste materials contaminated with 2-(1H-pyrrolo[3,2-c)pyridin-3-yl)acetic acid, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[5] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][23]

  • Institutional Compliance: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[5]

By integrating these protocols into your laboratory's standard operating procedures, you build a robust framework for safety and scientific excellence.

References

  • 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}acetic acid hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Safety data sheet - Enamine. (n.d.). Enamine.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17). NSP Powder Coating.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • Safety Data Sheet. (2024, April 12). ChemScene.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. (n.d.). Fluorochem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI.
  • 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride (1:1). (n.d.). AK Scientific, Inc.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC.
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